Methocinnamox
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Cinnamates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
117339-76-1 |
|---|---|
Fórmula molecular |
C30H32N2O4 |
Peso molecular |
484.6 g/mol |
Nombre IUPAC |
(E)-N-[(4R,4aS,7aR,12bR)-3-(cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C30H32N2O4/c1-18-2-4-19(5-3-18)8-11-25(35)31-30-13-12-23(34)28-29(30)14-15-32(17-20-6-7-20)24(30)16-21-9-10-22(33)27(36-28)26(21)29/h2-5,8-11,20,24,28,33H,6-7,12-17H2,1H3,(H,31,35)/b11-8+/t24-,28+,29+,30-/m1/s1 |
Clave InChI |
PJOHVEQSYPOERL-SHEAVXILSA-N |
SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC23CCC(=O)C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7 |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C/C(=O)N[C@@]23CCC(=O)[C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7 |
SMILES canónico |
CC1=CC=C(C=C1)C=CC(=O)NC23CCC(=O)C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7 |
Sinónimos |
M-CAM cpd methocinnamox |
Origen del producto |
United States |
Foundational & Exploratory
Methocinnamox discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of Methocinnamox (MCAM)
Introduction
This compound (MCAM) is a novel, potent, and long-acting μ-opioid receptor (MOR) antagonist that has garnered significant interest for its potential as a therapeutic agent for opioid use disorder (OUD) and opioid overdose.[1][2][3] Its unique pharmacological profile, characterized by pseudo-irreversible and insurmountable antagonism at the MOR, distinguishes it from currently available treatments like naloxone and naltrexone.[1][4] This technical guide provides a comprehensive overview of the discovery, synthesis, pharmacology, and key experimental protocols related to MCAM, intended for researchers, scientists, and drug development professionals.
Discovery and History
This compound was first described in the scientific literature in 2000.[4][5] It emerged from a research program aimed at discovering molecules with properties similar to buprenorphine, which led to the synthesis of several related compounds.[1][4] Initially, its potential was primarily seen in the context of opioid receptor research; however, its unique long-lasting antagonist effects have since positioned it as a promising candidate for clinical development.[6] As of late 2024, MCAM is undergoing further development with the aim of submitting an Investigational New Drug (IND) application and initiating Phase 1 clinical trials.[7]
Chemical Properties
-
IUPAC Name: (E)-N-[(4R,4aS,7aR,12bR)-3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide[4]
-
Molecular Formula: C₃₀H₃₂N₂O₄[4]
-
Molar Mass: 484.596 g·mol⁻¹[4]
-
Other Names: MCAM, M-CAM[4]
Synthesis Overview
The synthesis of MCAM hydrochloride has been established and scaled up for further development.[7][8] While specific proprietary details of the large-scale synthesis may vary, the fundamental chemical structure suggests a multi-step process involving the modification of a buprenorphine-related scaffold. A key step in the synthesis of related compounds involves the formation of an acrylamide linkage. This is often achieved by reacting an amine with an acryloyl chloride or a substituted cinnamic acid. For instance, the synthesis of (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamide derivatives involves the reaction of 2-aminopyridine with substituted cinnamic acid in the presence of a coupling agent like phosphorus oxychloride (POCl₃) and a base such as triethylamine. A similar strategy can be envisioned for the final step in MCAM synthesis.
Pharmacology and Mechanism of Action
MCAM exhibits a complex and unique pharmacological profile at opioid receptors. It acts as a pseudo-irreversible, non-competitive antagonist at the μ-opioid receptor (MOR) and as a competitive, reversible antagonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[4]
The antagonism at the MOR is considered "pseudo-irreversible" because MCAM does not form a covalent bond with the receptor, yet it dissociates extremely slowly, if at all.[4][9] This results in a long-lasting and insurmountable blockade of MOR activation by agonists like morphine, fentanyl, and heroin.[1][4] The effects of a single dose of MCAM can last for weeks to over two months in animal models.[1] This prolonged action is attributed to its pharmacodynamic properties (i.e., its persistent binding to the MOR) rather than a long pharmacokinetic half-life.[9][10]
Recent studies suggest a dual mechanism at the MOR:
-
Orthosteric Binding: MCAM binds to the primary (orthosteric) site of the MOR, directly blocking opioid agonists from binding in a pseudo-irreversible manner.[4][11]
-
Allosteric Modulation: MCAM also appears to bind to a secondary (allosteric) site on the MOR with lower affinity. This allosteric interaction can modulate the affinity and/or intrinsic activity of opioid agonists.[4][12]
This dual-action mechanism contributes to its potent and insurmountable antagonism.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound.
Table 1: Opioid Receptor Binding Affinities of this compound (MCAM)
| Receptor Subtype | Binding Affinity (nM) | Selectivity Ratio (vs. μ) | Reference |
|---|---|---|---|
| μ (mu) | 0.6 | - | [1][4] |
| δ (delta) | 2.2 | 3.7-fold | [1][4] |
| κ (kappa) | 4.9 | 8.2-fold |[1][4] |
Table 2: Pharmacokinetic Parameters of this compound (MCAM) in Rhesus Monkeys (s.c. administration)
| Parameter | Value | Reference |
|---|---|---|
| Time to Peak Concentration (Tmax) | 15 - 45 minutes | [9][10] |
| Elimination Half-life (t½) | ~70 minutes (range: 13.7 - 199.8 min) |[4][9][10] |
Table 3: In Vitro Functional Antagonism of this compound (MCAM) in HEK Cells
| Agonist | MCAM Pre-treatment | Effect on Agonist Potency (pEC₅₀) | Effect on Maximal Response (Eₘₐₓ) | Reference |
|---|---|---|---|---|
| DAMGO | 2 hours (with washout) | ↓ (from 7.99 to 6.56) | ↓ (from 35% to 17% inhibition) | [13] |
| Fentanyl | 2 hours | ↑ (~10-fold) | ↓ (to 17% of forskolin stimulation) |[13] |
Experimental Protocols
The pharmacological characterization of MCAM has involved a range of in vitro and in vivo experimental procedures.
In Vitro Radioligand Binding Assays
-
Objective: To determine the binding affinity of MCAM for μ, δ, and κ opioid receptors.
-
Methodology:
-
Preparation: Homogenates of mouse cortical tissue or membranes from cells expressing specific human opioid receptors are prepared.[1]
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69,593 for KOR) and varying concentrations of MCAM.
-
Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: Data are analyzed using non-linear regression to determine the inhibition constant (Ki) of MCAM for each receptor subtype.
-
cAMP Production Inhibition Assay
-
Objective: To assess the functional antagonism of MCAM at the MOR.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing the human MOR are cultured.[12]
-
Pre-treatment: Cells are pre-treated with MCAM or vehicle for a specified duration (e.g., 15 minutes to 2 hours).[13] In some experiments, a washout step is performed to test for reversibility.[13]
-
Stimulation: Cells are stimulated with forskolin (to induce cAMP production) in the presence of varying concentrations of a MOR agonist (e.g., DAMGO, fentanyl).[13]
-
Measurement: The intracellular concentration of cyclic AMP (cAMP) is measured using commercially available kits (e.g., ELISA-based).
-
Analysis: Concentration-response curves for the agonist are generated, and parameters such as EC₅₀ and Eₘₐₓ are calculated to quantify the antagonistic effect of MCAM.[13]
-
In Vivo Ventilatory Depression Studies
-
Objective: To determine if MCAM can prevent or reverse opioid-induced respiratory depression.
-
Methodology:
-
Animal Model: Studies are conducted in rats or nonhuman primates.[1][14]
-
Measurement: Ventilation parameters (e.g., respiratory rate, tidal volume, minute volume) are measured using whole-body plethysmography.[1]
-
Reversal Protocol: Animals are administered a potent opioid like fentanyl to induce ventilatory depression. Once depression is established, MCAM or naloxone is administered intravenously, and ventilation is monitored.[14]
-
Prevention Protocol: Animals are pre-treated with MCAM (subcutaneously or intravenously). At various time points after pre-treatment (e.g., 1 day, 3 days), they are challenged with fentanyl, and the degree of ventilatory depression is measured and compared to control animals.[1][14]
-
Drug Self-Administration Studies
-
Objective: To evaluate MCAM's ability to block the reinforcing effects of opioids.
-
Methodology:
-
Surgical Preparation: Rhesus monkeys are surgically fitted with intravenous catheters.[9]
-
Training: Monkeys are trained to self-administer an opioid (e.g., heroin, fentanyl) by pressing a lever to receive an intravenous infusion of the drug.[1][9]
-
Testing: Once responding is stable, MCAM or naltrexone is administered (e.g., subcutaneously) prior to the self-administration session.[9][10]
-
Data Collection: The number of infusions self-administered is recorded. To test for selectivity, the effect of MCAM on the self-administration of a non-opioid drug, like cocaine, is also assessed.[1][9]
-
Duration of Action: The number of self-administered infusions is monitored in subsequent daily sessions to determine how long the antagonist effect of a single MCAM dose persists.[1]
-
Conclusion
This compound represents a significant advancement in the field of opioid receptor pharmacology. Its discovery as a pseudo-irreversible, insurmountable MOR antagonist with an exceptionally long duration of action provides a novel mechanism for the treatment of opioid use disorder and overdose.[1][3] The comprehensive preclinical data gathered through rigorous in vitro and in vivo studies have established a solid foundation for its therapeutic potential.[2] As MCAM progresses towards clinical trials, it holds the promise of becoming a life-saving medication that could address many of the limitations of current opioid antagonists.[1][7]
References
- 1. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Methoclocinnamox - Wikipedia [en.wikipedia.org]
- 6. The Potential of this compound as a Future Treatment for Opioid Use Disorder: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.uthscsa.edu [news.uthscsa.edu]
- 8. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Long-term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Reverses and Prevents Fentanyl-Induced Ventilatory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methocinnamox mechanism of action at the µ-opioid receptor
An In-depth Technical Guide on the Mechanism of Action of Methocinnamox (MCAM) at the µ-Opioid Receptor
Introduction
This compound (MCAM) is a novel, long-acting antagonist of the µ-opioid receptor (MOR) with significant potential for the treatment of opioid use disorder (OUD) and opioid overdose.[1][2] Derived from buprenorphine, its unique pharmacological profile is characterized by a pseudo-irreversible and non-competitive antagonism at the MOR, which translates to a remarkably sustained duration of action from a single administration.[3][4][5] Unlike traditional competitive antagonists like naloxone and naltrexone, whose effects can be surmounted by higher doses of potent agonists such as fentanyl, MCAM produces a long-lasting and insurmountable blockade of MOR-mediated effects.[2][3] This technical guide provides a comprehensive overview of MCAM's mechanism of action at the molecular, cellular, and in vivo levels, detailing its binding characteristics, functional activity, and the experimental protocols used for its characterization.
Chemical Properties of this compound (MCAM)
| Property | Value |
| IUPAC Name | (E)-N-[(4R,4aS,7aR,12bR)-3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide[6][7][8] |
| Molecular Formula | C₃₀H₃₂N₂O₄[6][7][8] |
| Molecular Weight | 484.60 g/mol [7][8] |
| PubChem CID | 46877713[6][8] |
| CAS Number | 117339-76-1[3][7] |
Pharmacodynamics at the Opioid Receptors
MCAM's primary mechanism of action is its unique interaction with the µ-opioid receptor. It also exhibits affinity for the κ-opioid receptor (KOR) and δ-opioid receptor (DOR), where it acts as a competitive antagonist.[3]
Receptor Binding Characteristics
MCAM demonstrates high affinity for the µ-opioid receptor.[2] Its binding is described as pseudo-irreversible , meaning it does not form a covalent bond with the receptor but has an extremely slow dissociation rate, leading to a prolonged and durable blockade.[5][6][9] This long receptor occupancy time is believed to be a key contributor to its extended duration of action in vivo.[1]
Studies suggest that MCAM binds to two distinct sites on the µ-opioid receptor:
-
Orthosteric Site: It binds as a pseudo-irreversible, non-competitive antagonist at the primary (orthosteric) binding site, directly blocking the binding of opioid agonists like morphine and fentanyl.[3]
-
Allosteric Site: Evidence also points to MCAM binding to an unknown allosteric site with lower affinity.[3] This allosteric interaction appears to modulate the affinity and/or intrinsic activity of orthosteric agonists, contributing to its insurmountable antagonism.[3][10]
Quantitative Binding Data
The binding affinity of MCAM for the three classical opioid receptors has been determined through radioligand binding assays.
| Receptor Subtype | Binding Affinity (Kᵢ, nM) |
| µ-Opioid Receptor (MOR) | 0.6 |
| δ-Opioid Receptor (DOR) | 2.2 |
| κ-Opioid Receptor (KOR) | 4.9 |
| (Data from Wikipedia[3]) |
Functional Activity & Signaling Pathways
MCAM is a selective MOR antagonist with no known agonist effects.[4][9] Its antagonism is non-competitive and insurmountable, meaning that even at very high doses, agonists like morphine cannot overcome the blockade to produce their typical effects.[3] In animal studies, MCAM shifted the morphine dose-response curve to the right by up to 100-fold.[3]
G-Protein Signaling: Agonist binding to the MOR typically activates intracellular heterotrimeric G proteins (primarily Gαi/o), which leads to:
-
Inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels.[11][12]
-
Modulation of ion channels, such as the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[11]
As an antagonist, MCAM blocks these agonist-induced signaling events. By occupying the orthosteric site, it prevents the conformational change in the receptor necessary for G-protein activation.
β-Arrestin Signaling: Following agonist-induced activation and phosphorylation by G protein-coupled receptor kinases (GRKs), the MOR recruits β-arrestin proteins.[13][14] This pathway is involved in receptor desensitization, internalization, and can initiate distinct signaling cascades that are often associated with the adverse effects of opioids, such as respiratory depression and tolerance.[13][15]
As a neutral antagonist, MCAM does not promote GRK-mediated phosphorylation or subsequent β-arrestin recruitment.[4] By preventing receptor activation, it effectively blocks the signaling pathways responsible for both the therapeutic and adverse effects of opioid agonists.
Experimental Protocols
The characterization of MCAM's mechanism of action relies on several key in vitro assays.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (MCAM) by measuring its ability to compete with a radiolabeled ligand for binding to the µ-opioid receptor.
Methodology:
-
Receptor Source: Prepare cell membranes from cell lines (e.g., CHO or HEK293) stably expressing the human µ-opioid receptor.[16]
-
Reagents:
-
Procedure:
-
In a 96-well plate, incubate receptor membranes with a fixed concentration of the radioligand and varying concentrations of MCAM.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + high concentration of naloxone).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.[16]
-
-
Termination and Detection:
-
Data Analysis:
-
Calculate the IC₅₀ value (the concentration of MCAM that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins, a primary step in MOR signaling. It can be used to distinguish agonists from antagonists.
Methodology:
-
Receptor Source: Cell membranes expressing the MOR.
-
Reagents:
-
[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.[17]
-
GDP: Guanosine diphosphate, to facilitate the binding of [³⁵S]GTPγS.[17][18]
-
Agonist: A standard MOR agonist (e.g., DAMGO) to stimulate G-protein activation.[17]
-
Antagonist: this compound (MCAM).
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EGTA.[18]
-
-
Procedure:
-
Termination and Detection:
-
Data Analysis:
-
MCAM's antagonistic activity is demonstrated by its ability to concentration-dependently inhibit the DAMGO-stimulated increase in [³⁵S]GTPγS binding.
-
cAMP Accumulation Assay
This functional assay measures the downstream effect of Gαi/o protein activation: the inhibition of adenylyl cyclase.
Methodology:
-
Cell Line: Whole cells expressing the MOR (e.g., HEK-MOR or CHO-K1).[12][19]
-
Reagents:
-
Procedure:
-
Treat cells with the agonist and varying concentrations of MCAM.
-
Stimulate the cells with forskolin in the presence of a PDE inhibitor.
-
Incubate to allow for cAMP accumulation.
-
-
Detection:
-
Lyse the cells and measure intracellular cAMP levels using a detection kit, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[12]
-
-
Data Analysis:
-
Agonists inhibit forskolin-stimulated cAMP accumulation. MCAM's antagonistic effect is quantified by its ability to reverse this inhibition.[10]
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin 2 to the activated MOR, a key step in receptor desensitization and a pathway implicated in opioid side effects.
Methodology (Example: DiscoverX PathHunter® Assay):
-
Cell Line: A cell line (e.g., CHO-K1) engineered to co-express the MOR and the components of the assay system.[13]
-
Assay Principle: The assay is a cell-based enzyme fragment complementation (EFC) system. The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal.[13]
-
Procedure:
-
Plate the PathHunter® cells.
-
Add the MOR agonist (e.g., DAMGO) with or without varying concentrations of MCAM.
-
Incubate for 90 minutes at 37°C.
-
Add detection reagents according to the manufacturer's protocol.
-
-
Detection:
-
Measure the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
As an antagonist, MCAM would show no ability to recruit β-arrestin on its own. Its potency for blocking agonist-induced recruitment can be determined from concentration-response curves.
-
In Vivo Correlates of Mechanism
The in vitro pharmacological profile of MCAM translates directly to its observed effects in animal models.
-
Long Duration of Action: A single dose of 10 mg/kg MCAM in rats blocked the antinociceptive effects of morphine for two weeks or longer.[3][9] This confirms the persistent receptor occupancy seen in vitro.
-
Selectivity: MCAM effectively antagonizes the effects of MOR agonists (morphine, fentanyl) but not those of KOR or DOR agonists in vivo, demonstrating its selectivity for the µ-opioid receptor.[2][9]
-
Insurmountable Antagonism: MCAM prevents and reverses the respiratory-depressant effects of heroin and fentanyl in rhesus monkeys, shifting the agonist dose-effect curve rightward by at least 10-fold.[21]
-
Favorable Withdrawal Profile: Despite its prolonged antagonism, the duration of precipitated withdrawal caused by MCAM in morphine-dependent rats is no longer than that caused by naloxone, suggesting a reduced risk of sustained withdrawal symptoms.[9]
Conclusion
This compound's mechanism of action at the µ-opioid receptor is defined by its potent, selective, and non-competitive antagonism. Its pseudo-irreversible binding to the orthosteric site, potentially augmented by an allosteric interaction, results in an insurmountable and exceptionally long-lasting blockade of both G-protein and β-arrestin signaling pathways initiated by opioid agonists. This unique pharmacological profile, confirmed by a suite of in vitro functional assays and corroborated by in vivo studies, distinguishes MCAM from currently available opioid antagonists and underlies its significant promise as a next-generation therapeutic for opioid use disorder and overdose.
References
- 1. Improving the Future of the Opioid Epidemic: this compound - Issuu [issuu.com]
- 2. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Methoclocinnamox - Wikipedia [en.wikipedia.org]
- 5. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medkoo.com [medkoo.com]
- 8. This compound | C30H32N2O4 | CID 46877713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. researchgate.net [researchgate.net]
- 21. Reversal and Prevention of the Respiratory-Depressant Effects of Heroin by the Novel μ-Opioid Receptor Antagonist this compound in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Understanding Methocinnamox: A Deep Dive into its Pseudo-irreversible Antagonism at the μ-Opioid Receptor
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methocinnamox (MCAM), a novel compound with significant potential in the fields of pharmacology and therapeutics. The central focus of this document is the elucidation of its primary mechanism of action: pseudo-irreversible antagonism, specifically at the μ-opioid receptor (MOR). It is critical to note that while the initial query referenced the M5 muscarinic receptor, the body of scientific evidence overwhelmingly points to the μ-opioid receptor as the direct and functionally relevant target of this compound.
Executive Summary
This compound (MCAM) is a potent and selective antagonist of the μ-opioid receptor (MOR).[1][2][3][4] Its defining characteristic is its pseudo-irreversible binding to the MOR, which results in an exceptionally long duration of action.[1][5] This property distinguishes it from traditional competitive antagonists like naloxone and naltrexone, which exhibit reversible binding and a shorter duration of effect.[2][3][6][7] The insurmountable nature of MCAM's antagonism at the MOR makes it a promising candidate for the treatment of opioid use disorder (OUD) and for the reversal of overdose from potent opioids like fentanyl.[2][5][8][9][10]
Pharmacodynamics of this compound
The interaction of MCAM with opioid receptors is highly specific. While it displays affinity for kappa (κ) and delta (δ) opioid receptors, its antagonism at these sites is competitive and reversible.[1] In stark contrast, its binding to the μ-opioid receptor is functionally irreversible, or "pseudo-irreversible."[1][3] This term signifies that the dissociation of MCAM from the MOR is extremely slow, effectively rendering the receptor inactive for an extended period without the formation of a covalent bond.[1][2]
Binding Affinity
Quantitative data from radioligand binding assays have established the high affinity of MCAM for the μ-opioid receptor.
| Receptor Subtype | Binding Affinity (nM) |
| μ-Opioid Receptor | 0.6[1][2] |
| δ-Opioid Receptor | 2.2[1][2] |
| κ-Opioid Receptor | 4.9[1][2] |
Table 1: Binding affinities of this compound for opioid receptor subtypes. Data derived from studies in mouse cortical homogenates.
In Vivo Efficacy and Duration of Action
The pseudo-irreversible nature of MCAM's binding translates to a prolonged and dose-dependent duration of action in vivo.
| Dose (mg/kg) | Duration of Morphine Blockade | Species |
| 3.2 | Approximately 2 weeks[1][2] | Animal models |
| 10 | Over 2 months[1][2] | Animal models |
Table 2: In vivo duration of action of a single dose of this compound in animal models.
Mechanism of Pseudo-irreversible Antagonism
The precise molecular mechanism underlying MCAM's pseudo-irreversible antagonism is not yet fully elucidated.[1] However, it is understood to involve a conformational change in the receptor upon binding, which "traps" the MCAM molecule in the binding pocket. This leads to a functionally insurmountable blockade of the receptor.
In addition to its orthosteric binding, some evidence suggests that MCAM may also interact with an allosteric site on the μ-opioid receptor, further modulating the receptor's function.[1][6][11]
Experimental Protocols
The characterization of MCAM's unique pharmacological profile has been achieved through a combination of in vitro and in vivo experimental protocols.
In Vitro Radioligand Binding Assays
These assays are employed to determine the binding affinity and selectivity of a compound for its receptor targets.
Functional Assays (e.g., [35S]GTPγS Binding Assay)
Functional assays are crucial for determining the efficacy of a compound (i.e., whether it is an agonist or antagonist) and the nature of its antagonism. The [35S]GTPγS binding assay measures the activation of G-proteins following receptor stimulation.
Methodology:
-
Membrane Preparation: Cell membranes expressing the μ-opioid receptor are prepared.
-
Incubation: Membranes are incubated with a known MOR agonist (e.g., DAMGO), [35S]GTPγS, and varying concentrations of MCAM.
-
Separation: Bound and free [35S]GTPγS are separated via filtration.
-
Quantification: The amount of bound [35S]GTPγS is quantified using liquid scintillation counting.
-
Analysis: A decrease in agonist-stimulated [35S]GTPγS binding in the presence of MCAM indicates antagonism. Insurmountable antagonism is observed when increasing concentrations of the agonist cannot overcome the inhibitory effect of MCAM.
In Vivo Behavioral Assays
Animal models are essential for evaluating the physiological effects and duration of action of MCAM.
Warm Water Tail-Withdrawal Assay (Antinociception):
-
Baseline Measurement: The baseline latency for a rodent to withdraw its tail from warm water is measured.
-
Agonist Administration: An opioid agonist (e.g., morphine) is administered, and the antinociceptive effect (increased tail-withdrawal latency) is measured.
-
MCAM Pre-treatment: A separate group of animals is pre-treated with MCAM at varying doses and for different durations before agonist administration.
-
Effect Measurement: The ability of MCAM to block the antinociceptive effects of the agonist is quantified. A rightward shift in the agonist's dose-response curve indicates antagonism.[2]
Signaling Pathways of the μ-Opioid Receptor
The μ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go). Agonist binding to the MOR initiates a signaling cascade that leads to the analgesic and euphoric effects of opioids. MCAM, by binding pseudo-irreversibly to the orthosteric site, prevents agonist binding and the initiation of this cascade.
Therapeutic Potential and Future Directions
The unique pharmacological profile of this compound, particularly its long-lasting and insurmountable antagonism at the μ-opioid receptor, positions it as a highly promising therapeutic agent. Its potential applications include:
-
Treatment of Opioid Use Disorder: A single administration could provide a prolonged blockade of the reinforcing effects of abused opioids, potentially improving treatment adherence.[5][8]
-
Opioid Overdose Reversal: Its long duration of action could prevent the "renarcotization" sometimes seen with shorter-acting antagonists like naloxone, especially in cases of overdose with potent, long-acting synthetic opioids.[1][2][10]
As of 2023, this compound is under development, with clinical trials anticipated.[12] Further research will be crucial to fully understand its safety profile in humans and to optimize its therapeutic use.
Conclusion
This compound represents a significant advancement in opioid receptor pharmacology. Its mechanism of pseudo-irreversible antagonism at the μ-opioid receptor confers a unique and potentially highly valuable therapeutic profile. The data summarized in this guide, derived from extensive preclinical research, underscore the importance of continued investigation into this novel compound. For researchers and drug development professionals, MCAM serves as a compelling case study in the design and characterization of long-acting, non-competitive antagonists with the potential to address major public health challenges.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. This compound is a Potent and Long-Acting Antagonist that can Prevent and Reverse Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 12. Methoclocinnamox - Wikipedia [en.wikipedia.org]
The Structure-Activity Relationship of Methocinnamox: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methocinnamox (MCAM) is a potent and long-acting opioid receptor antagonist with a unique pharmacological profile. It exhibits pseudo-irreversible and non-competitive antagonism at the μ-opioid receptor (MOR), while acting as a competitive antagonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[1] This profile, particularly its prolonged duration of action, has generated significant interest in its potential as a therapeutic agent for opioid use disorder and overdose.[1][2] Understanding the structure-activity relationship (SAR) of MCAM is crucial for the design of new analogs with improved potency, selectivity, and pharmacokinetic properties. This guide provides a detailed overview of the SAR of MCAM, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways and workflows.
Core Structure of this compound
This compound is a derivative of buprenorphine, belonging to the orvinol class of opioids. Its chemical name is (E)-N-[(4R,4aS,7aR,12bR)-3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide. The core structure can be divided into several key regions that are important for its interaction with opioid receptors:
-
The Morphinan Core: The rigid pentacyclic structure that forms the backbone of the molecule.
-
N-substituent: The cyclopropylmethyl group attached to the nitrogen atom.
-
C14-substituent: The cinnamoylamino side chain at the 14-position.
-
C7-substituent: The tertiary alcohol in the parent orvinol series.
-
Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring.
Structure-Activity Relationship Studies
The SAR of MCAM and related compounds has been investigated by systematically modifying these key structural features and evaluating the effects on opioid receptor binding and functional activity.
Modifications of the C14-Cinnamoyl Side Chain
The cinnamoyl side chain at the C14 position plays a critical role in the pharmacological profile of MCAM. Studies on a series of 14-aminodihydromorphinone derivatives, which are structurally analogous to MCAM, have provided valuable insights into the SAR of this region.
A key study investigated the effect of substituents on the aromatic ring of the cinnamoyl group. The data revealed that the position of the substituent significantly influences the efficacy of the ligands at the μ-opioid receptor. Specifically, 2'-substituted analogs (with chloro or methyl groups) consistently demonstrated higher efficacy compared to their 4'-substituted counterparts.[3] This suggests that steric or electronic factors at the 2'-position of the cinnamoyl ring are favorable for receptor activation.
Furthermore, the length of the side chain linking the C14-amino group to the aryl ring is a critical determinant of activity. In a series of 14-aminomorphinone derivatives, ligands with a three-carbon side chain were found to be more potent antagonists than those with a longer, four-carbon chain. Conversely, analogs with a shorter, two-carbon chain exhibited higher efficacy at the MOR.[1]
| Compound | R1 (N-substituent) | R2 (Cinnamoyl Substituent) | μ-OR Affinity (Ki, nM) | μ-OR Efficacy (% GTPγS) | κ-OR Affinity (Ki, nM) | δ-OR Affinity (Ki, nM) | Reference |
| MCAM | Cyclopropylmethyl | 4'-Methyl | 0.6 | Antagonist | 4.9 | 2.2 | [Broadbear et al., 2000] |
| Analog 1 | Cyclopropylmethyl | 2'-Chloro | 0.45 | Low Efficacy Agonist | 3.2 | 1.8 | [Nieland et al., 2006][3] |
| Analog 2 | Cyclopropylmethyl | 4'-Chloro (C-CAM) | 0.52 | Antagonist | 3.9 | 2.1 | [Nieland et al., 2006][3] |
| Analog 3 | Methyl | 2'-Chloro | 0.38 | Moderate Efficacy Agonist | 2.8 | 1.5 | [Nieland et al., 2006][3] |
| Analog 4 | Methyl | 4'-Chloro | 0.41 | Low Efficacy Agonist | 3.1 | 1.7 | [Nieland et al., 2006][3] |
| Analog 5 | Cyclopropylmethyl | 2'-Nitro | 1.2 | Low Efficacy Agonist | 8.5 | 5.3 | [Nieland et al., 2006][3] |
| Analog 6 | Cyclopropylmethyl | 4'-Nitro | 1.5 | Antagonist | 9.8 | 6.1 | [Nieland et al., 2006][3] |
Modifications of the N-Substituent
The nature of the substituent on the nitrogen atom of the morphinan core is a well-established determinant of opioid receptor activity. In the 14-aminomorphinone series, it was observed that 17-methyl ligands generally exhibit greater efficacy at the μ-opioid receptor than their 17-cyclopropylmethyl counterparts.[3] This is a consistent finding across many opioid classes, where a methyl group often imparts agonistic properties, while a cyclopropylmethyl or allyl group tends to confer antagonistic activity.
Modifications of the Orvinol C7 and C20 Regions
While direct SAR studies on the C7 and C20 positions of MCAM are limited, research on the broader orvinol series provides valuable insights. The orvinols are known for their high affinity for all three classical opioid receptors. The substituent at the C20 position, in particular, has a profound impact on efficacy. For instance, in the buprenorphine series, the t-butyl group at C20 is thought to inhibit the conformational changes required for kappa-receptor agonism.[4] Modifications in this region, such as constraining the t-butyl group in a ring system, have been explored to modulate the efficacy profile.[4]
Experimental Protocols
The characterization of this compound and its analogs involves a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the μ, κ, and δ opioid receptors.
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or rodent brain tissue).
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR).
-
Test compound (MCAM or analog).
-
Nonspecific binding control (e.g., naloxone).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or nonspecific binding control.
-
Incubate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This is a functional assay that measures the activation of G proteins following receptor agonism.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist or its potency (Ki) as an antagonist.
Principle: Agonist binding to a G protein-coupled receptor (GPCR) promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon receptor activation and can be quantified.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound.
-
Agonist (for antagonist testing, e.g., DAMGO).
-
Assay buffer (containing MgCl2 and NaCl).
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the membranes with the test compound (and agonist for antagonist testing) and GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for a specific time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
For agonists, plot the stimulated binding against the log of the compound concentration to determine EC50 and Emax. For antagonists, the shift in the agonist dose-response curve is used to calculate the Ki.
In Vivo Hot-Plate Test
This is a common behavioral assay to assess the antinociceptive (analgesic) or antihyperalgesic effects of a compound.[5][6]
Objective: To evaluate the antagonist effect of a test compound against an opioid agonist-induced analgesia.
Principle: The animal is placed on a heated surface, and the latency to a nociceptive response (e.g., licking a paw or jumping) is measured.[5] An analgesic will increase this latency. An antagonist will block the analgesic effect of an agonist.
Materials:
-
Hot-plate apparatus with controlled temperature (e.g., 52-55°C).
-
Test animals (e.g., mice or rats).
-
Test compound (antagonist).
-
Opioid agonist (e.g., morphine).
-
Vehicle control.
Procedure:
-
Administer the test compound (antagonist) or vehicle to the animals.
-
After a predetermined time, administer the opioid agonist.
-
At the time of expected peak effect of the agonist, place the animal on the hot plate.
-
Record the latency to the first nociceptive response. A cut-off time is used to prevent tissue damage.
-
Compare the latencies between the different treatment groups to determine the antagonist effect of the test compound.
Visualizations
Signaling Pathway of Opioid Receptor Antagonism
Caption: Signaling pathway of μ-opioid receptor antagonism by this compound.
Experimental Workflow for Radioligand Competition Binding Assay
Caption: Workflow for a typical radioligand competition binding assay.
Logical Relationship in SAR of C14-Cinnamoylamino Morphinans
Caption: Logical relationships in the SAR of C14-cinnamoylamino morphinans.
Conclusion
The structure-activity relationship of this compound is complex, with its unique pharmacological profile arising from the interplay of its various structural components. The C14-cinnamoyl side chain is a key determinant of its activity, with the position of substituents on the aromatic ring and the length of the linker significantly influencing efficacy and antagonist potency. The N-cyclopropylmethyl group is crucial for its antagonist character at the μ-opioid receptor. Future research focused on systematic modifications of the MCAM scaffold, guided by the SAR principles outlined in this guide, will be instrumental in the development of novel, long-acting opioid receptor modulators with improved therapeutic profiles for the treatment of opioid-related disorders.
References
- 1. Structural determinants of opioid activity in derivatives of 14-aminomorphinones: effects of changes to the chain linking of the C14-amino group to the aryl ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural determinants of opioid activity in derivatives of 14-aminomorphinones: effect of substitution in the aromatic ring of cinnamoylaminomorphinones and codeinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The orvinols and related opioids--high affinity ligands with diverse efficacy profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hot plate test - Wikipedia [en.wikipedia.org]
- 6. In-Vivo Models for Management of Pain [scirp.org]
The Complete Pharmacological Profile of Methocinnamox (MCAM): An In-depth Technical Guide
Foreword: This document provides a comprehensive technical overview of the pharmacological properties of Methocinnamox (MCAM), a novel opioid receptor antagonist. It is intended for researchers, scientists, and drug development professionals interested in the detailed molecular interactions, physiological effects, and experimental validation of this compound. All data is presented to facilitate in-depth understanding and further investigation into its therapeutic potential.
Executive Summary
This compound (MCAM) is a potent and long-acting opioid receptor antagonist with a unique pharmacological profile. It acts as a pseudo-irreversible, non-competitive antagonist at the µ-opioid receptor (MOR) and a competitive antagonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors.[1] This dual mechanism of action, particularly its functionally irreversible antagonism at the MOR, results in a remarkably prolonged duration of action, lasting for weeks to months after a single administration, despite a short plasma half-life.[1] MCAM has demonstrated efficacy in preclinical models for blocking the effects of potent opioids like fentanyl and heroin, suggesting its potential as a long-acting treatment for opioid use disorder and for the prevention of opioid overdose.[2][3]
Chemical and Physical Properties
This compound is a cinnamoylamidomorphinan derivative, structurally related to buprenorphine.[1]
| Property | Value |
| IUPAC Name | (E)-N-[(4R,4aS,7aR,12bR)-3-(Cyclopropylmethyl)-9-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-3-(4-methylphenyl)prop-2-enamide |
| Molecular Formula | C₃₀H₃₂N₂O₄ |
| Molar Mass | 484.596 g·mol⁻¹ |
| PubChem CID | 46877713 |
| CAS Number | 117339-76-1 |
Pharmacodynamics
The pharmacodynamic profile of MCAM is characterized by its distinct interactions with the three major opioid receptor subtypes.
Receptor Binding Affinity
MCAM exhibits high affinity for all three opioid receptors, with a preference for the µ-opioid receptor.[1]
| Receptor Subtype | Kᵢ (nM) |
| µ-Opioid Receptor (MOR) | 0.6 |
| δ-Opioid Receptor (DOR) | 2.2 |
| κ-Opioid Receptor (KOR) | 4.9 |
Data from radioligand binding assays in mouse cortical homogenates.[1]
Functional Activity
MCAM's functional activity differs significantly between the µ-opioid receptor and the κ- and δ-opioid receptors.
| Receptor | Functional Activity | Mechanism |
| µ-Opioid Receptor (MOR) | Pseudo-irreversible, Non-competitive Antagonist | Binds to the orthosteric site with extremely slow dissociation, effectively rendering the receptor inactive for an extended period.[1] Also acts as an allosteric modulator at a distinct site.[1] |
| κ-Opioid Receptor (KOR) | Competitive Antagonist | Reversibly binds to the receptor, competing with agonists. |
| δ-Opioid Receptor (DOR) | Competitive Antagonist | Reversibly binds to the receptor, competing with agonists. |
In functional assays, MCAM demonstrates insurmountable antagonism at the µ-opioid receptor. For example, in HEK cells expressing the human µ-opioid receptor, pretreatment with MCAM leads to a non-reversible and time-dependent inhibition of DAMGO-mediated cAMP production.
| Treatment | pEC₅₀ of DAMGO | Eₘₐₓ (% Inhibition of Forskolin-Stimulated cAMP) |
| Vehicle | 7.93 ± 0.15 | 43% ± 2% |
| 10 nM MCAM (15 min) | 6.18 ± 0.51 | Reduced |
| 10 nM MCAM (2 h) | 5.97 ± 0.77 | Further Reduced |
| 10 nM MCAM (24 h) | - | Abolished |
Pharmacokinetics
The long-lasting pharmacodynamic effects of MCAM are in stark contrast to its relatively short plasma half-life, highlighting the significance of its pseudo-irreversible binding to the µ-opioid receptor.
| Parameter | Value (Rhesus Monkeys) |
| Tₘₐₓ (Time to Peak Plasma Concentration) | 15 - 45 minutes |
| Cₘₐₓ (Peak Plasma Concentration) | Variable with dose |
| t₁/₂ (Plasma Half-life) | ~70 minutes |
Pharmacokinetic parameters were determined following subcutaneous administration.
Signaling Pathways and Mechanism of Action
µ-Opioid Receptor Signaling Blockade
MCAM's primary mechanism of action is the blockade of the µ-opioid receptor, a G-protein coupled receptor (GPCR) that couples to inhibitory G-proteins (Gαi/o). By binding to the orthosteric site in a pseudo-irreversible manner, MCAM prevents endogenous and exogenous opioids from activating the receptor and initiating downstream signaling cascades. This blockade inhibits the dissociation of the G-protein heterotrimer, preventing the inhibition of adenylyl cyclase and the modulation of ion channels that lead to the analgesic and euphoric effects of opioids.
Allosteric Modulation of the µ-Opioid Receptor
In addition to its orthosteric binding, MCAM has been found to act as a negative allosteric modulator of the µ-opioid receptor.[1] This interaction at a site distinct from the agonist binding pocket further contributes to its insurmountable antagonism by altering the affinity and/or intrinsic efficacy of orthosteric agonists.
Experimental Protocols
The pharmacological profile of MCAM has been elucidated through a series of in vitro and in vivo experiments. The following are representative protocols for key assays.
Radioligand Binding Assay
Objective: To determine the binding affinity (Kᵢ) of MCAM for opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or brain tissue homogenates).
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U69593 for KOR).
-
Test compound (this compound).
-
Non-specific binding control (e.g., Naloxone at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of MCAM.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kₔ, and varying concentrations of MCAM or vehicle. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and excess naloxone).
-
Incubate to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ of MCAM from a competition binding curve and calculate the Kᵢ using the Cheng-Prusoff equation.
cAMP Inhibition Assay
Objective: To assess the functional antagonist activity of MCAM at the µ-opioid receptor.
Materials:
-
HEK293 cells stably expressing the human µ-opioid receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
µ-opioid receptor agonist (e.g., DAMGO).
-
Test compound (this compound).
-
cAMP assay kit.
Procedure:
-
Plate the HEK-MOR cells in a multi-well plate and incubate.
-
Pre-treat the cells with varying concentrations of MCAM or vehicle for a specified duration.
-
Add varying concentrations of DAMGO to the wells.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a suitable assay kit.
-
Generate concentration-response curves for DAMGO in the presence and absence of MCAM to determine changes in EC₅₀ and Eₘₐₓ.
Warm Water Tail-Withdrawal Test
Objective: To evaluate the in vivo antagonist effects of MCAM against opioid-induced antinociception.
Materials:
-
Male Sprague-Dawley rats.
-
Water bath maintained at a constant temperature (e.g., 52°C).
-
Opioid agonist (e.g., morphine).
-
Test compound (this compound).
-
Stopwatch.
Procedure:
-
Gently restrain the rat and immerse the distal portion of its tail into the warm water.
-
Record the latency to tail withdrawal (flick). A cut-off time is used to prevent tissue damage.
-
Administer MCAM or vehicle.
-
At various time points post-MCAM administration, administer an opioid agonist.
-
Measure the tail-withdrawal latency at peak effect of the agonist.
-
Compare the antinociceptive effect of the agonist in MCAM-treated versus vehicle-treated animals.
Conclusion
This compound presents a unique and promising pharmacological profile as a long-acting, pseudo-irreversible antagonist of the µ-opioid receptor and a competitive antagonist of the κ- and δ-opioid receptors. Its ability to produce a sustained blockade of µ-opioid receptor function, even with a short plasma half-life, distinguishes it from currently available opioid antagonists. The comprehensive data from in vitro and in vivo studies strongly support its potential for further development as a therapeutic agent for opioid use disorder and overdose prevention. Further research, including clinical trials in humans, is warranted to fully elucidate its therapeutic utility and safety profile.
References
Investigating Methocinnamox's Selectivity for the µ-Opioid Receptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methocinnamox (MCAM) is a novel and potent antagonist of the µ-opioid receptor (MOR) with a remarkably long duration of action.[1][2] Its unique pharmacological profile, characterized by pseudo-irreversible antagonism at the MOR, has positioned it as a promising candidate for the treatment of opioid use disorder and the prevention of opioid overdose.[3][4][5] This technical guide provides a comprehensive overview of the experimental data and methodologies used to characterize the selectivity of MCAM for the µ-opioid receptor, with a focus on its binding affinity and functional effects on downstream signaling pathways.
Data Presentation
The selectivity of this compound is a critical aspect of its pharmacological profile. The following tables summarize the quantitative data from in vitro studies, providing a clear comparison of its interaction with the µ (mu), δ (delta), and κ (kappa) opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound
This table presents the equilibrium dissociation constants (Ki) of this compound for the three major opioid receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Species/Tissue Source | Reference |
| This compound | µ (mu) | 0.6 | Mouse cortical homogenates | [6] |
| δ (delta) | 2.2 | Mouse cortical homogenates | [6] | |
| κ (kappa) | 4.9 | Mouse cortical homogenates | [6] |
Data from Broadbear et al. (2000) indicates that MCAM has a 3.7-fold higher affinity for the µ-opioid receptor over the δ-opioid receptor and an 8.2-fold higher affinity for the µ-opioid receptor over the κ-opioid receptor in mouse cortical homogenates.[6]
Table 2: Functional Antagonism of this compound at the µ-Opioid Receptor (G-Protein Signaling)
This table summarizes the functional antagonist properties of this compound on the G-protein signaling pathway, as measured by the inhibition of cAMP production.
| Agonist | Assay | Antagonist Effect of this compound | Cell Line | Reference |
| DAMGO | cAMP Inhibition | Time-dependent, non-surmountable, and non-reversible antagonism | HEK cells expressing human MOR | [7][8] |
| Fentanyl | cAMP Inhibition | Ligand-dependent reversal kinetics consistent with allosteric modulation | HEK cells expressing human MOR | [9] |
Studies by Zamora et al. (2021) have shown that this compound acts as a pseudo-irreversible antagonist at the orthosteric site of the human µ-opioid receptor and also exhibits allosteric properties that modulate the affinity and/or intrinsic efficacy of µ-opioid agonists.[7][8]
µ-Opioid Receptor Signaling Pathways
The µ-opioid receptor, a G-protein coupled receptor (GPCR), primarily signals through two distinct intracellular pathways: the G-protein pathway and the β-arrestin pathway. The G-protein pathway is associated with the analgesic effects of opioids, while the β-arrestin pathway is implicated in some of the adverse side effects, such as respiratory depression and tolerance. The functional selectivity of a ligand refers to its ability to preferentially activate one of these pathways over the other.
Caption: Canonical G-protein and β-arrestin signaling pathways of the µ-opioid receptor.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the affinity of this compound for µ, δ, and κ opioid receptors.
Materials:
-
Receptor source: Mouse cortical homogenates or cell membranes from a stable cell line expressing the recombinant human opioid receptors.
-
Radioligands:
-
For µ-opioid receptor: [³H]-DAMGO
-
For δ-opioid receptor: [³H]-[D-Pen2,D-Pen5]enkephalin (DPDPE)
-
For κ-opioid receptor: [³H]-U69,593
-
-
Test Compound: this compound
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes or prepare fresh cortical homogenates on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding wells: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding wells: Assay buffer, radioligand, non-specific binding control (naloxone), and membrane preparation.
-
Competition wells: Assay buffer, radioligand, varying concentrations of this compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (or 25°C) for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM) using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. This compound is a potent, long-lasting, and selective antagonist of morphine-mediated antinociception in the mouse: comparison with clocinnamox, beta-funaltrexamine, and beta-chlornaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in Opioid Use Disorder Treatment | Encyclopedia MDPI [encyclopedia.pub]
- 4. The Potential of this compound as a Future Treatment for Opioid Use Disorder: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preclinical Evaluation of Methocinnamox (MCAM) for Opioid Use Disorder: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methocinnamox (MCAM) is a novel, long-acting, pseudo-irreversible antagonist of the mu-opioid receptor (MOR) with potential as a transformative therapeutic for opioid use disorder (OUD) and opioid overdose. Preclinical studies in rodent and non-human primate models have demonstrated its robust efficacy in preventing and reversing the reinforcing and respiratory depressant effects of potent opioids like fentanyl and heroin. Its unique pharmacological profile, characterized by a prolonged duration of action lasting for weeks after a single administration, offers a significant advantage over currently available treatments by potentially improving patient compliance and reducing the risk of relapse and overdose. This document provides a comprehensive technical overview of the preclinical data supporting the development of MCAM for OUD, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies.
Mechanism of Action
MCAM functions primarily as a potent and selective antagonist at the mu-opioid receptor (MOR). Its mechanism is distinguished by its pseudo-irreversible binding, which leads to a long-lasting and insurmountable antagonism of MOR agonists.[1][2][3]
Receptor Binding Profile
MCAM exhibits high affinity for the mu-opioid receptor, with lower affinity for the delta- and kappa-opioid receptors. This selectivity for the MOR is crucial for its targeted action against the primary receptor implicated in both the euphoric effects of opioids and their life-threatening respiratory depression.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Mu (µ) | 0.6 |
| Delta (δ) | 2.2 |
| Kappa (κ) | 4.9 |
Table 1: Opioid Receptor Binding Affinities of this compound.
Signaling Pathways
MCAM's antagonism at the MOR blocks the downstream signaling cascade typically initiated by opioid agonists. This includes the inhibition of adenylyl cyclase, which leads to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. By blocking these pathways, MCAM prevents the cellular effects that underlie opioid-induced analgesia, euphoria, and respiratory depression.[4] Furthermore, evidence suggests that MCAM may also act as an allosteric modulator of the MOR, further contributing to its unique pharmacological profile.[5]
Figure 1: MCAM's antagonistic action on the MOR signaling pathway.
In Vivo Efficacy
MCAM has demonstrated significant efficacy in animal models in attenuating the key behaviors associated with opioid use disorder, namely the reinforcing effects of opioids and the life-threatening risk of respiratory depression.
Attenuation of Opioid Self-Administration
In non-human primate models, a gold standard for predicting abuse liability in humans, MCAM has been shown to dose-dependently decrease the self-administration of fentanyl and heroin. A single administration of MCAM can suppress opioid self-administration for up to two weeks.[2][6]
| Animal Model | Opioid | MCAM Dose (mg/kg) | Effect on Self-Administration | Duration of Effect |
| Rhesus Monkeys | Fentanyl | 0.1 - 0.32 | Dose-dependent decrease | Up to 2 weeks |
| Rhesus Monkeys | Heroin | 0.32 | Significant decrease | ~10 days |
Table 2: Efficacy of MCAM in Reducing Opioid Self-Administration in Rhesus Monkeys.[2][6]
Reversal and Prevention of Opioid-Induced Respiratory Depression
MCAM has been shown to both reverse existing respiratory depression and prevent its onset from subsequent opioid exposure in rats and rhesus monkeys. Its long duration of action provides a significant advantage over naloxone, the current standard of care for opioid overdose, which has a much shorter half-life.[1][7]
| Animal Model | Opioid | MCAM Dose (mg/kg) | Effect on Respiratory Depression | Duration of Antagonism |
| Rhesus Monkeys | Heroin | 0.1 - 0.32 | Reversal and prevention | Up to 16 days |
| Rats | Fentanyl | 0.0001 - 10 | Dose-dependent reversal and prevention | Up to 5 days (IV), >2 weeks (SC) |
Table 3: Efficacy of MCAM in Counteracting Opioid-Induced Respiratory Depression.[1][7][8]
Antinociceptive Effects
In models of inflammatory pain, MCAM effectively blocks the antinociceptive effects of mu-opioid agonists like morphine and fentanyl, consistent with its MOR antagonist profile. Notably, it does not affect the antinociceptive effects of kappa-opioid receptor agonists, demonstrating its selectivity.
Pharmacokinetics
Pharmacokinetic studies in rhesus monkeys have shown that MCAM plasma concentrations peak shortly after administration and then decline relatively quickly.[2] However, its pharmacodynamic effects persist for a much longer duration, which is attributed to its pseudo-irreversible binding to the mu-opioid receptor. This indicates that the long-lasting therapeutic action of MCAM is primarily governed by its receptor binding kinetics rather than its systemic clearance.[2]
| Species | Dose (mg/kg) | Route | Tmax | t1/2 |
| Rhesus Monkey | 0.32 | s.c. | 15-45 min | 13.7-199.8 min |
Table 4: Pharmacokinetic Parameters of MCAM in Rhesus Monkeys.[2]
Safety and Toxicology
Preclinical studies have indicated a favorable safety profile for MCAM. In non-human primates, doses of MCAM that effectively block the effects of opioids did not produce significant adverse effects. Specifically, MCAM did not decrease responding for food, alter cardiovascular parameters such as heart rate and blood pressure, or affect body temperature. When administered to opioid-dependent rats, MCAM did precipitate withdrawal symptoms; however, the duration and severity of withdrawal were not greater than that precipitated by naloxone.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of MCAM.
In Vitro Assays
This assay is used to determine the functional antagonism of MCAM at the mu-opioid receptor.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu-opioid receptor.
-
Protocol:
-
Cells are seeded in 96-well plates and incubated overnight.
-
Cells are pre-treated with various concentrations of MCAM or vehicle for a specified duration.
-
Cells are then stimulated with the adenylyl cyclase activator, forskolin, in the presence of a mu-opioid agonist (e.g., DAMGO or fentanyl).
-
Following incubation, cell lysis is performed, and intracellular cAMP levels are measured using a commercially available assay kit (e.g., HTRF-based or luminescence-based).
-
Data are analyzed to determine the concentration-response curves of the agonist in the presence and absence of MCAM, from which the antagonist properties of MCAM can be quantified.
-
Figure 2: Workflow for the cAMP Inhibition Assay.
In Vivo Assays
This model assesses the reinforcing effects of opioids and the ability of MCAM to reduce this behavior.
-
Subjects: Adult rhesus monkeys surgically implanted with intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with levers and an infusion pump.
-
Protocol:
-
Monkeys are trained to press a lever to receive intravenous infusions of an opioid (e.g., fentanyl or heroin) under a fixed-ratio schedule of reinforcement.
-
Once stable responding is established, baseline self-administration rates are determined.
-
MCAM or vehicle is administered subcutaneously prior to the self-administration sessions.
-
The number of infusions earned is recorded and compared between MCAM-treated and vehicle-treated conditions.
-
To assess selectivity, the effect of MCAM on the self-administration of a non-opioid reinforcer, such as cocaine, is also evaluated.
-
This technique is used to measure the effects of opioids and MCAM on respiratory function.
-
Subjects: Adult male Sprague-Dawley rats.
-
Apparatus: Whole-body plethysmography chambers connected to a data acquisition system.
-
Protocol:
-
Rats are habituated to the plethysmography chambers.
-
Baseline respiratory parameters (e.g., minute volume, respiratory rate, tidal volume) are recorded.
-
For reversal studies, an opioid (e.g., fentanyl) is administered intravenously to induce respiratory depression, followed by an intravenous injection of MCAM or vehicle.
-
For prevention studies, MCAM or vehicle is administered subcutaneously or intravenously at various time points before the opioid challenge.
-
Respiratory parameters are continuously monitored and analyzed to determine the extent and duration of respiratory depression and its reversal or prevention by MCAM.[2]
-
Figure 3: Experimental workflows for respiratory depression studies.
This assay measures the analgesic effects of opioids and their blockade by MCAM.
-
Subjects: Mice or rats.
-
Apparatus: A warm water bath maintained at a constant temperature (e.g., 52°C or 56°C).
-
Protocol:
-
The distal portion of the animal's tail is immersed in the warm water.
-
The latency to withdraw the tail from the water is recorded as a measure of nociceptive threshold. A cut-off time is used to prevent tissue damage.
-
Baseline latencies are determined before any drug administration.
-
An opioid agonist is administered, and the tail-withdrawal latency is measured at various time points to determine the peak antinociceptive effect.
-
To assess antagonism, MCAM is administered prior to the opioid agonist, and the tail-withdrawal latencies are measured.
-
Conclusion
The preclinical data for this compound strongly support its potential as a groundbreaking treatment for opioid use disorder. Its unique pharmacological profile as a long-acting, pseudo-irreversible MOR antagonist provides a compelling rationale for its continued development. The robust efficacy demonstrated in animal models for reducing opioid self-administration and preventing fatal respiratory depression, coupled with a favorable safety profile, positions MCAM as a promising candidate for human clinical trials. Further investigation is warranted to fully elucidate its clinical utility and potential to address the ongoing opioid crisis.
References
- 1. This compound Reverses and Prevents Fentanyl-Induced Ventilatory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 4. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal and Prevention of the Respiratory-Depressant Effects of Heroin by the Novel μ-Opioid Receptor Antagonist this compound in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Reverses and Prevents Fentanyl-Induced Ventilatory Depression in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methocinnamox: An In-Depth Technical Guide on Receptor Binding Kinetics and Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methocinnamox (MCAM) is a novel and potent opioid receptor antagonist with a unique pharmacological profile that has garnered significant interest for its potential therapeutic applications, particularly in the treatment of opioid use disorder and overdose. This technical guide provides a comprehensive overview of the binding kinetics and receptor affinity of MCAM, drawing upon available preclinical data. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action and the experimental methodologies used for its characterization.
MCAM distinguishes itself from traditional opioid antagonists like naloxone and naltrexone through its pseudo-irreversible and non-competitive antagonism at the mu-opioid receptor (μOR), coupled with competitive antagonism at the kappa (κ) and delta (δ) opioid receptors.[1][2] This results in an exceptionally long duration of action that is not dictated by its pharmacokinetic profile but rather by its slow dissociation from the μOR.[2][3] Furthermore, emerging evidence indicates that MCAM also functions as a naloxone-insensitive allosteric modulator of the μOR, adding another layer of complexity to its interaction with this key receptor in opioid signaling.[1][4]
This guide will delve into the quantitative aspects of MCAM's receptor interactions, present detailed protocols for the key experimental assays used to characterize it, and provide visual representations of its signaling pathways and experimental workflows to facilitate a deeper understanding of its molecular pharmacology.
Data Presentation: Quantitative Analysis of this compound-Receptor Interactions
The binding affinity and functional potency of this compound have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data, providing a clear comparison of its properties at the different opioid receptors.
Table 1: Opioid Receptor Binding Affinity of this compound (MCAM)
| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Tissue Source | Reference |
| Mu (μ) | MCAM | 0.6 | Mouse | Cortical Homogenates | [5] |
| Delta (δ) | MCAM | 2.2 | Mouse | Cortical Homogenates | [5] |
| Kappa (κ) | MCAM | 4.9 | Mouse | Cortical Homogenates | [5] |
Note: Kᵢ represents the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Kᵢ value signifies a higher binding affinity.
Table 2: Functional Antagonist Activity of this compound (MCAM)
| Assay | Agonist | MCAM Pretreatment | Effect on Agonist Potency (EC₅₀) | Effect on Agonist Efficacy (Eₘₐₓ) | Cell Line | Reference |
| cAMP Inhibition | DAMGO | 10 nM (15 min) | Rightward shift (~1000-fold) | Reduced | HEK-GloSensor cells expressing μOR | [6] |
| cAMP Inhibition | DAMGO | 10 nM (2 h) | Rightward shift | Reduced | HEK-GloSensor cells expressing μOR | |
| cAMP Inhibition | Morphine | 10 nM (15 min) | Rightward shift (~10-fold) | Not significantly altered | HEK-GloSensor cells expressing μOR | [4] |
| cAMP Inhibition | Fentanyl | 10 nM | Rightward shift | Reduced | HEK cells expressing μOR | [6] |
Note: DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) is a potent and selective μ-opioid receptor agonist. EC₅₀ is the half-maximal effective concentration, and Eₘₐₓ is the maximum effect. A rightward shift in the dose-response curve indicates antagonism. A reduction in Eₘₐₓ is characteristic of non-competitive antagonism.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound. These protocols are based on established procedures for studying opioid receptor pharmacology.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled compound (MCAM) by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., mouse cortex) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
The final pellet is resuspended in assay buffer and the protein concentration is determined.
2. Assay Procedure:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of assay buffer (50 mM Tris-HCl, pH 7.4) for total binding or 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM naloxone) for non-specific binding.
-
50 µL of a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for μOR, [³H]DPDPE for δOR, or [³H]U69,593 for κOR).
-
50 µL of varying concentrations of MCAM.
-
100 µL of the membrane preparation.
-
-
Incubate the plate at 25°C for 60-90 minutes.
3. Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value (the concentration of MCAM that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cyclic adenosine monophosphate (cAMP) production, a hallmark of Gαi/o-coupled receptor activation.
1. Cell Culture and Transfection:
-
Culture Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu-opioid receptor.
-
For some applications, cells can be co-transfected with a cAMP biosensor, such as the GloSensor™ plasmid.
2. Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of MCAM or vehicle for a specified duration (e.g., 15 minutes to 24 hours).
-
Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) and varying concentrations of an opioid agonist (e.g., DAMGO or morphine).
-
Incubate for a defined period (e.g., 15-30 minutes).
3. Detection:
-
If using a GloSensor™-based assay, add the GloSensor™ cAMP reagent and measure luminescence using a plate reader.
-
Alternatively, cell lysates can be prepared, and cAMP levels can be quantified using a competitive immunoassay kit (e.g., HTRF or ELISA).
4. Data Analysis:
-
Generate dose-response curves for the agonist in the presence and absence of the antagonist (MCAM).
-
Determine the EC₅₀ and Eₘₐₓ values for the agonist under each condition.
-
The antagonist's potency can be expressed as a dose ratio (the ratio of the agonist EC₅₀ in the presence and absence of the antagonist). A reduction in the agonist's Eₘₐₓ is indicative of non-competitive antagonism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways of this compound and the workflows of the key experimental assays.
Signaling Pathways
Caption: Proposed signaling pathway of this compound at the mu-opioid receptor.
Experimental Workflows
Caption: Workflow for a radioligand competition binding assay.
Caption: Workflow for a cAMP functional assay.
Conclusion
This compound presents a compelling profile as a long-acting, non-competitive, and allosteric modulator of the mu-opioid receptor. Its high affinity and pseudo-irreversible binding at the μOR, contrasted with its competitive antagonism at κOR and δOR, underscore its unique mechanism of action. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development.
While the impact of MCAM on G-protein signaling is well-characterized through cAMP assays, its influence on the β-arrestin pathway remains an area for future investigation. Elucidating this aspect of its signaling profile will be crucial for a complete understanding of its long-term effects and potential for biased antagonism. The detailed methodologies and visual workflows presented here are intended to aid researchers in designing and interpreting experiments to further unravel the complex pharmacology of this promising therapeutic candidate. As research progresses, a more complete picture of MCAM's binding kinetics and signaling properties will undoubtedly emerge, paving the way for its potential clinical application.
References
- 1. Positive allosteric modulators of the μ-opioid receptor: a novel approach for future pain medications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Novel small molecule negative allosteric modulators of the mu-opioid receptor | Explore Technologies [techfinder.stanford.edu]
- 6. researchgate.net [researchgate.net]
In Vivo Duration of Action of a Single Methocinnamox Dose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methocinnamox (MCAM) is a novel, long-acting µ-opioid receptor (MOR) antagonist with significant potential for the treatment of opioid use disorder (OUD) and opioid overdose. A single in vivo administration of MCAM produces a dose-dependent, exceptionally long-lasting antagonism of MOR agonists, a stark contrast to clinically available antagonists like naloxone and naltrexone. This prolonged action is not governed by its pharmacokinetic profile, which shows a rapid elimination, but rather by its unique pseudo-irreversible and non-competitive binding to the MOR. This guide provides a comprehensive overview of the in vivo duration of action of a single dose of MCAM, detailing its pharmacodynamic effects, the experimental protocols used for its evaluation, and its underlying molecular mechanism.
Introduction
The opioid crisis necessitates the development of innovative therapeutic interventions. This compound (MCAM) has emerged as a promising candidate due to its remarkably sustained µ-opioid receptor blockade following a single administration.[1][2] This prolonged duration of action, lasting from several days to over two months depending on the dose, offers a potential paradigm shift in OUD management by improving treatment adherence and providing extended protection against overdose.[3] This document synthesizes the current in vivo data on MCAM, offering a technical resource for the scientific community.
Pharmacodynamics: A Prolonged, Dose-Dependent Blockade
The hallmark of a single dose of MCAM is its long-lasting, dose-dependent antagonism of µ-opioid receptor-mediated effects.[3] This has been consistently demonstrated across various preclinical models and behavioral endpoints.
Quantitative Overview of In Vivo Duration of Action
The duration of MCAM's antagonist effects is directly proportional to the administered dose. The following tables summarize the key quantitative findings from in vivo studies in rats and rhesus monkeys.
Table 1: Duration of Antagonism of Antinociceptive Effects in Rodents
| Species | Opioid Agonist | MCAM Dose (s.c.) | Duration of Antagonism | Reference |
| Rat | Morphine | 3.2 mg/kg | Approximately 2 weeks | [3] |
| Rat | Morphine | 10 mg/kg | Over 2 months | [3] |
| Rat | Fentanyl | 10 mg/kg (i.v.) | Up to 5 days | [4][5] |
| Rat | Fentanyl | 10 mg/kg (s.c.) | Over 2 weeks | [4][5] |
Table 2: Duration of Attenuation of Opioid Self-Administration in Rhesus Monkeys
| Opioid Agonist | MCAM Dose (s.c.) | Duration of Attenuation | Reference |
| Heroin | 0.32 mg/kg | Average of 10 days | [1][6] |
| Fentanyl | 0.32 mg/kg | Up to 2 weeks | [3] |
Table 3: Duration of Blockade of Respiratory Depression
| Species | Opioid Agonist | MCAM Dose | Duration of Protection | Reference |
| Rhesus Monkey | Heroin | 0.32 mg/kg (s.c.) | At least 4 days | [3] |
| Rat | Fentanyl | 10 mg/kg (i.v.) | Up to 5 days | [4][5] |
| Rat | Fentanyl | 10 mg/kg (s.c.) | Greater than 2 weeks | [4][5] |
Molecular Mechanism of Action: A Dual-Binding Model
MCAM's prolonged in vivo action is attributed to its unique interaction with the µ-opioid receptor. It exhibits a dual-binding mechanism, acting as both a pseudo-irreversible, non-competitive antagonist at the orthosteric site and as an antagonist at a distinct allosteric site.[2][7][8]
-
Pseudo-irreversible Orthosteric Binding: MCAM binds tightly to the primary (orthosteric) binding pocket of the MOR, directly blocking opioid agonists like fentanyl and heroin from binding. This interaction is described as "pseudo-irreversible" because it does not form a covalent bond but dissociates extremely slowly, rendering the receptor inactive for an extended period.[2][7]
-
Allosteric Modulation: MCAM also binds to a secondary (allosteric) site on the MOR. This binding modulates the affinity and/or intrinsic activity of agonists at the orthosteric site, further contributing to its insurmountable antagonism.[7][8]
This dual-binding mechanism explains why MCAM's pharmacodynamic effects far outlast its presence in the plasma.
Signaling Pathway of MCAM at the µ-Opioid Receptor
Experimental Protocols
The prolonged in vivo duration of action of MCAM has been characterized using a variety of well-established preclinical assays. The following sections detail the methodologies employed in key studies.
Antinociception: Warm-Water Tail-Withdrawal Assay (Rat)
This assay measures the latency of a rat to withdraw its tail from warm water, an indicator of its pain threshold. Opioid agonists increase this latency, and antagonists like MCAM block this effect.
-
Apparatus: A water bath maintained at a constant temperature (e.g., 50°C).
-
Procedure:
-
A baseline tail-withdrawal latency is determined for each rat.
-
A single dose of MCAM or vehicle is administered subcutaneously.
-
At various time points post-MCAM administration (e.g., 24 hours, 48 hours, and then weekly), a cumulative dose-effect curve for an opioid agonist (e.g., morphine) is determined.
-
The tail is immersed in the 50°C water, and the latency to a tail-flick response is recorded. A cut-off time (e.g., 15-20 seconds) is used to prevent tissue damage.
-
-
Endpoint: The dose of the opioid agonist required to produce a maximal antinociceptive effect is calculated. A rightward shift in this dose-effect curve indicates antagonism by MCAM. The duration of action is the time it takes for the dose-effect curve to return to baseline.
Drug Reinforcement: Opioid Self-Administration (Rhesus Monkey)
This model assesses the reinforcing effects of drugs, which is indicative of their abuse potential. Animals are trained to perform a task (e.g., lever pressing) to receive an intravenous infusion of a drug.
-
Apparatus: Operant conditioning chambers equipped with levers and an intravenous infusion system.
-
Procedure:
-
Monkeys are trained to self-administer an opioid (e.g., heroin or fentanyl) under a fixed-ratio schedule of reinforcement (e.g., FR30, where 30 lever presses result in one infusion).
-
Once responding is stable, a single dose of MCAM is administered subcutaneously.
-
Daily self-administration sessions are conducted, and the number of infusions earned is recorded.
-
-
Endpoint: A significant and sustained decrease in the number of opioid infusions self-administered indicates antagonism by MCAM. The duration of action is the time until self-administration returns to pre-MCAM baseline levels.
Experimental Workflow: Opioid Self-Administration Study
Respiratory Function: Whole-Body Plethysmography (Rat)
This non-invasive technique measures respiratory parameters in conscious, unrestrained animals. Opioids cause respiratory depression, characterized by a decrease in respiratory rate and minute volume, which can be reversed and prevented by MCAM.
-
Apparatus: A whole-body plethysmography system with individual chambers for the animals.
-
Procedure:
-
Rats are habituated to the plethysmography chambers.
-
A single dose of MCAM or vehicle is administered (intravenously or subcutaneously).
-
At various time points post-MCAM, animals are challenged with a dose of an opioid agonist (e.g., fentanyl).
-
Respiratory parameters (respiratory rate, tidal volume, and minute volume) are recorded continuously before and after the opioid challenge.
-
-
Endpoint: The ability of MCAM to prevent or reverse the opioid-induced decrease in minute volume. The duration of action is the time after MCAM administration during which the opioid challenge fails to produce significant respiratory depression.[5]
Pharmacokinetics
In stark contrast to its long pharmacodynamic effects, MCAM has a short pharmacokinetic half-life. In animal models, peak plasma concentrations are reached within 15-45 minutes of injection, with an elimination half-life of approximately 70 minutes.[2] This disparity underscores that the prolonged duration of action is a result of its tenacious binding to the µ-opioid receptor, not its persistence in systemic circulation.
Conclusion
A single in vivo dose of this compound results in a dose-dependent and exceptionally long-lasting antagonism of µ-opioid receptor function. This effect, which can extend for weeks to months, is driven by its unique pseudo-irreversible and allosteric interaction with the receptor, rather than its pharmacokinetic profile. The robust and sustained nature of this antagonism, as demonstrated in various preclinical models, positions MCAM as a highly promising therapeutic candidate for opioid use disorder and overdose prevention. Further research, including clinical trials, is warranted to translate these preclinical findings into human applications.
References
- 1. Long-Lasting Effects of this compound on Opioid Self-Administration in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Potential of this compound as a Future Treatment for Opioid Use Disorder: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Reverses and Prevents Fentanyl-Induced Ventilatory Depression in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Reverses and Prevents Fentanyl-Induced Ventilatory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the μ-Opioid Receptor Antagonists this compound and Naloxone to Reverse and Prevent the Ventilatory Depressant Effects of Fentanyl, Carfentanil, 3-Methylfentanyl, and Heroin in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments Using Methocinnamox (MCAM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vivo experimental protocols utilizing Methocinnamox (MCAM), a long-acting, pseudo-irreversible antagonist of the μ-opioid receptor (MOR). The following sections detail its mechanism of action, key experimental procedures with step-by-step protocols, and quantitative data from preclinical studies.
Mechanism of Action
This compound selectively binds to the μ-opioid receptor with high affinity, acting as a non-competitive, pseudo-irreversible antagonist.[1] This means that once bound, it does not readily dissociate from the receptor, leading to a prolonged blockade of the receptor's function. The recovery of function is believed to be dependent on the synthesis of new receptors.[2] In contrast to its effects on the μ-opioid receptor, MCAM acts as a competitive and reversible antagonist at the κ- and δ-opioid receptors.[1][3] This unique pharmacological profile makes it a valuable tool for studying the long-term effects of μ-opioid receptor blockade and a potential therapeutic for opioid use disorder and overdose.[4]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies with this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose (mg/kg) | Peak Plasma Concentration (Time) | Elimination Half-life | Reference |
| Rhesus Monkey | Subcutaneous | 0.32 | 15-45 min | 13.7-199.8 min | [2] |
| Rat | Intravenous | 10 | Not Specified | ~70 min | [1] |
Table 2: In Vivo Antagonist Effects of this compound
| Species | Assay | Opioid Agonist | MCAM Dose (mg/kg) | Route of Administration | Duration of Antagonism | Reference |
| Rat | Warm Water Tail Withdrawal | Morphine | 3.2 | Subcutaneous | ~2 weeks | [1] |
| Rat | Warm Water Tail Withdrawal | Morphine | 10 | Subcutaneous | >2 months | [3] |
| Rat | Warm Water Tail Withdrawal | Fentanyl | 10 | Subcutaneous | >2 weeks | [2][5] |
| Rat | Ventilatory Depression | Fentanyl | 10 | Subcutaneous | >2 weeks | [1] |
| Rat | Ventilatory Depression | Fentanyl | 10 | Intravenous | Up to 3 days | [1] |
| Rhesus Monkey | Fentanyl Self-Administration | Fentanyl | 0.32 | Subcutaneous | Up to 2 weeks | [2][6] |
| Rhesus Monkey | Heroin Self-Administration | Heroin | 0.32 | Subcutaneous | ~10 days | [6] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile solution of this compound for subcutaneous or intravenous injection in animal models.
Materials:
-
This compound (MCAM) powder
-
2-hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile saline (0.9%)
-
Sterile water for injection
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Prepare a 10% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline.[2] This will serve as the vehicle.
-
Weigh the desired amount of MCAM powder.
-
Dissolve the MCAM powder in the 10% HPβCD vehicle to achieve the final desired concentration.[2]
-
Vortex the solution until the MCAM is completely dissolved.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
-
Store the solution according to the manufacturer's recommendations, typically protected from light.
Warm Water Tail-Withdrawal Assay for Antinociception in Rats
Objective: To assess the antagonist effect of MCAM on opioid-induced antinociception.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Water baths maintained at 40°C, 50°C, and 55°C[5]
-
Stopwatch
-
This compound solution
-
Opioid agonist solution (e.g., morphine, fentanyl)
-
Vehicle solution
Protocol:
-
Baseline Measurement: Gently restrain the rat and immerse the distal 2-3 cm of its tail in a water bath maintained at 50°C.[5]
-
Record the latency to withdraw the tail from the water. A cut-off time of 15 seconds is typically used to prevent tissue damage.[1]
-
MCAM Administration: Administer the prepared MCAM solution subcutaneously at the desired dose (e.g., 1-10 mg/kg).[2][5]
-
Opioid Agonist Challenge: At various time points after MCAM administration (e.g., 24 hours, 5 days, and then weekly), assess the antinociceptive effect of an opioid agonist.[2]
-
Cumulative Dosing:
-
Administer a low dose of the opioid agonist (e.g., morphine at 1.78 mg/kg or fentanyl at a dose that is ineffective on its own).[2]
-
After a set interval (e.g., 15-30 minutes), measure the tail-withdrawal latency.
-
Administer increasing cumulative doses of the agonist in half-log increments across subsequent cycles until a maximal antinociceptive effect is observed (tail-withdrawal latency of at least 13 seconds) or the highest dose is reached.[1][2]
-
-
Data Analysis: Convert tail-withdrawal latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100.[1] Compare the dose-response curves of the opioid agonist in the presence and absence of MCAM to determine the magnitude and duration of antagonism.
Caption: Workflow for assessing MCAM's antagonist effects on opioid-induced antinociception.
Fentanyl Self-Administration in Rhesus Monkeys
Objective: To evaluate the effect of MCAM on the reinforcing properties of fentanyl.
Materials:
-
Rhesus monkeys with indwelling intravenous catheters
-
Operant conditioning chambers equipped with levers and infusion pumps
-
Fentanyl solution for intravenous infusion
-
Cocaine solution (as a control for non-specific effects on behavior)
-
This compound solution
-
Vehicle solution
Protocol:
-
Training: Train monkeys to self-administer intravenous infusions of fentanyl (e.g., 0.00032 mg/kg/infusion) under a fixed-ratio (FR) schedule of reinforcement (e.g., FR30, where 30 lever presses result in one infusion).[7]
-
Baseline: Establish a stable baseline of fentanyl self-administration.
-
MCAM Administration: Administer MCAM subcutaneously (e.g., 0.1-0.32 mg/kg) or its vehicle 60 minutes prior to the self-administration session.[4][7]
-
Testing:
-
Acute Treatment: Following a single injection of MCAM, monitor fentanyl self-administration daily until responding returns to baseline levels.[6]
-
Repeated Treatment: For chronic studies, administer MCAM at regular intervals (e.g., 0.32 mg/kg every 12 days for 5 injections) and monitor fentanyl self-administration.[6]
-
-
Control Sessions: Periodically substitute cocaine (e.g., 0.032 mg/kg/infusion) for fentanyl to ensure that any reduction in responding is specific to the opioid and not due to general behavioral disruption or catheter failure.[2][6]
-
Data Analysis: Record the number of infusions per session. Compare the rates of fentanyl self-administration before and after MCAM treatment.
Caption: Logical flow of the fentanyl self-administration experiment to test MCAM's efficacy.
Gastrointestinal Motility Assay in Rats
Objective: To determine the effect of MCAM on opioid-induced inhibition of gastrointestinal transit.
Materials:
-
Male Wistar rats, fasted for 16-24 hours with free access to water[8]
-
This compound solution
-
Morphine solution (or other μ-opioid agonist)
-
Vehicle solution
-
Charcoal meal (e.g., 5% charcoal in 10% gum arabic solution)[8]
-
Ruler
Protocol:
-
Administer MCAM (e.g., 10 mg/kg, s.c.) or vehicle at a predetermined time before the opioid challenge.[2][5]
-
At the time of the experiment, administer morphine (to inhibit motility) or saline.
-
After a set time (e.g., 30-60 minutes), administer a charcoal meal orally (e.g., 2 ml per animal).[8]
-
After another set time (e.g., 15-30 minutes), humanely euthanize the animals.[8]
-
Carefully dissect the small intestine from the pyloric sphincter to the cecum.
-
Measure the total length of the small intestine.
-
Measure the distance the charcoal meal has traveled from the pyloric sphincter.
-
Data Analysis: Calculate the percent of intestinal transit for each animal: (distance traveled by charcoal / total length of small intestine) * 100. Compare the transit percentages between treatment groups.
Reversal and Prevention of Opioid-Induced Ventilatory Depression in Rats
Objective: To assess the ability of MCAM to reverse and prevent respiratory depression caused by potent opioids like fentanyl.
Materials:
-
Male Sprague-Dawley rats
-
Whole-body plethysmography chambers
-
Fentanyl solution for intravenous infusion
-
This compound solution
-
Naloxone solution (for comparison)
-
Data acquisition system
Protocol:
-
Acclimation: Acclimate rats to the plethysmography chambers.
-
Baseline Measurement: Record baseline respiratory parameters (e.g., minute volume, respiratory frequency, tidal volume) for a set period (e.g., 20 minutes).[1]
-
Reversal Protocol:
-
Prevention Protocol:
-
Administer MCAM (e.g., 10 mg/kg) subcutaneously or intravenously at various time points before the fentanyl challenge (e.g., 1 day, 3 days, up to several weeks).[1]
-
At the designated time, place the rat in the plethysmography chamber, record baseline ventilation, and then administer fentanyl.
-
Record post-fentanyl respiratory parameters to determine the extent to which MCAM prevented ventilatory depression.
-
-
Data Analysis: Compare respiratory parameters before and after drug administrations and between treatment groups.
Caption: MCAM blocks μ-opioid receptor activation by agonists, preventing downstream signaling.
References
- 1. This compound Reverses and Prevents Fentanyl-Induced Ventilatory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Daily this compound treatment dose-dependently attenuates fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Daily this compound Treatment on Fentanyl Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Application Notes and Protocols for Methocinnamox (MCAM) Administration in Rodents and Primates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methocinnamox (MCAM) is a potent, long-acting, pseudo-irreversible antagonist of the mu-opioid receptor (MOR).[1][2][3] Its unique pharmacological profile, characterized by a prolonged duration of action, makes it a promising candidate for the treatment of opioid use disorder (OUD) and for reversing opioid overdose.[4][5][6] These application notes provide detailed protocols for the administration of MCAM in rodents (rats) and non-human primates (rhesus monkeys) based on established research methodologies.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rhesus Monkeys (Subcutaneous Administration)
| Parameter | Value | Reference |
| Dose | 0.32 mg/kg | [6][7] |
| Time to Maximum Concentration (Tmax) | 15 - 45 minutes | [6][7] |
| Maximum Concentration (Cmax) | 10.6 - 26.0 ng/mL | [7] |
| Half-life (T1/2) | 13.7 - 199.8 minutes | [6][7] |
Table 2: this compound Dosage and Effects in Rodents and Primates
| Species | Administration Route | Dose Range | Vehicle | Key Findings | Duration of Action | References |
| Rhesus Monkey | Subcutaneous (s.c.) | 0.032 - 0.32 mg/kg | 10% w/v 2-hydroxypropyl-β-cyclodextrin or 10% w/v β-cyclodextrin in saline | Attenuates fentanyl and heroin self-administration.[4][5][7][8] | Up to 2 weeks with a single 0.32 mg/kg dose.[6][7] | [4][5][6][7][8][9] |
| Rhesus Monkey | Intravenous (i.v.) | 0.32 - 3.2 mg/kg | 0.9% sterile saline or 10% w/v β-cyclodextrin in saline | Used in self-administration studies.[10] | Not explicitly stated for MCAM. | [10] |
| Rat | Subcutaneous (s.c.) | 1 - 10 mg/kg | 10% w/v β-cyclodextrin in saline | Blocks antinociceptive effects of morphine and fentanyl.[1] | 2 weeks or longer with 10 mg/kg.[1][2][3] | [1][2][3][11] |
| Rat | Intravenous (i.v.) | Up to 10 mg/kg | 10% w/v β-cyclodextrin in sterile water | Reverses fentanyl-induced ventilatory depression. | Up to 3 days with 10 mg/kg.[11] | [11][12] |
Experimental Protocols
Protocol 1: Subcutaneous (s.c.) Administration of this compound in Rhesus Monkeys
This protocol is adapted from studies investigating the effects of MCAM on opioid self-administration in rhesus monkeys.[7][9]
Materials:
-
This compound (MCAM) hydrochloride
-
Vehicle: 10% w/v 2-hydroxypropyl-β-cyclodextrin or 10% w/v β-cyclodextrin in sterile saline[7][9]
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
70% Isopropyl alcohol swabs
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Animal Preparation:
-
Weigh the monkey to determine the precise dose calculation.
-
Gently restrain the animal using appropriate and approved handling techniques.
-
-
Drug Preparation:
-
Prepare the MCAM solution by dissolving it in the chosen vehicle to the desired concentration. For example, to administer a 0.32 mg/kg dose in a volume of approximately 0.32 mL per 10 kg of body weight, a 1 mg/mL solution would be appropriate.[7]
-
Ensure the solution is fully dissolved and at room temperature before administration.
-
-
Injection Procedure:
-
Select an injection site with loose skin, such as the mid-scapular region on the back.[7]
-
Clean the injection site with a 70% isopropyl alcohol swab and allow it to dry.
-
Gently lift a fold of skin to create a "tent."
-
Insert the needle, bevel up, at the base of the skin tent, parallel to the body.
-
Aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel. If blood appears in the syringe, withdraw the needle and select a new site with a fresh needle.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds.
-
Monitor the animal for any adverse reactions post-injection.
-
Protocol 2: Subcutaneous (s.c.) Administration of this compound in Rats
This protocol is based on general guidelines for subcutaneous injections in rats and specific details from MCAM studies.[1]
Materials:
-
This compound (MCAM) hydrochloride
-
Vehicle: 10% w/v β-cyclodextrin in saline[1]
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% Isopropyl alcohol swabs
-
Animal scale
-
Appropriate PPE
Procedure:
-
Animal Preparation:
-
Weigh the rat to calculate the correct dose.
-
Properly restrain the rat. This can be done by firmly grasping the loose skin at the scruff of the neck.
-
-
Drug Preparation:
-
Dissolve MCAM in the 10% w/v β-cyclodextrin in saline vehicle to the target concentration.
-
Ensure the solution is clear and at room temperature.
-
-
Injection Procedure:
-
The preferred injection site is the loose skin over the dorsal (back) area, between the shoulders.
-
Wipe the injection site with a 70% isopropyl alcohol swab.
-
Lift a fold of skin to form a tent.
-
Insert the needle, bevel facing up, into the base of the tented skin.
-
Aspirate to check for blood. If none is present, proceed with the injection.
-
Administer the solution smoothly.
-
Withdraw the needle and return the rat to its cage.
-
Observe the animal for any signs of distress.
-
Protocol 3: Intravenous (i.v.) Administration of this compound in Rhesus Monkeys (for self-administration studies)
This protocol outlines the procedure for intravenous catheterization and drug delivery in the context of self-administration experiments.[7][10]
Materials:
-
This compound (MCAM) hydrochloride
-
Vehicle: 0.9% sterile saline or 10% w/v β-cyclodextrin in saline[10]
-
Surgically implanted chronic intravenous catheter and access port[7]
-
Sterile syringes
-
Syringe pump
-
Huber-point needle
-
Heparinized sterile saline
Procedure:
-
Surgical Catheter Implantation (Aseptic procedure performed by trained personnel):
-
Anesthetize the monkey (e.g., with ketamine and isoflurane).[7]
-
A polyurethane catheter is inserted into a major vein (e.g., jugular or femoral).[7]
-
The catheter is tunneled subcutaneously to the mid-scapular region and connected to a subcutaneous access port.[7]
-
Provide post-operative care, including analgesics and antibiotics.[7]
-
Flush the catheter and port daily with heparinized sterile saline to maintain patency.[7]
-
-
Drug Preparation:
-
Dissolve MCAM in the appropriate sterile vehicle to the final concentration.
-
Draw the solution into a sterile syringe.
-
-
Infusion Procedure (during experimental session):
-
Connect the syringe containing the MCAM solution to the infusion pump and tubing.
-
Access the subcutaneous port using a sterile Huber-point needle connected to the infusion line.
-
Flush the port with sterile saline before and after drug administration.
-
The infusion pump is programmed to deliver a specific volume of the drug solution upon the desired response (e.g., a lever press in a self-administration paradigm).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: MCAM's antagonism of the mu-opioid receptor signaling pathway.
Caption: Workflow for MCAM studies in non-human primates.
Caption: Logical flow of this compound's long-lasting action.
References
- 1. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Daily this compound Treatment on Fentanyl Self-Administration in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 7. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Effects of Daily this compound Treatment on Fentanyl Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Lasting Effects of this compound on Opioid Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Reverses and Prevents Fentanyl-Induced Ventilatory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the μ-Opioid Receptor Antagonists this compound and Naloxone to Reverse and Prevent the Ventilatory Depressant Effects of Fentanyl, Carfentanil, 3-Methylfentanyl, and Heroin in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Research Using Methocinnamox (MCAM)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Methocinnamox (MCAM), a long-acting, pseudo-irreversible μ-opioid receptor (MOR) antagonist, in preclinical in vivo research. MCAM's unique pharmacological profile makes it a valuable tool for studying opioid systems and developing novel therapeutics for opioid use disorder and overdose.
Introduction to this compound (MCAM)
This compound (MCAM) is a novel opioid receptor antagonist with a remarkably long duration of action.[1] It functions as a pseudo-irreversible, non-competitive antagonist at the μ-opioid receptor (MOR) and as a competitive antagonist at the κ-opioid (KOR) and δ-opioid (DOR) receptors. This unique mechanism of action, particularly its sustained blockade of the MOR, offers significant advantages in research settings for investigating the long-term effects of opioid receptor modulation. In animal models, a single dose of MCAM has been shown to block the effects of potent opioids like morphine and fentanyl for weeks to months.[1]
In Vivo Applications
MCAM is a versatile tool for a range of in vivo studies, including:
-
Antagonism of Opioid-Induced Effects: Evaluating the long-term blockade of opioid-induced antinociception, respiratory depression, and gastrointestinal effects.
-
Models of Opioid Use Disorder: Investigating the attenuation of opioid self-administration and seeking behaviors.
-
Opioid Overdose Models: Assessing the prevention and reversal of the life-threatening effects of potent opioids.
Quantitative Data Summary
The following tables summarize reported dosages and effects of MCAM in various in vivo models.
Table 1: MCAM Dosage for Antagonism of Opioid-Induced Effects in Rodents
| Animal Model | Opioid Agonist | MCAM Dose (mg/kg) | Route of Administration | Observed Effect | Duration of Effect |
| Rat | Morphine | 1 - 10 | Subcutaneous | Attenuation of antinociceptive effects.[2] | Up to 2 months with 10 mg/kg.[1] |
| Rat | Fentanyl | 10 | Subcutaneous | Attenuation of antinociceptive effects.[3] | Not specified |
| Rat | Morphine | 10 | Subcutaneous | Blockade of morphine-induced inhibition of gastrointestinal motility.[1][3] | Over 2 weeks.[1][3] |
Table 2: MCAM Dosage for Fentanyl Self-Administration Studies in Non-Human Primates
| Animal Model | Fentanyl Dose (µg/kg/infusion) | MCAM Dose (mg/kg) | Route of Administration | Observed Effect |
| Rhesus Monkey | 0.032 - 10 | 0.032 (daily) | Subcutaneous | ~20-fold rightward shift of the fentanyl dose-effect curve.[4][5] |
| Rhesus Monkey | 0.032 - 100 | 0.001 - 0.1 (daily) | Subcutaneous | Dose-dependent rightward and downward shift of the fentanyl dose-effect curve.[6] |
| Rhesus Monkey | 0.32 or 1.0 | 0.032 | Subcutaneous | Attenuation of fentanyl self-administration.[7] |
Table 3: MCAM Dosage for Antagonism of Opioid-Induced Respiratory Depression in Rodents
| Animal Model | Opioid Agonist | MCAM Dose (mg/kg) | Route of Administration | Observed Effect |
| Rat | Fentanyl | 10 | Intravenous & Subcutaneous | Reversal and prevention of fentanyl-induced respiratory depression.[8] |
| Rat | Heroin, Fentanyl, Carfentanil, 3-Methylfentanyl | 0.0001 - 0.1 | Intravenous | Dose-dependent reversal of opioid-induced hypoventilation.[9] |
Experimental Protocols
Antagonism of Morphine-Induced Antinociception in Rats (Warm Water Tail-Withdrawal Assay)
Objective: To evaluate the long-lasting antagonist effects of MCAM on morphine-induced antinociception.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound (MCAM)
-
Morphine sulfate
-
Vehicle (e.g., 10% w/v 2-hydroxypropyl-β-cyclodextrin for MCAM, sterile saline for morphine)
-
Water bath maintained at 50°C
-
Timer
Procedure:
-
Baseline Tail-Withdrawal Latency: Gently restrain the rat and immerse the distal third of its tail in the 50°C water bath. Record the latency (in seconds) for the rat to flick its tail out of the water. A cut-off time of 15-20 seconds is recommended to prevent tissue damage.
-
MCAM Administration: Administer MCAM (e.g., 1, 3.2, or 10 mg/kg, s.c.) or vehicle.[2]
-
Morphine Challenge: At predetermined time points after MCAM administration (e.g., 24 hours, 1 week, 2 weeks, etc.), administer a dose of morphine (e.g., 3.2, 5.6, 10, 17.8 mg/kg, s.c.).
-
Post-Morphine Tail-Withdrawal Latency: 30 minutes after morphine administration, measure the tail-withdrawal latency as described in step 1.
-
Data Analysis: Convert tail-withdrawal latencies to percentage of maximum possible effect (%MPE) using the formula: %MPE = [(test latency - baseline latency) / (cut-off time - baseline latency)] x 100. Compare the %MPE between vehicle- and MCAM-treated groups.
Fentanyl Self-Administration in Rhesus Monkeys
Objective: To assess the effect of MCAM on the reinforcing properties of fentanyl.
Materials:
-
Adult rhesus monkeys with indwelling intravenous catheters
-
This compound (MCAM)
-
Fentanyl hydrochloride
-
Vehicle (e.g., 10% w/v 2-hydroxypropyl-β-cyclodextrin for MCAM, sterile saline for fentanyl)
-
Operant conditioning chambers equipped with levers and infusion pumps
Procedure:
-
Training: Train monkeys to self-administer fentanyl (e.g., 0.032 µg/kg/infusion) on a fixed-ratio (FR) schedule of reinforcement (e.g., FR30).
-
Baseline Responding: Establish stable baseline responding for fentanyl.
-
MCAM Administration: Administer MCAM (e.g., 0.032 mg/kg, s.c.) daily, 60 minutes prior to the self-administration session.[4][5][7]
-
Self-Administration Sessions: Allow monkeys to self-administer fentanyl for a set duration (e.g., 2 hours). Record the number of infusions earned.
-
Dose-Effect Curve Determination: To fully characterize the antagonist effects of MCAM, determine the fentanyl dose-effect curve (e.g., by varying the fentanyl dose per infusion) before and during MCAM treatment.[6]
-
Data Analysis: Compare the number of fentanyl infusions self-administered before and during MCAM treatment. Analyze the shift in the fentanyl dose-effect curve produced by MCAM.
Signaling Pathways and Experimental Workflow Diagrams
Caption: MCAM's interaction with opioid receptors.
Caption: Workflow for studying MCAM's antagonist effects.
Caption: Workflow for opioid self-administration studies.
References
- 1. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 5. virtualibiblioteka.vu.lt [virtualibiblioteka.vu.lt]
- 6. Daily this compound treatment dose-dependently attenuates fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Daily this compound Treatment on Fentanyl Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Reverses and Prevents Fentanyl-Induced Ventilatory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Methocinnamox (MCAM) in Behavioral Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methocinnamox (MCAM) is a novel and potent antagonist of the mu-opioid receptor (MOR) with a remarkably long duration of action.[1][2] Its unique pharmacological profile, characterized by pseudo-irreversible and non-competitive antagonism at the MOR, makes it a promising candidate for the treatment of opioid use disorder (OUD) and opioid overdose.[3][4] Unlike traditional competitive antagonists like naloxone and naltrexone, MCAM's effects are insurmountable, meaning they cannot be overcome by increasing the dose of an opioid agonist.[4] These application notes provide detailed protocols for utilizing MCAM in key behavioral pharmacology assays to assess its efficacy in preclinical models.
Mechanism of Action
MCAM acts as a pseudo-irreversible, non-competitive antagonist at the μ-opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][5] It also functions as a competitive antagonist at the κ- and δ-opioid receptors.[3] Its long-lasting effects are attributed to its pseudo-irreversible binding to the orthosteric site of the MOR, effectively rendering the receptor inactive for an extended period.[3][6] This prevents both endogenous and exogenous opioids from binding and eliciting their pharmacological effects, including euphoria, analgesia, and respiratory depression.[2][5]
Signaling Pathway of MCAM at the Mu-Opioid Receptor
MCAM's non-competitive antagonism at the μ-opioid receptor.
Quantitative Data Summary
The following tables summarize the efficacy and dosage of MCAM in various preclinical models.
Table 1: Antagonism of Opioid-Induced Effects in Rodents
| Species | Assay | Opioid Agonist | MCAM Dose (s.c.) | Duration of Antagonism | Reference |
| Rat | Tail-Withdrawal | Morphine | 3.2 mg/kg | ~ 2 weeks | [3][7] |
| Rat | Tail-Withdrawal | Morphine | 10 mg/kg | > 2 months | [3][7] |
| Rat | Gastrointestinal Motility | Morphine | 10 mg/kg | > 2 weeks | [7] |
| Rat | Ventilatory Depression | Fentanyl | 0.178 mg/kg (i.v. challenge) | Protection for up to 21 days with prior MCAM administration | [8] |
| Rat | Thermal Allodynia | DAMGO | Local intraplantar injection | Up to 96 hours | [7][9] |
Table 2: Effects on Opioid Self-Administration in Nonhuman Primates
| Species | Assay | Opioid Agonist | MCAM Dose (s.c.) | Effect | Reference |
| Rhesus Monkey | Self-Administration | Fentanyl | 0.0032 mg/kg/day | ~2-fold rightward shift in fentanyl dose-effect curve | [10] |
| Rhesus Monkey | Self-Administration | Fentanyl | 0.1 mg/kg/day | >120-fold rightward shift in fentanyl dose-effect curve | [10] |
| Rhesus Monkey | Self-Administration | Fentanyl | 0.32 mg/kg (single dose) | Attenuation of self-administration for up to 2 weeks | [6][11] |
| Rhesus Monkey | Self-Administration | Fentanyl | 0.32 mg/kg (every 12 days) | Decreased self-administration for over 2 months | [6][11] |
Experimental Protocols
Assessment of Opioid Withdrawal Precipitation
This protocol is designed to evaluate the potential of MCAM to precipitate withdrawal in opioid-dependent subjects.
Experimental Workflow: Precipitated Withdrawal Assay
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Improving the Future of the Opioid Epidemic: this compound - Issuu [issuu.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Reverses and Prevents Fentanyl-Induced Ventilatory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Daily this compound treatment dose-dependently attenuates fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Methocinnamox (MCAM) for Opioid Self-Administration Studies
Introduction
Methocinnamox (MCAM) is a novel, long-acting, and selective mu-opioid receptor (MOR) antagonist.[1] Its unique pharmacological profile, characterized by pseudoirreversible binding to the MOR, makes it a promising candidate for the treatment of opioid use disorder (OUD) and the prevention of opioid overdose.[2][3] Unlike traditional antagonists like naltrexone, which have a shorter duration of action, a single administration of MCAM can block the reinforcing effects of potent opioids such as fentanyl and heroin for days to weeks.[2][4] These application notes provide detailed protocols and data for researchers studying the effects of MCAM in preclinical models of opioid self-administration.
Mechanism of Action
MCAM functions as a non-competitive, pseudoirreversible antagonist at the mu-opioid receptor.[3][4] In vitro and in vivo studies have demonstrated that MCAM binds to the MOR with high affinity and dissociates very slowly, leading to a long-lasting and insurmountable blockade.[3][4] This prevents opioid agonists like fentanyl from binding to the receptor and initiating the downstream signaling pathways responsible for their rewarding effects and respiratory depression.[4][5] While MCAM shows high affinity for mu receptors, its antagonism at delta and kappa opioid receptors is consistent with simple competitive antagonism, highlighting its selectivity.[3] This sustained and selective blockade of the MOR is the primary mechanism through which MCAM reduces opioid self-administration.[2][4]
Data Presentation
Table 1: MCAM Dose-Dependent Effects on Fentanyl Self-Administration in Rhesus Monkeys
| MCAM Treatment Dose (mg/kg/day, s.c.) | Opioid | Effect on Dose-Effect Curve | Magnitude of Shift | Duration of Effect | Reference |
| 0.032 (daily) | Fentanyl | Rightward, parallel shift | ~20-fold to 40-fold | Maintained during treatment, recovery within 2-3 days post-treatment | [4][5][6] |
| 0.1 (daily) | Fentanyl | Rightward and downward shift | >120-fold | Maintained during treatment | [1][5] |
Table 2: Comparative Effects of Acute MCAM and Naltrexone on Opioid Self-Administration in Rhesus Monkeys
| Antagonist | Dose (mg/kg, s.c.) | Opioid (infusion dose, mg/kg) | Effect on Self-Administration | Duration of Attenuation | Reference |
| MCAM | 0.1 - 0.32 | Fentanyl (0.00032) | Significant decrease | Up to 2 weeks | [2][7] |
| 0.32 | Heroin (0.0032) | Significant decrease | ~10 days on average | [8] | |
| Naltrexone | 0.001 - 0.032 | Fentanyl (0.00032) | Significant decrease | < 24 hours | [2][7] |
Table 3: MCAM Pharmacokinetics in Rhesus Monkeys (0.32 mg/kg, s.c.)
| Parameter | Value | Note | Reference |
| Time to Peak Plasma Concentration | 15 - 45 minutes | Rapid absorption | [2][7] |
| Plasma Half-life | 13.7 - 199.8 minutes | Variable but relatively short | [2][7] |
| Plasma Concentration at 24h | Markedly decreased | Effective at very low plasma levels | [2][7] |
| Implication | The long-lasting pharmacodynamic effects of MCAM are not due to a long pharmacokinetic half-life but rather its pseudoirreversible binding to the mu-opioid receptor.[2][7] |
Experimental Protocols
Protocol 1: Intravenous Self-Administration in Non-Human Primates (Rhesus Monkeys)
This protocol is based on studies evaluating the effect of MCAM on fentanyl and heroin self-administration.[2][5][8]
1. Subjects:
-
Adult rhesus monkeys (male and female) with established histories of intravenous drug self-administration.[1][5]
2. Surgical Procedure: Intravenous Catheterization:
-
Animals are surgically prepared with chronic indwelling intravenous catheters, typically in the jugular or femoral vein, using aseptic techniques.[9][10]
-
The catheter is passed subcutaneously to the midscapular region and attached to a vascular access port.
-
Post-operative care includes antibiotic and analgesic administration to ensure recovery. Catheter patency is maintained by regular flushing with heparinized saline.[10]
3. Apparatus:
-
Standard operant conditioning chambers equipped with response levers, stimulus lights, and an infusion pump for drug delivery.[11]
4. Behavioral Paradigm:
-
Acquisition/Training: Monkeys are trained to self-administer an opioid (e.g., fentanyl 0.00032 mg/kg/infusion or heroin 0.0032 mg/kg/infusion) under a fixed-ratio (FR) schedule of reinforcement (e.g., FR30).[2][6] Each completion of the ratio requirement results in a drug infusion paired with a stimulus light.
-
Baseline: Stable responding for the opioid is established, typically defined as consistent intake over several consecutive sessions.
-
Control Sessions: To establish selectivity, sessions where a non-opioid reinforcer (e.g., cocaine, 0.032 mg/kg/infusion) is available are interspersed.[2][8]
-
MCAM Administration:
-
Acute Treatment: A single dose of MCAM (e.g., 0.1 or 0.32 mg/kg) is administered subcutaneously (s.c.) 60 minutes prior to the self-administration session.[1][2] Subsequent sessions monitor the duration of effect.
-
Chronic Treatment: MCAM is administered daily (e.g., 0.001 to 0.1 mg/kg, s.c.) 1 hour before each session to determine the dose-dependent shift in the opioid dose-effect curve.[1][5] Alternatively, for long-term studies, MCAM (0.32 mg/kg) can be injected every 12 days.[2]
-
5. Drug Preparation:
-
MCAM: Dissolved in 10% w/v 2-hydroxypropyl-β-cyclodextrin.[2]
-
Fentanyl HCl, Heroin HCl, Cocaine HCl: Dissolved in 0.9% sterile saline.[2]
-
All drugs are administered based on the animal's body weight. Fentanyl and cocaine are delivered intravenously (i.v.) while MCAM is given subcutaneously (s.c.).[2]
6. Data Analysis:
-
The primary dependent variable is the number of infusions per session.
-
Data are analyzed to construct dose-effect curves for the self-administered opioid in the absence and presence of various MCAM doses.
-
Statistical analysis (e.g., ANOVA) is used to determine the significance of changes in drug intake. The magnitude of the rightward shift in the dose-effect curve is calculated to quantify the antagonist potency.[5]
Protocol 2: General Intravenous Self-Administration in Rodents (Mice/Rats)
While most published MCAM studies use non-human primates, the following is a generalizable protocol for rodent self-administration, which can be adapted for MCAM studies.[9][10][12]
1. Subjects:
2. Surgical Procedure: Jugular Vein Catheterization:
-
Under anesthesia and using aseptic techniques, a silastic catheter is inserted into the right jugular vein.[10][12]
-
The catheter is secured with sutures, and the external end is passed subcutaneously to exit in the midscapular region.[10]
-
The catheter is connected to a harness system that allows for drug infusion in the operant chamber.
-
Daily flushing with heparinized saline or an antibiotic/heparin solution is critical to maintain catheter patency.[10]
3. Apparatus:
-
Standard rodent operant conditioning chambers with two levers (one active, one inactive), stimulus cues (lights, tones), and a syringe pump connected to the animal's catheter via a liquid swivel to allow free movement.[11][13]
4. Behavioral Paradigm:
-
Training: Animals are trained to press the active lever for an infusion of an opioid (e.g., heroin, fentanyl, or remifentanil).[12] An FR1 schedule is often used initially, where one lever press delivers one infusion.
-
Acquisition: Sessions are typically 2 hours per day. Acquisition is defined by stable responding on the active lever compared to the inactive lever.[14]
-
Dose-Effect Determination: Once responding is stable, a dose-effect curve is generated by varying the unit dose of the opioid across sessions.
-
MCAM Treatment: MCAM is administered subcutaneously at various doses and pretreatment times before the self-administration sessions to assess its effect on opioid intake.
-
Extinction and Reinstatement: Following stable self-administration, sessions can be conducted where lever presses no longer deliver the drug (extinction). Reinstatement of drug-seeking behavior can then be triggered by a drug prime, a stressor, or drug-associated cues, and the ability of MCAM to block this reinstatement can be evaluated.[14][15]
5. Data Analysis:
-
Key measures include the number of active vs. inactive lever presses, infusions earned, and the breakpoint in a progressive-ratio schedule.[14]
-
Behavioral economic analyses can be used to assess changes in the demand for the opioid.[16]
-
Data are compared between vehicle- and MCAM-treated groups to determine the impact on the reinforcing efficacy of the opioid.
Mandatory Visualizations
Caption: Signaling pathway of MCAM at the mu-opioid receptor.
Caption: Experimental workflow for an MCAM self-administration study.
Caption: Logical relationship of MCAM treatment to behavioral outcome.
References
- 1. Daily this compound treatment dose-dependently attenuates fentanyl self-administration in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daily this compound treatment dose-dependently attenuates fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Intravenous drug self-administration in mice: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for Intravenous Self Administration in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. instechlabs.com [instechlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Individual Differences in Different Measures of Opioid Self-Administration in Rats Are Accounted for by a Single Latent Variable - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Individual Differences in Different Measures of Opioid Self-Administration in Rats Are Accounted for by a Single Latent Variable [frontiersin.org]
- 16. Behavioral Predictors of Individual Differences in Opioid Addiction Vulnerability as Measured Using i.v. Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Methocinnamox with Cyclodextrin for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methocinnamox (MCAM) is a potent, long-acting, pseudo-irreversible antagonist of the μ-opioid receptor (MOR) with potential applications in the treatment of opioid use disorder and overdose.[1][2] A significant challenge in the development of MCAM for parenteral administration is its poor aqueous solubility. This document provides detailed application notes and protocols for the preparation of an injectable formulation of this compound using cyclodextrins as solubilizing agents.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity, which can encapsulate poorly water-soluble drug molecules, forming inclusion complexes.[3] This complexation enhances the aqueous solubility and stability of the guest molecule, making cyclodextrins ideal excipients for parenteral formulations.[3][4] The most commonly used cyclodextrins for injectable formulations are derivatives of β-cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), due to their high water solubility and favorable safety profiles.[3]
These notes provide a comprehensive guide to the selection of cyclodextrins, preparation of the inclusion complex, characterization of the formulation, and relevant quality control testing.
Physicochemical Properties of this compound and Selected Cyclodextrins
A summary of the key physicochemical properties of this compound and the recommended cyclodextrins for parenteral formulation is presented below.
| Parameter | This compound (MCAM) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) |
| Molecular Weight | 484.596 g/mol [5] | ~1380 g/mol | ~2163 g/mol |
| Aqueous Solubility | Poorly soluble | >600 mg/mL | >500 mg/mL |
| Calculated LogP | 4.4 | - | - |
| Primary Use in Formulation | Active Pharmaceutical Ingredient | Solubilizing agent, Stabilizer | Solubilizing agent, Stabilizer |
| Regulatory Status for Injection | Investigational | Approved | Approved |
Experimental Protocols
Phase Solubility Studies
Objective: To determine the stoichiometry and apparent stability constant (Kc) of the this compound-cyclodextrin inclusion complex.
Materials:
-
This compound (MCAM) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Water for Injection (WFI) or appropriate buffer solution
-
HPLC grade solvents for analysis (e.g., acetonitrile, methanol)
-
Analytical balance
-
Volumetric flasks
-
Shaking incubator or water bath
-
Syringe filters (0.22 µm)
-
HPLC system with UV detector
Protocol:
-
Prepare a series of aqueous solutions of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10, 12, 14, 16 mM) in WFI or a suitable buffer.
-
Add an excess amount of MCAM powder to each cyclodextrin solution in separate vials.
-
Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
After equilibration, visually inspect the vials to ensure an excess of solid MCAM remains.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove undissolved MCAM.
-
Dilute the filtered solutions with a suitable solvent to an appropriate concentration for analysis.
-
Quantify the concentration of dissolved MCAM in each sample using a validated HPLC-UV method.
-
Plot the molar concentration of dissolved MCAM against the molar concentration of the cyclodextrin.
-
Determine the type of phase solubility diagram (e.g., AL-type for a linear increase in solubility).
-
Calculate the apparent stability constant (Kc) from the slope and the intrinsic solubility (S0) of MCAM using the Higuchi-Connors equation for a 1:1 complex: Kc = Slope / (S0 * (1 - Slope))
Data Presentation:
| Cyclodextrin Concentration (mM) | MCAM Concentration (µg/mL) | MCAM Molar Concentration (M) |
| 0 | [Insert Value] | [Insert Value] |
| 2 | [Insert Value] | [Insert Value] |
| 4 | [Insert Value] | [Insert Value] |
| 6 | [Insert Value] | [Insert Value] |
| 8 | [Insert Value] | [InsertValue] |
| 10 | [Insert Value] | [Insert Value] |
| 12 | [Insert Value] | [Insert Value] |
| 14 | [Insert Value] | [Insert Value] |
| 16 | [Insert Value] | [Insert Value] |
| Parameter | Value |
| Intrinsic Solubility (S0) | [Insert Value] M |
| Slope of Phase Solubility Diagram | [Insert Value] |
| Stoichiometry (assumed) | 1:1 |
| Apparent Stability Constant (Kc) | [Insert Value] M-1 |
Preparation of MCAM-Cyclodextrin Complex for Injection by Lyophilization
Objective: To prepare a sterile, stable, lyophilized powder of the this compound-cyclodextrin inclusion complex suitable for reconstitution for injection.
Materials:
-
This compound (MCAM) powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Water for Injection (WFI)
-
Sterile vials and stoppers
-
Lyophilizer (freeze-dryer)
-
Aseptic filtration unit (0.22 µm filter)
Protocol:
-
Based on the desired final concentration and the stoichiometry determined from phase solubility studies, calculate the required amounts of MCAM and cyclodextrin. A common formulation approach is to use a 10% w/v cyclodextrin solution.
-
In a sterile vessel, dissolve the calculated amount of cyclodextrin in WFI with continuous stirring until a clear solution is obtained.
-
Gradually add the calculated amount of MCAM powder to the cyclodextrin solution while stirring. Continue stirring until the MCAM is fully dissolved. Gentle warming may be applied if necessary, but the solution should be cooled to room temperature before proceeding.
-
Aseptically filter the resulting solution through a sterile 0.22 µm filter into a sterile receiving vessel.
-
Aseptically fill the sterile solution into sterile vials to the desired volume.
-
Partially insert sterile lyophilization stoppers onto the vials.
-
Load the vials into a pre-cooled lyophilizer.
-
Execute a validated lyophilization cycle. A typical cycle includes:
-
Freezing: Cool the shelves to a temperature well below the eutectic point or glass transition temperature of the formulation (e.g., -40 °C to -50 °C) and hold for a sufficient time to ensure complete freezing.
-
Primary Drying (Sublimation): Under vacuum (e.g., 50-200 mTorr), raise the shelf temperature to a point that allows for efficient sublimation of ice without causing product collapse (e.g., -20 °C to -10 °C). This is the longest phase of the cycle.
-
Secondary Drying (Desorption): After all the ice has sublimated, increase the shelf temperature (e.g., 20 °C to 30 °C) and maintain a low vacuum to remove residual bound water.
-
-
Once the cycle is complete, backfill the chamber with sterile nitrogen or argon and fully stopper the vials under vacuum or atmospheric pressure as required.
-
Remove the vials from the lyophilizer and secure the stoppers with aluminum crimp seals.
Data Presentation:
| Parameter | Setpoint | Duration |
| Freezing Shelf Temperature | -45 °C | 3 hours |
| Primary Drying Shelf Temperature | -15 °C | 24-48 hours |
| Primary Drying Vacuum | 100 mTorr | - |
| Secondary Drying Shelf Temperature | 25 °C | 8-12 hours |
| Secondary Drying Vacuum | 50 mTorr | - |
Note: The lyophilization cycle parameters are illustrative and must be optimized for the specific formulation.
Characterization of the Lyophilized Product
Objective: To characterize the physical and chemical properties of the lyophilized MCAM-cyclodextrin complex.
Methods:
-
Appearance: Visual inspection for cake elegance, color, and signs of collapse.
-
Reconstitution Time: Measure the time required for the lyophilized powder to completely dissolve in a specified volume of sterile diluent (e.g., WFI or 0.9% saline).
-
pH of Reconstituted Solution: Measure the pH of the solution after reconstitution.
-
Moisture Content: Determine the residual moisture content using Karl Fischer titration.
-
Differential Scanning Calorimetry (DSC): To confirm the amorphization of MCAM and the formation of the inclusion complex by observing the disappearance of the melting endotherm of crystalline MCAM.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify interactions between MCAM and the cyclodextrin by observing shifts or changes in the characteristic peaks of the individual components.
-
Powder X-ray Diffraction (PXRD): To confirm the amorphous nature of the lyophilized product.
-
Assay and Purity: Quantify the amount of MCAM and detect any impurities or degradation products using a validated stability-indicating HPLC method.
Data Presentation:
| Test | Specification | Result |
| Appearance | White to off-white, intact cake | [Insert Result] |
| Reconstitution Time | < 60 seconds | [Insert Result] |
| pH of Reconstituted Solution | 4.0 - 6.0 | [Insert Result] |
| Moisture Content | ≤ 2.0% | [Insert Result] |
| MCAM Assay | 95.0% - 105.0% of label claim | [Insert Result] |
| Purity (Total Impurities) | ≤ 1.0% | [Insert Result] |
Visualization of Pathways and Workflows
Mu-Opioid Receptor (MOR) Antagonism by this compound
This compound acts as a pseudo-irreversible antagonist at the μ-opioid receptor, preventing the downstream signaling typically initiated by opioid agonists. This blockade affects two primary pathways: the G-protein pathway, associated with analgesia, and the β-arrestin pathway, linked to adverse effects like respiratory depression.
References
- 1. Methoclocinnamox - Wikipedia [en.wikipedia.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. This compound | C30H32N2O4 | CID 46877713 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. The application of Sulfobutyl ether beta-cyclodextrin (SEβCD) - Blog - Hopax Fine Chemicals [hopaxfc.com]
Application Notes and Protocols for Methocinnamox (MCAM) in Cognitive and Memory Assessment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methocinnamox (MCAM) is a potent and selective mu-opioid receptor antagonist with an exceptionally long duration of action.[1][2][3] Its pseudo-irreversible binding to the mu-opioid receptor makes it a promising candidate for the treatment of opioid use disorder and overdose.[2][4][5] An essential aspect of its preclinical evaluation is the assessment of its potential impact on cognitive functions. These application notes provide a summary of the effects of MCAM on cognitive and memory tasks, with a specific focus on the delayed matching-to-sample (DMTS) paradigm, and offer detailed protocols for researchers.
Cognitive Effects of this compound
Studies in nonhuman primates have been conducted to evaluate the potential adverse effects of MCAM on complex cognitive behaviors.[1] The delayed matching-to-sample (DMTS) task is a widely used procedure to assess working memory.[6] Research has shown that MCAM, at doses that effectively block opioid-induced effects, does not impair memory or cognitive performance in these tasks.[1][4][7][8][9]
In a key study involving rhesus monkeys, MCAM administered alone at a dose of 0.32 mg/kg (subcutaneous) did not alter accuracy or the number of trials completed in a DMTS task.[1][7][8][9] This is in contrast to known cognitive impairing agents like scopolamine and phencyclidine, which dose-dependently decreased both accuracy and the number of trials completed, validating the sensitivity of the assay.[7][8][9] Furthermore, while morphine administration led to a dose-dependent decrease in the number of completed trials, pretreatment with MCAM effectively blocked these behavioral suppressant effects for at least seven days without compromising accuracy.[1][7][8][9]
These findings suggest a favorable safety profile for MCAM concerning cognitive function, indicating that its mechanism of action is selective for the mu-opioid receptor and does not interfere with the neural circuits underlying working memory.[1][7]
Data Presentation
The following tables summarize the quantitative data from a representative study on the effects of MCAM and other compounds on performance in a delayed matching-to-sample task in rhesus monkeys.
Table 1: Effects of MCAM and Morphine on Delayed Matching-to-Sample Performance
| Treatment | Dose (mg/kg) | Route | Effect on Accuracy | Effect on Trials Completed |
| MCAM | 0.32 | s.c. | No change | No change |
| Morphine | 1 - 5.6 | s.c. | No change | Dose-dependent decrease |
| MCAM + Morphine | 0.32 + (1 - 5.6) | s.c. | No change | Blockade of morphine-induced decrease |
Table 2: Effects of Positive Controls on Delayed Matching-to-Sample Performance
| Treatment | Dose (mg/kg) | Route | Effect on Accuracy | Effect on Trials Completed |
| Scopolamine | 0.01 - 0.056 | i.m. | Dose-dependent decrease | Dose-dependent decrease |
| Phencyclidine | 0.1 - 0.56 | i.m. | Dose-dependent decrease | Dose-dependent decrease |
Experimental Protocols
This section provides a detailed methodology for a delayed matching-to-sample (DMTS) experiment to assess the cognitive effects of this compound in nonhuman primates, based on published studies.
Objective
To evaluate the effects of MCAM on working memory using a delayed matching-to-sample task in rhesus monkeys.
Materials
-
This compound (MCAM)
-
Morphine sulfate
-
Scopolamine hydrobromide
-
Phencyclidine hydrochloride
-
Sterile saline solution
-
Touchscreen operant conditioning chambers
-
Sucrose pellets (for reinforcement)
-
Syringes and needles for subcutaneous (s.c.) and intramuscular (i.m.) injections
Animal Model
-
Adult rhesus monkeys (Macaca mulatta) with prior experience in DMTS tasks.
-
Animals should be housed individually with free access to water. Food should be controlled to maintain motivation for the food rewards.
Experimental Procedure
-
Training:
-
Monkeys are trained on the DMTS task until they achieve a stable baseline performance of at least 80% accuracy.
-
The DMTS task consists of three phases:
-
Sample Phase: A sample stimulus (e.g., a specific geometric shape) is presented on the touchscreen. The subject is required to touch the sample.
-
Delay Phase: Following the sample response, a delay interval is introduced where the screen is blank. This delay can be varied to modulate the memory load.
-
Choice Phase: After the delay, two or more comparison stimuli are presented on the screen, one of which matches the sample.
-
-
A correct response (touching the matching stimulus) is rewarded with a sucrose pellet. An incorrect response results in a time-out period with no reward.
-
-
Drug Administration:
-
All drug administrations are performed via subcutaneous (s.c.) or intramuscular (i.m.) injection.
-
MCAM: Administer a single dose of 0.32 mg/kg MCAM (s.c.).
-
Morphine: Administer doses ranging from 1 to 5.6 mg/kg (s.c.).
-
Positive Controls: Administer scopolamine (0.01 - 0.056 mg/kg, i.m.) or phencyclidine (0.1 - 0.56 mg/kg, i.m.) to confirm the sensitivity of the task to cognitive impairment.
-
A washout period should be allowed between different drug treatments.
-
-
Testing:
-
MCAM alone: Test the cognitive performance daily after a single MCAM administration to assess its direct effects.
-
Morphine alone: Establish a dose-response curve for morphine's effect on DMTS performance.
-
MCAM and Morphine: After the effects of MCAM alone have been assessed, administer morphine at various doses to determine if MCAM blocks the effects of morphine. Testing can be conducted for several days to weeks to evaluate the duration of MCAM's antagonistic action.[1]
-
Positive Controls: Test the effects of scopolamine and phencyclidine to demonstrate that the DMTS task is sensitive to drugs known to impair memory.
-
-
Data Analysis:
-
The primary dependent variables are the percentage of correct responses (accuracy) and the number of trials completed in a session.
-
Data should be analyzed using appropriate statistical methods, such as analysis of variance (ANOVA), to compare the effects of different drug treatments to baseline and vehicle controls.
-
Visualizations
Signaling Pathway
The primary mechanism of action of this compound is the pseudo-irreversible antagonism of the mu-opioid receptor. This selective blockade prevents endogenous and exogenous opioids from activating the receptor and initiating downstream signaling.
Caption: MCAM's interaction with the mu-opioid receptor.
Experimental Workflow
The following diagram illustrates the workflow for a delayed matching-to-sample experiment designed to assess the cognitive effects of this compound.
References
- 1. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The Potential of this compound as a Future Treatment for Opioid Use Disorder: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Delayed match-to-sample in working memory: A BrainMap meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (MCAM) antagonizes the behavioral suppressant effects of morphine without impairing delayed matching-to-sample accuracy in rhesus monkeys - ProQuest [proquest.com]
- 8. This compound (MCAM) antagonizes the behavioral suppressant effects of morphine without impairing delayed matching-to-sample accuracy in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Portal [researchworks.creighton.edu]
Application Notes and Protocols for Chronic Methocinnamox (MCAM) Treatment Studies
Introduction
Methocinnamox (MCAM) is a novel, potent, and long-acting antagonist of the mu-opioid receptor (MOR).[1][2] It functions as a pseudo-irreversible, non-competitive antagonist at the MOR, while acting as a competitive antagonist at the κ- and δ-opioid receptors.[3] This unique pharmacological profile results in a very long duration of action, with a single dose capable of blocking opioid effects for weeks to months in preclinical animal models.[3][4] MCAM is under investigation as a promising therapeutic for opioid use disorder (OUD) and for the prevention and reversal of opioid overdose.[1][5][6][7]
Chronic treatment studies are essential to evaluate the long-term efficacy, safety, and neurobiological adaptations associated with sustained MOR blockade by MCAM. These studies provide critical information on its potential for preventing relapse in OUD, its effects on mood and cognition, and the molecular changes that occur in the brain with prolonged treatment. These application notes and protocols are designed to guide researchers in designing and executing robust chronic MCAM treatment studies in rodent models.
Application Notes: Experimental Design Considerations
A well-designed chronic study is fundamental to obtaining reliable and interpretable results. Key considerations include the choice of animal model, the dosing regimen, and the inclusion of appropriate control groups.
Animal Models
The choice of animal model is critical and should be based on the specific research question.
-
Species and Strain: Rats (e.g., Wistar, Sprague-Dawley) and mice (e.g., C57BL/6J) are commonly used. The selection may depend on the specific behavioral assays to be employed; for instance, rats are often preferred for intravenous self-administration studies due to their larger size, which facilitates surgical catheterization.[8]
-
Sex: Both males and females should be included in studies to identify potential sex-specific differences in response to chronic MCAM treatment.
-
Age: Young adult animals are typically used to avoid confounding factors related to development or aging.
Chronic Dosing Regimen
The long-acting nature of MCAM allows for infrequent dosing, which minimizes animal stress.
-
Route of Administration: Subcutaneous (s.c.) injection is common for MCAM administration in preclinical studies.[3][8][9] For continuous, steady-state administration, osmotic minipumps can be surgically implanted.[10]
-
Dose Selection: The dose should be selected based on previous studies. A dose of 10 mg/kg (s.c.) in rats has been shown to produce antagonist effects lasting for two weeks or longer.[11] A dose-response study is recommended to establish the minimum effective dose for the desired duration of antagonism.
-
Treatment Duration: Chronic studies should last for several weeks to months to adequately assess long-term effects. Repeated administration every 12 days has been shown to be effective for over two months in rodents.[5][6]
-
Control Groups:
-
Vehicle Control: This group receives the same injection volume of the vehicle used to dissolve MCAM (e.g., 10% w/v 2-hydroxypropyl-β-cyclodextrin).[8][9] This controls for any effects of the vehicle or the injection procedure itself.
-
Positive Control: A standard MOR antagonist with a shorter duration of action, such as naltrexone, can be used for comparison.[8] This helps to contextualize the effects of MCAM.
-
Sham Controls: For studies involving surgery (e.g., catheter or minipump implantation), a sham-operated group is essential to control for the effects of the surgical procedure.
-
Table 1: Example Dosing Parameters for Chronic MCAM Studies in Rodents
| Parameter | Recommendation | Rationale | Reference |
| Drug | This compound (MCAM) | Long-acting MOR antagonist. | [3] |
| Vehicle | 10% w/v 2-hydroxypropyl-β-cyclodextrin | Solubilizing agent for MCAM. | [8][9] |
| Route | Subcutaneous (s.c.) | Minimally invasive, provides sustained release. | [3][8] |
| Dose Range | 0.32 - 10 mg/kg | Effective range demonstrated in rodents and nonhuman primates. | [8][11] |
| Frequency | Once every 12-14 days | Matches the long duration of action, minimizing animal handling. | [5][6][11] |
| Duration | 4 - 8 weeks | Sufficient to assess long-term behavioral and molecular adaptations. | [5] |
Experimental Workflow Diagram
Caption: General experimental workflow for a chronic MCAM study.
Experimental Protocols
Protocol 1: Evaluation of Long-Term Efficacy in an Opioid Self-Administration and Reinstatement Model
This protocol assesses the ability of chronic MCAM treatment to reduce opioid intake and prevent relapse-like behavior.
Objective: To determine if long-term MCAM administration reduces fentanyl self-administration and attenuates cue-induced reinstatement of fentanyl-seeking behavior in rats.
Materials:
-
Standard operant conditioning chambers
-
Intravenous infusion pumps and swivels
-
Fentanyl hydrochloride (dissolved in sterile saline)
-
MCAM (dissolved in vehicle)
-
Surgical tools for intravenous catheterization
Procedure:
-
Surgery: Anesthetize rats and surgically implant a chronic indwelling intravenous catheter into the jugular vein.[8][12] Allow for a 1-week recovery period.
-
Acquisition of Fentanyl Self-Administration:
-
Train rats to press a lever for intravenous infusions of fentanyl (e.g., 1 µg/kg/infusion) on a Fixed-Ratio 1 (FR1) schedule of reinforcement.
-
Sessions are typically 2 hours per day.
-
Continue training until stable responding is achieved (e.g., less than 20% variation in infusions over 3 consecutive days).
-
-
Chronic MCAM Treatment:
-
Once stable self-administration is established, assign rats to treatment groups (Vehicle, MCAM).
-
Administer the first s.c. injection of MCAM (e.g., 10 mg/kg) or vehicle.
-
Continue daily self-administration sessions.
-
Administer subsequent injections every 14 days for the duration of the chronic treatment phase (e.g., 6 weeks).
-
-
Extinction and Reinstatement Testing:
-
Following the chronic treatment phase, begin extinction sessions where lever presses no longer result in fentanyl infusions or presentation of drug-associated cues.
-
Continue extinction until responding is significantly reduced (e.g., <10 responses per session for 3 days).
-
Conduct a cue-induced reinstatement test by presenting the drug-associated cues (e.g., cue light and tone) contingent on lever pressing, without drug delivery.
-
Measure the number of active lever presses as an index of drug-seeking behavior.[13][14]
-
Data Analysis and Presentation:
Analyze the number of fentanyl infusions during the self-administration phase and the number of active lever presses during the reinstatement test using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).
Table 2: Sample Data Table for Fentanyl Self-Administration
| Treatment Group | Baseline (Infusions/session) | Week 1 | Week 2 | Week 3 | Week 4 | Reinstatement (Active Lever Presses) |
| Vehicle | 45 ± 5 | 43 ± 6 | 46 ± 5 | 44 ± 7 | 45 ± 5 | 55 ± 8 |
| MCAM (10 mg/kg) | 44 ± 6 | 5 ± 2 | 7 ± 3 | 6 ± 2 | 8 ± 3 | 12 ± 4* |
| Data are presented as Mean ± SEM. *p < 0.05 compared to Vehicle. |
Self-Administration and Reinstatement Workflow
Caption: Workflow for the opioid self-administration and reinstatement protocol.
Protocol 2: Assessment of Chronic MCAM Effects on Mood and Cognition
This protocol uses a battery of behavioral tests to assess potential off-target effects of chronic MCAM treatment on anxiety, depression-like behavior, and memory.
Objective: To evaluate whether chronic MCAM treatment alters anxiety-like behavior, depressive-like states, or spatial learning and memory in rats.
Procedure:
-
Administer MCAM or vehicle chronically as described above for 4-8 weeks.
-
Conduct behavioral testing during the last week of treatment. It is crucial to counterbalance the order of tests to avoid carryover effects.[15]
A. Anxiety-Like Behavior: Elevated Plus Maze (EPM)
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system. Anxiolytic effects are indicated by increased time spent in and entries into the open arms.
B. Depressive-Like Behavior: Forced Swim Test (FST)
-
Place the rat in a cylinder filled with water (24-25°C) from which it cannot escape.[16][17]
-
The test session lasts for 5 minutes.
-
Record the duration of immobility, which is interpreted as a state of behavioral despair. A decrease in immobility time is indicative of an antidepressant-like effect.[17][18]
C. Spatial Learning and Memory: Morris Water Maze (MWM)
-
The apparatus is a large circular pool filled with opaque water, containing a hidden escape platform.[4][19]
-
Acquisition Phase (4-5 days): Conduct 4 trials per day where the rat must find the hidden platform using distal spatial cues in the room. Record the escape latency (time to find the platform).
-
Probe Trial (24h after last acquisition day): Remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located. This measures memory retention.[19]
Data Analysis and Presentation:
Analyze data using t-tests or ANOVA to compare the performance of MCAM-treated and vehicle-treated groups.
Table 3: Sample Data Table for Behavioral Assays
| Behavioral Test | Measured Parameter | Vehicle Group | MCAM Group |
| Elevated Plus Maze | Time in Open Arms (%) | 25 ± 4 | 23 ± 5 |
| Open Arm Entries | 8 ± 2 | 7 ± 2 | |
| Forced Swim Test | Immobility Time (s) | 120 ± 15 | 115 ± 18 |
| Morris Water Maze | Escape Latency (Day 4, s) | 15 ± 3 | 16 ± 4 |
| Time in Target Quadrant (%) | 45 ± 5 | 43 ± 6 | |
| Data are presented as Mean ± SEM. No significant differences were found (p > 0.05). |
Protocol 3: Molecular and Cellular Analysis of Chronic MCAM Treatment
This protocol investigates the neuroadaptations in the MOR system and markers of neuroplasticity following chronic MCAM treatment.
Objective: To determine if chronic MCAM treatment alters MOR density (Bmax) and affinity (Kd) and to assess changes in synaptic plasticity markers in key brain regions of the reward pathway.
Part A: Mu-Opioid Receptor (MOR) Radioligand Binding Assay
Materials:
-
Brain tissue from chronically treated rats (e.g., nucleus accumbens, VTA)
-
[³H]DAMGO (a selective MOR agonist radioligand)
-
Naloxone (for determining non-specific binding)
-
Homogenization buffer, assay buffer
-
Glass fiber filters, filtration apparatus, scintillation counter
Procedure:
-
Membrane Preparation:
-
Saturation Binding Assay:
-
Incubate membrane preparations with increasing concentrations of [³H]DAMGO.
-
For each concentration, prepare parallel tubes containing an excess of unlabeled naloxone to determine non-specific binding.
-
Incubate at room temperature.
-
Terminate the reaction by rapid filtration over glass fiber filters.[21]
-
Wash filters to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Data Analysis and Presentation:
-
Analyze saturation binding data using non-linear regression (e.g., Scatchard analysis) to determine the Bmax (maximum receptor density) and Kd (dissociation constant, an inverse measure of affinity).
Table 4: MOR Binding Parameters after Chronic Treatment
| Brain Region | Treatment | Bmax (fmol/mg protein) | Kd (nM) |
| Nucleus Accumbens | Vehicle | 250 ± 20 | 1.5 ± 0.2 |
| MCAM | 245 ± 25 | 1.6 ± 0.3 | |
| Ventral Tegmental Area | Vehicle | 180 ± 15 | 1.8 ± 0.2 |
| MCAM | 175 ± 18 | 1.9 ± 0.3 | |
| Data are presented as Mean ± SEM. No significant changes were observed (p > 0.05). |
Part B: Assessment of Neuroplasticity
Chronic blockade of MORs could lead to adaptive changes in neuronal structure and function.[22][23]
-
Methodology: Use immunohistochemistry (IHC) or Western blotting to quantify the expression of key synaptic proteins in brain regions like the nucleus accumbens.
-
Markers of Interest:
-
PSD-95: A postsynaptic density protein indicative of excitatory synapse strength.
-
Synaptophysin: A presynaptic vesicle protein used as a marker for presynaptic terminals.
-
ΔFosB: A transcription factor that accumulates in neurons after chronic stimuli and is implicated in addiction-related plasticity.[24]
-
Mu-Opioid Receptor Signaling Pathway Diagram
Caption: MOR signaling and the antagonistic action of MCAM.
References
- 1. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the Future of the Opioid Epidemic: this compound - Issuu [issuu.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound is a Potent and Long-Acting Antagonist that can Prevent and Reverse Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daily this compound treatment dose-dependently attenuates fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for the analysis of neuronal plasticity and brain connectivity during neurological recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Reverses and Prevents Fentanyl-Induced Ventilatory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models of the Behavioral Symptoms of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Understanding Addiction Using Animal Models [frontiersin.org]
- 15. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 16. Behavioral animal models of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Animal models of depression - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. criver.com [criver.com]
- 20. Investigation of the binding and functional properties of extended length D3 dopamine receptor-selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. omicsonline.org [omicsonline.org]
- 23. Exploring the Science of Neuroplasticity in Addiction Recovery – First City Mental Health Center [firstcitymentalhealthcenter.com]
- 24. labs.neuroscience.mssm.edu [labs.neuroscience.mssm.edu]
Troubleshooting & Optimization
Identifying potential off-target effects of Methocinnamox
Technical Support Center: Methocinnamox (MCAM)
This technical support center provides researchers, scientists, and drug development professionals with detailed information to identify and troubleshoot potential off-target effects of this compound (MCAM) during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary and secondary pharmacological targets of this compound (MCAM)?
A1: The primary target of MCAM is the μ-opioid receptor (MOR) .[1] MCAM acts as a pseudo-irreversible, non-competitive antagonist at the MOR, meaning it binds with very high affinity and dissociates extremely slowly, leading to a long-lasting blockade of the receptor.[1][2] Its secondary targets are the κ-opioid receptor (KOR) and δ-opioid receptor (DOR) .[1] However, its interaction with these receptors is mechanistically different; it acts as a competitive and reversible antagonist at both KOR and DOR.[1]
Q2: How selective is MCAM for the μ-opioid receptor (MOR) over other opioid receptors?
A2: MCAM displays a notable selectivity for the MOR. Its binding affinity for the MOR is approximately 3.7-fold higher than for the DOR and 8.2-fold higher than for the KOR.[1] Quantitative binding affinity data are summarized in the table below.
Q3: My experiment shows an unexpected effect. Could this be an off-target effect mediated by κ- or δ-opioid receptors?
A3: While MCAM does bind to KOR and DOR in vitro, its functional effects in vivo are highly selective for the MOR.[1] Preclinical studies have shown that MCAM does not produce significant antagonism of KOR-selective agonists (like bremazocine) or DOR-selective agonists (like BW373U86) at doses where MOR antagonism is profound.[1][3] If you observe an unexpected effect, consider the following:
-
Compound Purity and Concentration: Verify the purity of your MCAM sample and the accuracy of your final experimental concentrations.
-
Experimental Controls: Ensure that appropriate vehicle and system controls are in place.
-
Alternative Hypothesis: The observed phenotype may be a downstream consequence of MOR blockade rather than a direct off-target interaction.
Q4: Has MCAM demonstrated activity at non-opioid receptors or caused other systemic off-target effects in preclinical models?
A4: Preclinical data indicate a very favorable safety profile with minimal evidence of off-target effects outside the opioid receptor family.[4] Studies in animal models have shown that MCAM does not significantly alter cardiovascular parameters (heart rate, blood pressure), body temperature, or general physical activity.[4] Furthermore, MCAM selectively reduces the self-administration of opioids like heroin and fentanyl without affecting self-administration of cocaine, demonstrating its specificity for opioid-mediated pathways.[2][5][6]
Q5: What is the recommended experimental strategy to confirm or rule out potential off-target effects in my research?
A5: To investigate a suspected off-target effect, a systematic approach is recommended:
-
Dose-Response Analysis: Determine if the unexpected phenotype follows a different dose-response curve than the known on-target effect. A significantly different potency could suggest a different molecular target.[7]
-
Use of Selective Antagonists: Pre-treat your system with selective antagonists for suspected off-target receptors (e.g., norbinaltorphimine for KOR, naltrindole for DOR) before administering MCAM to see if the unexpected effect is blocked.
-
Employ a Structurally Unrelated Control: Use a different compound known to act on the MOR but with a distinct chemical structure. If this control compound does not produce the unexpected phenotype, it strengthens the hypothesis of an off-target effect specific to MCAM's structure.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Troubleshooting Steps |
| Unexpected phenotype observed, especially at high concentrations. | Off-target binding at KOR, DOR, or an unknown receptor becomes more likely at supra-pharmacological concentrations. | 1. Verify Concentration: Confirm the final concentration of MCAM in your assay. 2. Perform Dose-Response: Establish if the EC50/IC50 for the unexpected effect differs from its known potency at the MOR. 3. Competitive Antagonism: Use selective antagonists for KOR and DOR to test for blockade of the effect. 4. Broad-Panel Screening: If the effect is reproducible and significant, consider a commercial off-target screening service (e.g., a receptor binding panel) to identify potential interactions. |
| Inconsistent results between in vitro binding/functional assays and in vivo experiments. | This is a known characteristic of MCAM. The competitive and reversible binding to KOR and DOR observed in vitro does not translate to significant functional antagonism in vivo.[1][3] | 1. Acknowledge the Discrepancy: This is an expected outcome based on published literature. 2. Prioritize In Vivo Data: For physiological interpretations, rely on in vivo data which demonstrate high MOR selectivity. 3. Confirm In Vivo Selectivity: If necessary, replicate published experiments by challenging MCAM-treated animals with selective KOR and DOR agonists to confirm the lack of functional antagonism in your model system.[3] |
Quantitative Data Summary
Table 1: this compound (MCAM) Opioid Receptor Binding Affinity
| Receptor | Binding Affinity (Kᵢ, nM) | Fold Selectivity (vs. MOR) | Nature of Antagonism |
| μ-Opioid Receptor (MOR) | 0.6[1] | 1x | Pseudo-irreversible, Non-competitive[1] |
| δ-Opioid Receptor (DOR) | 2.2[1] | 3.7x lower than MOR[1] | Competitive, Reversible[1] |
| κ-Opioid Receptor (KOR) | 4.9[1] | 8.2x lower than MOR[1] | Competitive, Reversible[1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Opioid Receptors
Objective: To determine the inhibitor constant (Kᵢ) of MCAM for MOR, KOR, and DOR.
Methodology:
-
Materials:
-
Cell membranes expressing the target opioid receptor (e.g., from CHO or HEK293 cells).
-
Specific radioligands: e.g., [³H]DAMGO (for MOR), [³H]U-69,593 (for KOR), [³H]DPDPE (for DOR).
-
MCAM at a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
A known non-labeled ligand for each receptor to determine non-specific binding (e.g., naloxone).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates and a vacuum manifold.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (typically at its Kₑ concentration), and varying concentrations of MCAM.
-
For total binding wells, omit MCAM. For non-specific binding wells, add a saturating concentration of the non-labeled ligand (e.g., 10 µM naloxone).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the reaction by rapid filtration over the filter plate using a vacuum manifold, followed by washing with ice-cold assay buffer to separate bound from free radioligand.
-
Allow filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot the percentage of specific binding against the logarithm of MCAM concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of MCAM that displaces 50% of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[7]
-
Protocol 2: cAMP Inhibition Functional Assay
Objective: To assess the antagonist activity of MCAM at the μ-opioid receptor.
Methodology:
-
Materials:
-
A cell line stably expressing the MOR, which is a Gᵢ-coupled receptor (e.g., CHO-MOR cells).
-
Cell culture medium, forskolin (an adenylyl cyclase activator), and a phosphodiesterase inhibitor (e.g., IBMX).
-
A potent MOR agonist (e.g., DAMGO).
-
MCAM at a range of concentrations.
-
A commercial cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
-
Procedure:
-
Plate the CHO-MOR cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of MCAM or vehicle for a specified duration. Due to MCAM's pseudo-irreversible nature, this pre-incubation time is critical.
-
Stimulate the cells with a mixture of forskolin (to induce cAMP production) and a fixed concentration of the MOR agonist DAMGO (e.g., its EC₈₀) for 15-30 minutes. Forskolin will increase cAMP, while the agonist will inhibit this increase via Gᵢ signaling.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
-
Data Analysis:
-
Normalize the data, setting the cAMP level with forskolin alone as 100% and the level with forskolin + DAMGO (no antagonist) as the baseline for inhibition.
-
Plot the percentage of cAMP inhibition reversal against the logarithm of MCAM concentration.
-
Fit the data to determine the IC₅₀ value, representing the concentration of MCAM required to reverse 50% of the agonist's inhibitory effect. This confirms its functional antagonism.
-
Visualizations
Caption: MCAM's differential interaction profile with opioid receptors.
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: Experimental workflow for a receptor binding assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Long-Lasting Effects of this compound on Opioid Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Managing Methocinnamox-Precipitated Withdrawal in Opioid-Dependent Subjects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methocinnamox (MCAM)-precipitated withdrawal models in opioid-dependent subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MCAM) and why is it used to precipitate opioid withdrawal?
A1: this compound (MCAM) is a potent, long-acting, pseudo-irreversible antagonist of the µ-opioid receptor (MOR).[1] It is used in preclinical research to induce a rapid and synchronized onset of opioid withdrawal symptoms in subjects with physical dependence on MOR agonists like morphine or fentanyl. Its long duration of action allows for the study of sustained withdrawal and the efficacy of potential treatments.[2][3]
Q2: What is the primary mechanism of action of MCAM?
A2: MCAM binds to the µ-opioid receptor, acting as a non-competitive, pseudo-irreversible antagonist.[1] This means that once bound, it does not readily dissociate from the receptor, effectively blocking MOR agonists from binding and activating the receptor for an extended period.[1] In contrast to its effects at the µ-opioid receptor, its antagonism of the κ- and δ-opioid receptors is competitive and reversible.[1]
Q3: How long does MCAM-precipitated withdrawal last compared to naloxone-precipitated withdrawal?
A3: Despite MCAM's long duration of µ-opioid receptor antagonism, the observable signs of precipitated withdrawal are not prolonged compared to withdrawal precipitated by the short-acting antagonist naloxone.[2][3][4] Studies in rats have shown that while the initial severity of withdrawal signs on the day of antagonist administration is greater than in vehicle-treated dependent animals, there is no significant difference in the duration of directly observable withdrawal signs between MCAM and naloxone-precipitated groups.[2][3]
Q4: What is the recommended vehicle for dissolving and administering MCAM?
A4: MCAM is typically dissolved in a vehicle of 10% w/v 2-hydroxypropyl-β-cyclodextrin (β-cyclodextrin) in saline for subcutaneous (s.c.) administration.[5][6][7]
Q5: Can MCAM be used to study both acute and protracted withdrawal?
A5: MCAM is primarily used to study acute precipitated withdrawal due to its rapid onset of action. While its long-lasting receptor antagonism provides a unique model, the observable somatic signs of withdrawal tend to resolve in a timeframe similar to naloxone.[2][3] Studying protracted withdrawal, which involves more subtle affective and motivational changes, may require different experimental paradigms and longer observation periods following the acute phase.
Troubleshooting Guides
Problem 1: High variability in the intensity of withdrawal signs between subjects.
-
Possible Cause: Inconsistent levels of opioid dependence prior to MCAM administration.
-
Solution: Ensure a consistent and validated protocol for inducing morphine dependence. Escalating-dose regimens are commonly used to minimize mortality and achieve stable dependence. Monitor subjects for consistent signs of opioid effects (e.g., analgesia, locomotor changes) during the dependence induction phase.
-
-
Possible Cause: Individual differences in sensitivity to MCAM.
-
Solution: Use a sufficient number of subjects to account for biological variability. Ensure accurate dosing and administration of both the opioid for dependence and MCAM.
-
-
Possible Cause: Environmental stressors affecting the expression of withdrawal.
-
Solution: Maintain a consistent and controlled experimental environment (e.g., temperature, lighting, noise levels). Handle animals consistently and habituate them to the experimental procedures before the start of the study.
-
Problem 2: Unexpected mortality during the morphine dependence induction phase.
-
Possible Cause: The initial doses of morphine are too high or the escalation is too rapid.
-
Solution: Start with a lower initial dose of morphine and employ a more gradual dose escalation schedule. Closely monitor animals for signs of opioid toxicity, such as excessive sedation and respiratory depression.
-
-
Possible Cause: Stress from repeated injections.
-
Solution: Handle animals gently and use proper injection techniques. Consider alternative methods for inducing dependence, such as osmotic minipumps for continuous infusion, although this may alter the withdrawal phenotype.
-
Problem 3: Difficulty in accurately scoring withdrawal signs.
-
Possible Cause: Lack of a standardized and objective scoring system.
-
Solution: Utilize a well-defined withdrawal scoring checklist that includes both the frequency and severity of specific signs. Train all observers to ensure inter-rater reliability. Video recording the sessions for later, blinded scoring can also improve accuracy.
-
-
Possible Cause: Observer bias.
-
Solution: Whenever possible, the experimenter scoring the withdrawal behaviors should be blinded to the treatment conditions (e.g., MCAM vs. vehicle).
-
Experimental Protocols
Protocol 1: Induction of Morphine Dependence in Rats
This protocol is based on established methods for inducing a state of physical dependence on morphine.
-
Subjects: Adult male Sprague-Dawley rats are commonly used.
-
Housing: House animals in a controlled environment with a 12:12 hour light:dark cycle and ad libitum access to food and water.
-
Morphine Administration: Administer morphine sulfate subcutaneously (s.c.) twice daily (e.g., at 8:00 AM and 5:00 PM) for a period of 4-7 days using an escalating dose regimen. A common regimen is:
-
Day 1: 10 mg/kg
-
Day 2: 20 mg/kg
-
Day 3: 30 mg/kg
-
Day 4: 40 mg/kg
-
Maintain on 40 mg/kg for the remainder of the induction period.[8]
-
-
Monitoring: Observe animals for signs of opioid effects (e.g., Straub tail, analgesia) and any adverse reactions.
Protocol 2: this compound-Precipitated Withdrawal
-
MCAM Preparation: Dissolve this compound in 10% w/v β-cyclodextrin in sterile saline.
-
Administration: Two hours after the final morphine injection, administer MCAM (e.g., 10 mg/kg, s.c.).[3]
-
Observation Period: Immediately after MCAM administration, place the rat in a clear observation chamber.
-
Withdrawal Scoring: Observe and score withdrawal signs for a predetermined period (e.g., 30-60 minutes).[2] A checklist of common withdrawal signs is provided in Table 2.
Data Presentation
Table 1: Comparison of Antagonists for Precipitating Opioid Withdrawal in Morphine-Dependent Rats
| Parameter | This compound (MCAM) | Naloxone |
| Mechanism of Action | Pseudo-irreversible µ-opioid receptor antagonist | Competitive µ-opioid receptor antagonist |
| Typical Dose | 10 mg/kg, s.c.[3] | 1-5 mg/kg, i.p. or s.c.[2][9] |
| Onset of Withdrawal | Rapid | Rapid |
| Duration of Withdrawal Signs | Not prolonged compared to naloxone[2][3] | Typically resolves within 1-2 hours[10][11] |
| Duration of Antagonism | Up to 2 weeks or longer[3] | Short-acting (1-2 hours)[12] |
Table 2: Common Somatic Signs of Opioid Withdrawal in Rats for Scoring
| Sign | Description |
| Wet-dog shakes | Rapid, shuddering movements of the head and torso. |
| Forepaw tremors | Rhythmic shaking of the forepaws. |
| Chewing | Masticatory movements without the presence of food. |
| Rearing | Standing on hind legs, often against the chamber walls. |
| Jumping | Abrupt upward movements with all four paws leaving the floor. |
| Ptosis | Drooping of the upper eyelids. |
| Piloerection | Hair standing on end. |
| Diarrhea | Presence of unformed, wet feces. |
| Weight Loss | A significant decrease in body weight post-antagonist administration. |
This table is a compilation of commonly observed signs and should be adapted based on the specific scoring system used.[2][13][14]
Visualizations
References
- 1. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Daily this compound treatment dose-dependently attenuates fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Morphine Dependence and Withdrawal on the Reinforcing Effectiveness of Fentanyl, Cocaine, and Methamphetamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Frontiers | Operational definition of precipitated opioid withdrawal [frontiersin.org]
- 11. Operational definition of precipitated opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Establishing Preclinical Withdrawal Syndrome Symptomatology Following Heroin Self-Administration in Male and Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Opioid withdrawal: role in addiction and neural mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Methocinnamox dosage to minimize adverse effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Methocinnamox (MCAM) dosage and minimizing adverse effects during pre-clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MCAM) and what is its primary mechanism of action?
A1: this compound (MCAM) is a long-acting, pseudo-irreversible antagonist of the mu-opioid receptor (MOR).[1][2][3] Unlike competitive antagonists like naloxone, which can be overcome by increasing doses of an opioid agonist, MCAM's binding to the MOR is not easily reversible, leading to a prolonged and insurmountable blockade.[1][2] This property makes it a promising candidate for the treatment of opioid use disorder (OUD) and for preventing opioid overdose.[2][4][5] While it has an affinity for delta and kappa opioid receptors, it acts as a reversible, competitive antagonist at these sites.[1]
Q2: What are the known adverse effects of MCAM at therapeutic doses in animal models?
A2: Preclinical studies in various animal models, including rhesus monkeys and rats, have shown that MCAM has a low risk of adverse effects at therapeutic doses.[4][6] Specifically, doses of MCAM that effectively block the reinforcing effects of opioids like fentanyl did not significantly impact:
The most notable potential adverse effect is precipitated withdrawal in subjects with physical opioid dependence. However, the severity and duration of this withdrawal are comparable to that induced by naloxone.[2][3] In non-dependent individuals, hyperventilation has been observed upon rescue from opioid-induced respiratory depression.[4]
Q3: How can I minimize the risk of precipitated withdrawal when administering MCAM to opioid-dependent subjects?
A3: To minimize the severity of precipitated withdrawal, it is crucial to consider the subject's level of physical dependence on opioids. A longer washout period from the opioid agonist before the first MCAM administration may help reduce the intensity of withdrawal symptoms. Starting with a lower dose of MCAM and gradually titrating up could also be a viable strategy, although more research is needed to establish optimal protocols for this. It is also important to monitor subjects closely for signs of withdrawal after MCAM administration.
Q4: What is the duration of action of a single dose of MCAM?
A4: MCAM exhibits a remarkably long duration of action. A single administration can block the effects of potent opioids like fentanyl for up to two weeks in rhesus monkeys.[5][6] This long-lasting effect is attributed to its pseudo-irreversible binding to the mu-opioid receptor.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Variability in antagonist effects between subjects. | Differences in individual metabolism or mu-opioid receptor density. | Ensure consistent dosing procedures. Consider studying a larger cohort to account for individual variability. |
| Unexpected behavioral changes in test subjects. | Off-target effects or interaction with other experimental conditions. | Review the experimental protocol for any confounding factors. MCAM has been shown to be selective for the mu-opioid receptor, so off-target effects are less likely but should not be entirely ruled out.[2][3] |
| Difficulty in surmounting MCAM's blockade with an opioid agonist. | This is an expected outcome due to MCAM's pseudo-irreversible binding to the mu-opioid receptor.[1][2] | For experiments requiring reversal of the blockade, it is important to note that this is a key feature of MCAM's pharmacology. Plan experiments accordingly, considering the long duration of action. |
Quantitative Data Summary
Table 1: Summary of this compound (MCAM) Dosages and Observed Effects in Preclinical Studies
| Animal Model | MCAM Dose Range | Key Findings | Observed Adverse Effects | Reference |
| Rhesus Monkeys | 0.1 - 0.32 mg/kg (acute) | Dose-dependently decreased fentanyl self-administration. A single dose of 0.32 mg/kg attenuated fentanyl self-administration for up to 2 weeks. | No significant effects on responding for food, heart rate, blood pressure, or body temperature at doses up to 3.2 mg/kg. | [6][7] |
| Rhesus Monkeys | 0.001 - 0.1 mg/kg (daily) | Dose-dependently shifted the fentanyl self-administration dose-effect curve to the right and downwards. The highest dose (0.1 mg/kg) shifted the curve more than 120-fold. | No adverse effects or observable changes in behavior were noted, even when subjects self-administered doses of fentanyl three times the lethal dose. | [5] |
| Rats | 1 - 10 mg/kg | Attenuated the antinociceptive effects of morphine and fentanyl but not the kappa-opioid agonist spiradoline. Blocked morphine-induced hyperalgesia and decreased gastrointestinal motility. | Precipitated withdrawal in morphine-dependent rats, with a duration and severity comparable to naloxone. No prolonged withdrawal signs were observed. | [3] |
Experimental Protocols
1. Fentanyl Self-Administration in Rhesus Monkeys
-
Objective: To evaluate the effect of MCAM on the reinforcing effects of fentanyl.
-
Methodology:
-
Subjects (rhesus monkeys) are first trained to self-administer intravenous infusions of fentanyl (e.g., 0.00032 mg/kg/infusion) by pressing a lever.
-
Once a stable baseline of responding is established, MCAM (e.g., 0.1-0.32 mg/kg) or vehicle is administered subcutaneously prior to the self-administration session.
-
The number of fentanyl infusions self-administered is recorded and compared between MCAM-treated and vehicle-treated sessions.
-
To assess the duration of action, self-administration sessions can be conducted at various time points (e.g., daily) following a single MCAM injection.[5][6]
-
2. Warm Water Tail-Withdrawal Assay in Rats
-
Objective: To assess the antinociceptive effects of opioids and their blockade by MCAM.
-
Methodology:
-
The baseline tail-withdrawal latency of rats is determined by immersing the distal portion of the tail in warm water (e.g., 50°C) and recording the time taken to flick the tail. A cut-off time is set to prevent tissue damage.
-
An opioid agonist (e.g., morphine or fentanyl) is administered, and the tail-withdrawal latency is measured again at the time of peak drug effect.
-
To test the antagonist effects of MCAM, it is administered (e.g., 1-10 mg/kg) prior to the opioid agonist.
-
The degree of attenuation of the opioid-induced antinociception by MCAM is then quantified.[3]
-
Visualizations
Caption: Signaling pathway of opioid agonism and MCAM antagonism.
Caption: Experimental workflow for evaluating MCAM's effect.
References
- 1. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 4. The Potential of this compound as a Future Treatment for Opioid Use Disorder: A Narrative Review [mdpi.com]
- 5. Daily this compound treatment dose-dependently attenuates fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-Lasting Effects of this compound on Opioid Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Methocinnamox solubility issues and vehicle preparation techniques
Welcome to the technical support center for Methocinnamox (MCAM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges and vehicle preparation techniques associated with MCAM. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MCAM) and what is its primary mechanism of action?
A1: this compound (MCAM) is a potent and selective mu-opioid receptor (MOR) antagonist with a long duration of action.[1] It functions as a pseudo-irreversible, non-competitive antagonist at the MOR, meaning it binds strongly to the receptor without forming a covalent bond and does not easily dissociate.[2] This prolonged engagement with the receptor blocks the effects of MOR agonists like fentanyl and heroin.[2] While it has a high affinity for the MOR, it also acts as a competitive antagonist at the kappa- and delta-opioid receptors.[2]
Q2: What are the recommended vehicles for dissolving MCAM for in vivo studies?
A2: Based on published preclinical studies, the most commonly used and recommended vehicle for subcutaneous (s.c.) and intravenous (i.v.) administration of MCAM is a 10% w/v solution of either 2-hydroxypropyl-β-cyclodextrin or β-cyclodextrin in sterile saline or water.[3][4]
Q3: Can I prepare a concentrated stock solution of MCAM?
A3: Yes, a "super-stock" solution of MCAM can be prepared in methanol at a concentration of 1 mg/mL.[3] This stock solution should be stored in aliquots at -80°C to maintain stability.[3]
Q4: What is the known solubility of MCAM in common organic solvents?
Troubleshooting Guide: Solubility and Precipitation Issues
This guide addresses common issues that may arise when preparing MCAM solutions.
| Problem | Potential Cause | Recommended Solution |
| MCAM powder does not dissolve in the cyclodextrin vehicle. | Insufficient mixing or sonication. | Ensure vigorous vortexing and/or sonication to aid dissolution. Gentle warming of the solution may also help, but be cautious of potential degradation at high temperatures. |
| The concentration of MCAM is too high for the chosen vehicle. | Re-evaluate the required concentration. If a higher concentration is necessary, you may need to explore alternative formulation strategies, though 10% cyclodextrin is the most documented vehicle. | |
| Precipitation occurs after dissolving MCAM in an aqueous buffer from a stock solution. | "Solvent shock" due to rapid dilution of an organic stock solution (e.g., methanol or DMSO) into an aqueous buffer. | Add the stock solution dropwise to the aqueous buffer while vigorously vortexing or stirring. This helps to prevent localized high concentrations of the compound that can lead to precipitation. |
| The final concentration of the organic solvent (e.g., DMSO) is too high in the aqueous solution. | Aim for a final organic solvent concentration of ≤ 0.5% in your working solution, as higher concentrations can cause precipitation and may be toxic to cells in in vitro assays. | |
| The pH of the aqueous buffer is not optimal for MCAM solubility. | While the pKa of MCAM is not publicly available, the solubility of many compounds is pH-dependent. Test the solubility of MCAM in a small range of physiologically relevant buffers with different pH values to identify the optimal conditions. | |
| The solution is initially clear but precipitation occurs over time. | The solution is supersaturated and unstable. | Prepare fresh solutions before each experiment and avoid long-term storage of diluted aqueous solutions. If storage is necessary, conduct stability tests at different temperatures (e.g., 4°C, room temperature) to determine the optimal storage conditions. |
| Temperature fluctuations affecting solubility. | Store the solution at a constant and appropriate temperature. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of MCAM for In Vivo Subcutaneous Administration
Materials:
-
This compound (MCAM) powder
-
2-hydroxypropyl-β-cyclodextrin
-
Sterile 0.9% saline
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 10% w/v solution of 2-hydroxypropyl-β-cyclodextrin in sterile 0.9% saline. For example, to prepare 10 mL of the vehicle, dissolve 1 g of 2-hydroxypropyl-β-cyclodextrin in 10 mL of sterile saline.
-
Warm the vehicle slightly if needed to fully dissolve the cyclodextrin.
-
Weigh the required amount of MCAM powder.
-
Add the MCAM powder to the 10% cyclodextrin vehicle to achieve the desired final concentration (e.g., 0.32 mg/kg).
-
Vortex the mixture vigorously until the MCAM is completely dissolved. Sonication can be used to facilitate dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter before administration.
Protocol 2: Preparation of MCAM Stock Solution
Materials:
-
This compound (MCAM) powder
-
Methanol (HPLC grade or higher)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the appropriate amount of MCAM powder to prepare a 1 mg/mL stock solution.
-
Add the corresponding volume of methanol.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Visualizations
Mu-Opioid Receptor Signaling Pathway
MCAM acts as a pseudo-irreversible antagonist at the mu-opioid receptor (MOR), which is a Gi/o protein-coupled receptor. This antagonism blocks the downstream signaling cascade typically initiated by opioid agonists.
Caption: MCAM antagonism of the mu-opioid receptor signaling pathway.
Experimental Workflow for Vehicle Preparation
A logical workflow for preparing a vehicle for MCAM is crucial for experimental success.
Caption: Workflow for preparing MCAM solution using a cyclodextrin-based vehicle.
Troubleshooting Logic for MCAM Precipitation
When encountering precipitation, a systematic approach can help identify and resolve the issue.
Caption: Troubleshooting logic for addressing MCAM precipitation issues.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Gi/o-coupled muscarinic receptors co-localize with GIRK channel for efficient channel activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gi/o-coupled muscarinic receptors co-localize with GIRK channel for efficient channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. β-Arrestins: Regulatory Role and Therapeutic Potential in Opioid and Cannabinoid Receptor-Mediated Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
How Methocinnamox overcomes the surmountability of competitive antagonists
Welcome to the technical support center for Methocinnamox (MCAM). This resource is designed to assist researchers, scientists, and drug development professionals in understanding the unique pharmacological properties of MCAM and to provide guidance for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: How does this compound (MCAM) overcome the surmountability of competitive antagonists like naloxone?
A1: this compound (MCAM) overcomes the surmountability of competitive antagonists through a combination of pseudo-irreversible binding and allosteric modulation at the mu-opioid receptor (MOR). Unlike competitive antagonists such as naloxone, which bind reversibly to the orthosteric site and can be displaced by high concentrations of an agonist, MCAM's interaction with the MOR is functionally irreversible and non-competitive.[1][2] This means that once MCAM binds to the receptor, it does not readily dissociate, rendering the receptor unresponsive to agonists, regardless of their concentration.[3][4] This insurmountable antagonism is a key feature of MCAM.[1][5]
Furthermore, MCAM has been shown to act as an allosteric modulator of the MOR.[2] This means it can bind to a site on the receptor that is different from the primary (orthosteric) binding site used by many opioids. This allosteric interaction can change the shape of the receptor, which in turn can alter the binding affinity and/or intrinsic efficacy of opioid agonists.[2] This dual mechanism of action contributes to its potent and long-lasting antagonist effects.
Q2: What is the evidence for MCAM's pseudo-irreversible binding at the mu-opioid receptor?
A2: The pseudo-irreversible binding of MCAM at the mu-opioid receptor (MOR) is supported by several lines of evidence from in vitro and in vivo studies. In vitro studies using HEK cells expressing the human MOR have shown that MCAM's antagonism of agonist-induced inhibition of cAMP production is time-dependent, non-surmountable, and non-reversible upon washout.[2] Ex vivo binding assays on brain tissue from mice treated with MCAM demonstrated a significant reduction in the binding of the selective MOR agonist [³H]DAMGO, which was not restored by washing the tissue.[5] This indicates a long-lasting occupancy of the MOR by MCAM. In vivo studies in rodents have shown that a single administration of MCAM can produce an antagonist effect that lasts for weeks to months.[3] For instance, a 10 mg/kg dose of MCAM in rats resulted in a persistent antagonism of morphine's antinociceptive effects for over two months.[3]
Q3: Is MCAM selective for the mu-opioid receptor?
A3: Yes, MCAM demonstrates selectivity for the mu-opioid receptor (MOR) in its long-lasting antagonist effects. While MCAM can bind to kappa-opioid receptors (KOR) and delta-opioid receptors (DOR), its antagonism at these receptors is competitive and reversible.[2] In vivo studies have shown that at doses where MCAM produces a profound and long-lasting blockade of MOR-mediated effects, it does not significantly alter the effects of KOR or DOR agonists.[3] For example, a 1.8 mg/kg dose of MCAM in mice produced a 74-fold rightward shift in the morphine (MOR agonist) dose-effect curve without affecting the dose-response curves of a KOR agonist (bremazocine) or a DOR agonist (BW373U86).[3]
Q4: Can the antagonist effects of MCAM be surmounted by increasing the agonist dose?
A4: Generally, the antagonist effects of MCAM at the mu-opioid receptor are considered insurmountable.[1][5] This is a direct consequence of its pseudo-irreversible, non-competitive binding. Once MCAM has bound to a significant proportion of MORs, increasing the concentration of a competitive agonist will not be able to elicit the maximum possible response.[4] Dose-effect curves for opioid agonists in the presence of MCAM show a rightward and downward shift, indicating a reduction in the maximal effect of the agonist.[3]
Troubleshooting Experimental Issues
Issue 1: Inconsistent duration of MCAM's antagonist effect in vivo.
-
Possible Cause: Variability in the route of administration, dose, or animal model.
-
Troubleshooting Steps:
-
Standardize Administration Route: Ensure consistent subcutaneous or intravenous injection techniques, as pharmacokinetics can vary.
-
Verify Dose Calculation: Double-check all dose calculations and the concentration of the MCAM solution.
-
Consider Species and Strain Differences: Be aware that the metabolism and receptor pharmacology can differ between species and even strains of rodents. Refer to literature for appropriate dosing in your specific model.
-
Control for Environmental Factors: Stress and other environmental variables can influence opioid sensitivity and may affect the observed duration of antagonism.
-
Issue 2: Unexpected agonist activity observed in vitro.
-
Possible Cause: Cell line contamination or issues with receptor expression.
-
Troubleshooting Steps:
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been contaminated.
-
Verify Receptor Expression: Confirm the expression and functionality of the mu-opioid receptor in your cell line using a positive control agonist and antagonist.
-
Assay Conditions: Ensure that the assay buffer and conditions are optimal for MOR signaling and that there are no confounding factors from the vehicle used to dissolve MCAM.
-
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound.
Table 1: In Vitro Binding Affinities and Functional Activity of MCAM
| Parameter | Receptor | Species | Value | Reference |
| Binding Affinity (Ki) | Mu-opioid | Mouse | ~8-fold selective for μ over κ | [3] |
| Functional Antagonism (cAMP Assay) | Human Mu-opioid | Human | Non-surmountable & Non-reversible | [2] |
| Antagonism of DAMGO | Human Mu-opioid | Human | Insensitive to naloxone | [2] |
Table 2: In Vivo Antagonist Effects of MCAM on Morphine-Induced Antinociception
| Animal Model | MCAM Dose | Pretreatment Time | Fold Shift in Morphine ED50 | Duration of Effect | Reference |
| Mouse | 1.8 mg/kg | 1 hour | 74-fold | > 24 hours | |
| Rat | 10 mg/kg | 24 hours | > 30-fold | > 2 months | [3] |
| Rat | 3.2 mg/kg | 24 hours | Significant shift | ~ 2 weeks | [3] |
Key Experimental Protocols
1. cAMP Accumulation Assay in HEK Cells
-
Objective: To assess the functional antagonism of MCAM at the mu-opioid receptor.
-
Methodology:
-
Human Embryonic Kidney (HEK) cells stably expressing the human mu-opioid receptor are plated in 96-well plates.
-
Cells are pre-incubated with various concentrations of MCAM or vehicle for a specified duration (e.g., 1-24 hours).
-
Following pre-incubation, cells are stimulated with forskolin (to stimulate adenylyl cyclase) and a mu-opioid receptor agonist (e.g., DAMGO, morphine, or fentanyl) at various concentrations.
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF-based or ELISA-based).
-
Data are analyzed to determine the concentration-response curves for the agonist in the presence and absence of MCAM, allowing for the characterization of the nature of antagonism (surmountable vs. insurmountable).[2]
-
2. Warm Water Tail-Withdrawal Assay in Rodents
-
Objective: To evaluate the in vivo antagonist effect of MCAM on opioid-induced antinociception.
-
Methodology:
-
Baseline tail-withdrawal latencies are determined by immersing the distal portion of the rodent's tail in a warm water bath (e.g., 50-55°C) and recording the time taken to flick the tail. A cut-off time is established to prevent tissue damage.
-
Animals are pre-treated with MCAM or vehicle at various doses and for different durations (e.g., 1 hour to several days) before the test.
-
A mu-opioid agonist (e.g., morphine) is administered, and the tail-withdrawal latency is measured again at peak effect time.
-
The antinociceptive effect is expressed as the percentage of the maximum possible effect (%MPE).
-
Dose-effect curves for the agonist are constructed in the presence and absence of MCAM to determine the degree and duration of antagonism.[3]
-
Visualizations
Caption: Competitive vs. MCAM antagonism at the mu-opioid receptor.
Caption: Workflow for in vitro and in vivo MCAM experiments.
References
- 1. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-Lasting Effects of this compound on Opioid Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversal and Prevention of the Respiratory-Depressant Effects of Heroin by the Novel μ-Opioid Receptor Antagonist this compound in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Considerations for long-term µ-opioid receptor blockade by Methocinnamox
Welcome to the technical support center for Methocinnamox (MCAM), a potent and long-acting µ-opioid receptor (MOR) antagonist. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of MCAM in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, data summaries, and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MCAM) and what is its primary mechanism of action?
A1: this compound (MCAM) is a novel opioid receptor antagonist. Its primary mechanism of action is as a pseudo-irreversible, non-competitive antagonist of the µ-opioid receptor (MOR).[1] This means that it binds to the receptor in a way that is not easily reversible, leading to a long-lasting blockade of the receptor's function.
Q2: How does MCAM's antagonism at the µ-opioid receptor differ from its effects on κ- and δ-opioid receptors?
A2: MCAM exhibits selectivity for the µ-opioid receptor. While it is a pseudo-irreversible antagonist at the MOR, it acts as a competitive and reversible antagonist at the κ- and δ-opioid receptors.[1] This means that its blocking effect at the κ- and δ-receptors can be overcome by increasing the concentration of an agonist for those receptors, and the duration of the blockade is much shorter.
Q3: What is the duration of action of a single dose of MCAM?
A3: The duration of action of MCAM is dose-dependent. In animal studies, a single dose of 3.2 mg/kg has been shown to block the effects of morphine for approximately two weeks, while a 10 mg/kg dose can block morphine's effects for over two months.[1]
Q4: Is the long duration of action of MCAM due to its pharmacokinetic properties?
A4: No, the long-lasting effects of MCAM are not due to a long half-life in the body. In animal models, MCAM reaches peak concentrations within 15 to 45 minutes and has an elimination half-life of about 70 minutes.[1] Its extended duration of action is attributed to its pseudo-irreversible binding to the µ-opioid receptor.[1]
Q5: Can the antagonistic effects of MCAM at the µ-opioid receptor be overcome by high doses of agonists?
A5: The µ-opioid receptor antagonism of MCAM is considered insurmountable.[1] This means that even very high doses of potent µ-opioid agonists like morphine and fentanyl cannot fully restore the receptor's function once it has been blocked by MCAM.[1]
Q6: Has MCAM been studied in humans?
A6: As of 2022, this compound has not been studied in humans.[1] Clinical trials were anticipated to begin in the following years.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| No observable antagonist effect after MCAM administration. | 1. Incorrect Dosage: The dose of MCAM may be too low to produce a significant blockade in your experimental model. 2. Administration Route: The route of administration may not be optimal for your intended application. 3. Timing of Agonist Challenge: The agonist challenge may be performed too soon after MCAM administration, before full receptor occupancy has been achieved. | 1. Review the literature for effective dose ranges in similar models. Consider a dose-escalation study. 2. MCAM has been administered intravenously and subcutaneously in animal studies.[1] Ensure the chosen route is appropriate and the injection was successful. 3. Although MCAM reaches peak plasma concentrations relatively quickly, allow sufficient time for receptor binding before the agonist challenge. |
| Shorter than expected duration of µ-opioid receptor blockade. | 1. Dosage: The dose of MCAM administered directly influences the duration of the blockade.[1] 2. Metabolism: While the long action is not primarily due to pharmacokinetics, species-specific differences in metabolism could play a minor role. | 1. To achieve a longer duration of action, a higher dose of MCAM is required.[1] 2. Consult literature for pharmacokinetic data in your specific animal model, if available. |
| Unexpected effects on κ- or δ-opioid receptor-mediated behaviors. | Competitive Antagonism: MCAM is a competitive antagonist at κ- and δ-opioid receptors.[1] At higher doses, it may produce a noticeable, though reversible, blockade of these receptors. | Be aware of the potential for transient antagonism at κ- and δ-receptors, especially shortly after administration of high doses of MCAM. To study selective long-term µ-opioid receptor blockade, allow sufficient time for the competitive antagonism at other receptors to diminish. |
| Difficulty in replicating insurmountable antagonism. | Experimental Design: The assessment of insurmountability requires a carefully designed experiment with a full dose-response curve for the agonist. | To demonstrate insurmountable antagonism, generate a full agonist dose-response curve in the presence of MCAM. You should observe a rightward shift and a depression of the maximal response compared to the agonist-alone curve. |
Quantitative Data Summary
Table 1: this compound (MCAM) Receptor Binding Affinities
| Receptor | Binding Affinity (nM) |
| µ-Opioid Receptor | 0.6 |
| δ-Opioid Receptor | 2.2 |
| κ-Opioid Receptor | 4.9 |
Data sourced from animal studies.[1]
Table 2: Dose-Dependent Duration of Action of MCAM in Animals
| MCAM Dose | Duration of Morphine Blockade |
| 3.2 mg/kg | Approximately 2 weeks |
| 10 mg/kg | Over 2 months |
Data sourced from animal studies.[1]
Experimental Protocols
Protocol 1: Assessment of Long-Term Antagonism of Opioid-Induced Antinociception (Tail-Flick Test in Rodents)
-
Acclimation: Acclimate animals to the testing environment and the tail-flick apparatus for several days prior to the experiment.
-
Baseline Measurement: Determine the baseline tail-flick latency for each animal in response to a thermal stimulus. The heat source should be adjusted to elicit a baseline latency of 2-4 seconds. A cut-off time (e.g., 10 seconds) must be established to prevent tissue damage.
-
MCAM Administration: Administer a single dose of MCAM (e.g., 3.2 mg/kg or 10 mg/kg, subcutaneously).
-
Agonist Challenge: At predetermined time points after MCAM administration (e.g., 1, 7, 14, 28, and 56 days), administer a potent µ-opioid agonist such as morphine (e.g., 5 mg/kg, subcutaneously).
-
Post-Agonist Measurement: Measure the tail-flick latency at the time of peak agonist effect (e.g., 30 minutes after morphine administration).
-
Data Analysis: Compare the post-agonist tail-flick latencies in MCAM-treated animals to a control group that received vehicle instead of MCAM. A significant reduction in the antinociceptive effect of the agonist in the MCAM group indicates receptor blockade.
Protocol 2: In Vitro cAMP Inhibition Assay to Determine MCAM's Insurmountable Antagonism
-
Cell Culture: Culture HEK cells stably expressing the human µ-opioid receptor.
-
MCAM Pre-incubation: Treat the cells with varying concentrations of MCAM or vehicle for a specified period (e.g., 60 minutes).
-
Washout: Thoroughly wash the cells to remove any unbound MCAM.
-
Agonist Stimulation: Stimulate the cells with a range of concentrations of a µ-opioid agonist (e.g., DAMGO) in the presence of forskolin to stimulate cAMP production.
-
cAMP Measurement: After a short incubation period, lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).
-
Data Analysis: Generate dose-response curves for the agonist in the presence and absence of MCAM pre-treatment. Insurmountable antagonism is characterized by a rightward shift in the agonist's EC50 and a significant reduction in the maximal inhibition of cAMP production.
Visualizations
Caption: µ-Opioid Receptor Signaling and MCAM Blockade.
Caption: In Vivo Long-Term Antagonism Workflow.
Caption: MCAM Experiment Troubleshooting Logic.
References
Methocinnamox (MCAM) Preclinical to Clinical Translation: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methocinnamox (MCAM). The information is based on available preclinical findings and aims to address potential challenges in translating these findings to clinical use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MCAM) and what is its primary mechanism of action?
This compound (MCAM) is a novel opioid receptor antagonist.[1][2] Its primary mechanism of action is as a pseudo-irreversible, non-competitive antagonist of the μ-opioid receptor (MOR).[1] This means that MCAM binds to the MOR in a way that is not easily reversed, effectively blocking the effects of opioid agonists like fentanyl and heroin for an extended period.[1][3] In contrast to its effect on the MOR, its antagonism of the κ- and δ-opioid receptors is competitive and reversible.[1]
Q2: What are the potential therapeutic applications of MCAM?
Preclinical studies suggest that MCAM has significant potential for the treatment of opioid use disorder (OUD) and opioid overdose.[2][3] Its long duration of action could help prevent relapse in individuals with OUD and protect against overdose.[4][5]
Q3: How does MCAM differ from existing opioid antagonists like naloxone and naltrexone?
The key difference lies in its duration of action and the nature of its binding to the μ-opioid receptor. While naloxone and naltrexone are competitive antagonists with a relatively short duration of action, MCAM's pseudo-irreversible binding results in a much longer-lasting effect, potentially up to two weeks from a single dose in animal models.[3][4] This prolonged action could offer advantages in terms of patient compliance and sustained protection from opioid effects.[4]
Troubleshooting Guide for Preclinical Research
Issue 1: Unexpectedly long or short duration of antagonist effect in animal models.
-
Possible Cause: The route of administration can significantly impact the duration of action. Intravenous administration may result in a shorter duration of action (around 5 days) compared to subcutaneous injection.[4][6]
-
Troubleshooting Steps:
-
Verify the route of administration and ensure consistency across experiments.
-
Consider the pharmacokinetics of MCAM. Although its plasma half-life is relatively short (around 70 minutes), its long-lasting effect is due to its pseudo-irreversible binding to the μ-opioid receptor.[4][6]
-
Review the dosage used. The duration of the antagonist effect is dose-dependent.[7]
-
Issue 2: Difficulty in assessing the efficacy of MCAM in behavioral models.
-
Possible Cause: The choice of behavioral paradigm is crucial. MCAM's effects are most apparent in models that assess the reinforcing and physiological effects of μ-opioid agonists.
-
Troubleshooting Steps:
-
Utilize well-established models of opioid self-administration and conditioned place preference to evaluate the blockade of opioid reward.[8][9]
-
To assess the antagonism of opioid-induced respiratory depression, employ whole-body plethysmography to measure ventilation.[10]
-
Ensure that the timing of MCAM administration relative to the opioid challenge is appropriate to observe its antagonist effects.
-
Challenges in Clinical Translation
Q4: What are the primary challenges anticipated in translating MCAM's preclinical findings to human clinical trials?
The primary challenges stem from its unique pharmacological profile:
-
Prolonged and Pseudo-irreversible MOR Blockade: While therapeutically promising, this presents a significant safety concern. In the event of an adverse reaction to MCAM or a legitimate need for opioid-based pain management (e.g., surgery, acute injury), reversing its effects would be extremely difficult.
-
Lack of Human Data: As of 2022, MCAM has not been studied in humans.[1] Therefore, its safety, tolerability, and pharmacokinetic profile in humans are unknown. Phase 1 clinical trials are anticipated to begin in early 2025.[11]
-
Dose Finding: Determining a safe and effective dose in humans will be challenging due to the long-lasting effects. Dose escalation studies will need to be conducted with extreme caution.
-
Potential for Altered Endogenous Opioid Function: Long-term blockade of the MOR could potentially interfere with the body's natural endorphin and enkephalin signaling, which may have unknown consequences on mood and other physiological processes.[4]
Experimental Protocols and Data
Summary of Preclinical Efficacy of MCAM
| Animal Model | Opioid Agonist | Route of Administration (MCAM) | Key Finding | Citation |
| Rhesus Monkeys | Heroin | Subcutaneous | A single dose of MCAM decreased heroin self-administration for an average of 10 days. | [7] |
| Rhesus Monkeys | Fentanyl | Subcutaneous (daily) | Daily MCAM treatment attenuated fentanyl self-administration. | [12] |
| Rats | Fentanyl | Intravenous | MCAM reversed and prevented fentanyl-induced respiratory depression. | [7] |
| Rats | Morphine | Subcutaneous | A single injection of MCAM blocked the behavioral suppressant effects of morphine for at least 7 days. | [13] |
Key Experimental Methodologies
Opioid Self-Administration in Rhesus Monkeys:
-
Subjects: Rhesus monkeys with a history of intravenous drug self-administration.
-
Apparatus: Operant conditioning chambers equipped with two levers. Responses on one lever result in an intravenous infusion of an opioid (e.g., heroin, fentanyl), while responses on the other lever have no programmed consequence.
-
Procedure: Monkeys are trained to self-administer the opioid under a fixed-ratio schedule of reinforcement. Once stable responding is achieved, MCAM or vehicle is administered, and the effect on opioid self-administration is measured over subsequent sessions.[8][12]
Whole-Body Plethysmography for Respiratory Depression in Rats:
-
Subjects: Male rats.
-
Apparatus: A whole-body plethysmography chamber that measures respiratory parameters (e.g., frequency, tidal volume, minute volume) non-invasively.
-
Procedure: Rats are placed in the chamber, and baseline respiratory function is recorded. An opioid agonist (e.g., fentanyl) is administered to induce respiratory depression. MCAM or vehicle is then administered to assess its ability to reverse or prevent this effect.[10]
Visualizations
Caption: Signaling pathway of μ-opioid receptor activation by an agonist and its blockade by MCAM.
Caption: General experimental workflow for preclinical evaluation of MCAM and its proposed path to clinical use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. The Potential of this compound as a Future Treatment for Opioid Use Disorder: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. preprints.org [preprints.org]
- 6. Improving the Future of the Opioid Epidemic: this compound - Issuu [issuu.com]
- 7. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-Lasting Effects of this compound on Opioid Self-Administration in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Addiction and the Opioid Crisis | Taconic Biosciences [taconic.com]
- 10. Comparison of the μ-Opioid Receptor Antagonists this compound and Naloxone to Reverse and Prevent the Ventilatory Depressant Effects of Fentanyl, Carfentanil, 3-Methylfentanyl, and Heroin in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news.uthscsa.edu [news.uthscsa.edu]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. Research Portal [researchworks.creighton.edu]
Technical Support Center: Novel Delivery Systems for Sustained Methocinnamox (MCAM) Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on novel delivery systems for the sustained release of Methocinnamox (MCAM).
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and characterization of sustained-release MCAM delivery systems.
1. What is this compound (MCAM) and why is sustained release important?
This compound (MCAM) is a potent, long-acting, pseudo-irreversible antagonist of the µ-opioid receptor (MOR) with competitive antagonism at the κ- and δ-opioid receptors.[1][2] Its extended duration of action makes it a promising candidate for the treatment of opioid use disorder and for overdose prevention.[3][4] A sustained-release delivery system is crucial to maintain therapeutic concentrations over an extended period, potentially weeks or months, from a single administration. This improves patient compliance and provides a consistent protective blockade of opioid effects.[3]
2. Which delivery systems are suitable for sustained MCAM release?
Given MCAM's intended long duration of action, injectable systems such as polymeric microparticles (e.g., PLGA), in-situ forming gels, and hydrogels are common starting points for formulation development.[5][6] The choice of system will depend on the desired release profile, biocompatibility, and degradation kinetics.
3. What are the key signaling pathways affected by MCAM?
MCAM primarily acts on the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).[7] By binding pseudo-irreversibly to the MOR, it blocks the downstream signaling cascade typically initiated by opioid agonists. This prevents the inhibition of adenylyl cyclase, modulation of ion channels, and activation of the β-arrestin pathway, which are associated with the analgesic and euphoric effects of opioids, as well as adverse effects like respiratory depression.[8]
4. What are the critical quality attributes (CQAs) for a sustained-release MCAM formulation?
Critical quality attributes for a sustained-release MCAM product include particle size distribution, drug loading and encapsulation efficiency, in vitro release profile, sterility, and stability. These attributes directly impact the formulation's in vivo performance, safety, and efficacy.
Section 2: Troubleshooting Guide
This guide provides solutions to specific issues that may be encountered during the development and testing of sustained-release MCAM formulations.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Drug Loading / Encapsulation Efficiency | 1. Poor solubility of MCAM in the polymer/solvent system. 2. Drug partitioning into the external phase during formulation (e.g., emulsion-based methods). 3. Instability of MCAM during the formulation process. | 1. Optimize the solvent system to improve MCAM solubility. 2. Modify the formulation process, e.g., by increasing the viscosity of the external phase or using a different homogenization technique. 3. Assess the stability of MCAM under the conditions of the formulation process and adjust accordingly (e.g., temperature, pH). |
| Initial Burst Release is Too High ("Dose Dumping") | 1. A significant portion of MCAM is adsorbed on the surface of the delivery system (e.g., microparticles). 2. High porosity of the delivery system matrix. 3. The chosen polymer degrades too quickly or has a low glass transition temperature. | 1. Implement a post-formulation washing step to remove surface-associated drug. 2. Adjust formulation parameters to create a denser matrix, such as increasing the polymer concentration or using a slower solvent removal process. 3. Select a polymer with a slower degradation profile or higher molecular weight. |
| Inconsistent or Unpredictable In Vitro Release Profile | 1. Wide particle size distribution of the delivery system. 2. Inadequate control over the formulation process leading to batch-to-batch variability. 3. The in vitro release method is not discriminating or is unsuitable for the formulation.[9][10] | 1. Optimize the formulation and processing parameters to achieve a narrow particle size distribution. 2. Standardize all manufacturing steps and implement in-process controls. 3. Develop a more robust and discriminating in vitro release method. Consider using USP Apparatus 4 for long-acting injectables or a dialysis-based method.[11][12] |
| Poor Correlation Between In Vitro and In Vivo Release (IVIVC) | 1. The in vitro release conditions do not mimic the in vivo environment (e.g., pH, enzymes, sink conditions).[9] 2. The delivery system's degradation mechanism in vivo differs from the in vitro model. 3. The pseudo-irreversible binding of MCAM to tissues is not accounted for in the in vitro setup. | 1. Modify the in vitro release medium to better reflect physiological conditions. This may include adding enzymes or adjusting the pH. 2. Investigate the degradation of the polymer matrix in both in vitro and in vivo models to identify discrepancies. 3. Developing a predictive IVIVC for a pseudo-irreversible drug like MCAM is challenging; complex pharmacokinetic/pharmacodynamic (PK/PD) modeling may be required to understand the relationship. |
| Instability of the Formulation During Storage | 1. Physical instability (e.g., aggregation of microparticles, phase separation). 2. Chemical degradation of MCAM or the polymer. 3. Changes in the release profile over time. | 1. Optimize the formulation with cryoprotectants or lyoprotectants for lyophilized products. For suspensions, evaluate different suspending agents. 2. Conduct forced degradation studies to identify degradation pathways and select appropriate storage conditions (e.g., temperature, humidity, light protection).[13] 3. Perform long-term and accelerated stability studies to ensure the release profile remains within specification throughout the product's shelf-life.[14] |
Section 3: Data Presentation
The following tables present hypothetical but realistic quantitative data for two different polymer-based microparticle formulations of MCAM.
Table 1: Formulation and Physical Characteristics
| Parameter | Formulation A (PLGA 50:50) | Formulation B (PLGA 75:25) |
| Polymer Type | Poly(lactic-co-glycolic acid) 50:50 | Poly(lactic-co-glycolic acid) 75:25 |
| Drug Loading (%) | 10.2 ± 0.5 | 9.8 ± 0.6 |
| Encapsulation Efficiency (%) | 85.3 ± 2.1 | 81.5 ± 2.5 |
| Mean Particle Size (µm) | 45.6 ± 3.2 | 48.1 ± 3.9 |
| Moisture Content (%) | < 1.0 | < 1.0 |
Table 2: In Vitro Release Profile
| Time Point | Cumulative Release (%) - Formulation A | Cumulative Release (%) - Formulation B |
| Day 1 | 15.4 ± 1.8 | 8.2 ± 1.1 |
| Day 7 | 35.1 ± 2.5 | 22.6 ± 2.0 |
| Day 14 | 58.9 ± 3.1 | 40.3 ± 2.8 |
| Day 28 | 85.2 ± 4.0 | 65.7 ± 3.5 |
| Day 42 | 96.8 ± 3.5 | 88.1 ± 4.2 |
| Day 56 | - | 97.5 ± 2.9 |
Section 4: Experimental Protocols
Particle Size Analysis
Objective: To determine the mean particle size and size distribution of the MCAM-loaded microparticles.
Methodology: Laser Diffraction [15][16]
-
Instrument: A laser diffraction particle size analyzer.
-
Sample Preparation: Suspend a small amount of microparticles in a suitable dispersant (e.g., deionized water with a surfactant like Tween 80) to prevent aggregation.
-
Measurement: Introduce the suspension into the analyzer's measurement cell. The instrument measures the angular distribution of scattered laser light, which is then used to calculate the particle size distribution based on the Mie or Fraunhofer theory.
-
Data Analysis: Report the mean particle size (e.g., D(v, 0.5)) and the width of the distribution (e.g., span).
In Vitro Drug Release Study
Objective: To measure the rate and extent of MCAM release from the delivery system over time.
Methodology: USP Apparatus 4 (Flow-Through Cell) [10][11]
-
Apparatus: USP Apparatus 4 equipped with cells for semisolid dosage forms.
-
Sample Preparation: Accurately weigh a sample of the MCAM formulation and place it in the flow-through cell.
-
Release Medium: Use a phosphate-buffered saline (PBS) solution at pH 7.4, maintained at 37°C. A surfactant (e.g., 0.5% SDS) may be included to ensure sink conditions.
-
Procedure: Pump the release medium through the cell at a constant flow rate (e.g., 8 mL/min). Collect the eluate at predetermined time intervals (e.g., 1, 3, 7, 14, 21, 28, 42, and 56 days).
-
Analysis: Quantify the concentration of MCAM in each collected sample using a validated analytical method, such as HPLC-UV.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point.
Stability Testing
Objective: To evaluate the stability of the MCAM formulation under various environmental conditions.[13]
Methodology: ICH Guidelines
-
Storage Conditions:
-
Long-Term: 5°C ± 3°C (refrigerated)
-
Accelerated: 25°C ± 2°C / 60% RH ± 5% RH
-
-
Procedure: Place the formulation in its final container-closure system and store it in calibrated stability chambers under the specified conditions.
-
Testing Schedule: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).[14]
-
Analysis: At each time point, analyze the samples for key stability-indicating attributes, including:
-
Appearance
-
MCAM content and purity (degradation products)
-
Particle size distribution
-
In vitro release profile
-
Section 5: Mandatory Visualizations
Signaling Pathway of MCAM at the µ-Opioid Receptor
Caption: MCAM's blockade of the µ-opioid receptor signaling cascade.
Experimental Workflow for Formulation Development
Caption: Workflow for sustained-release MCAM formulation development.
References
- 1. Improving the Future of the Opioid Epidemic: this compound - Issuu [issuu.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound in Opioid Use Disorder Treatment | Encyclopedia MDPI [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The Potential of this compound as a Future Treatment for Opioid Use Disorder: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. In vitro release testing method development for long-acting injectable suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro release testing method development for long-acting injectable suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
- 13. humiditycontrol.com [humiditycontrol.com]
- 14. japsonline.com [japsonline.com]
- 15. Pharmaceutical Particle Size Analysis: Methods, Significance, and Regulatory Considerations | Lab Manager [labmanager.com]
- 16. particle.dk [particle.dk]
Technical Support Center: Methocinnamox Behavioral Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in Methocinnamox (MCAM) behavioral experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, leading to increased variability in your data.
Issue 1: High variability in the antagonist effects of MCAM on opioid-induced behaviors.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Drug Administration: Improper injection technique or vehicle preparation. | Ensure consistent subcutaneous (s.c.) or intravenous (i.v.) injection volumes and sites. Prepare MCAM solution in 10% w/v 2-hydroxypropyl-β-cyclodextrin fresh for each experiment.[1] | Reduced variability in drug exposure and more consistent antagonist effects. |
| Variable Opioid Challenge Doses: Inconsistent doses of the opioid agonist used to challenge MCAM's effects. | Strictly control the dose and timing of the opioid agonist (e.g., morphine, fentanyl) administration.[2][3] | A more stable baseline of opioid effect, allowing for clearer observation of MCAM's antagonism. |
| Individual Subject Differences: Inherent biological variability among animals in sensitivity to opioids and MCAM. | Increase sample size to improve statistical power. Use a within-subject design where possible, with each animal serving as its own control.[4] Consider counterbalancing the order of treatments. | Better ability to detect true treatment effects despite individual differences. |
| Environmental Stressors: Variations in the testing environment such as lighting, noise, or handling.[5][6] | Standardize the testing environment. Use dim lighting for nocturnal animals like mice.[5] Handle animals consistently and habituate them to the testing apparatus and procedures.[5][7] | Minimized stress-induced behavioral changes that can confound the effects of MCAM. |
Issue 2: Unexpectedly short duration of MCAM's antagonist action.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient MCAM Dose: The administered dose may not be high enough to achieve long-lasting receptor occupancy. | Review the literature for dose-response relationships. A single dose of 3.2 mg/kg can block morphine effects for about 2 weeks, while 10 mg/kg can last for over 2 months in animals.[2][8] | A longer and more sustained antagonist effect of MCAM. |
| Rapid Metabolism or Clearance: Although MCAM's long action is primarily due to its binding properties, pharmacokinetic factors could play a role in some instances. | While MCAM's effectiveness at low plasma levels suggests pharmacodynamic factors are key, consider potential factors that could alter metabolism, such as liver function of the animals.[1][9] | More predictable duration of action. |
| High Opioid Agonist Efficacy/Dose: Using a very high dose or a high-efficacy opioid agonist can potentially surmount the blockade to some degree, although MCAM is considered a non-competitive antagonist.[10][11] | Use an appropriate dose range for the opioid agonist that is known to be effectively blocked by the chosen MCAM dose. | Clear and prolonged antagonism of the opioid's effects. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (MCAM)?
A1: MCAM is a pseudo-irreversible, non-competitive antagonist of the µ-opioid receptor (MOR).[8] It also acts as a competitive antagonist at the κ- and δ-opioid receptors.[8] Its "pseudo-irreversible" nature means it binds very tightly to the MOR without forming a covalent bond, leading to a long duration of action as receptor turnover is required to restore function.[2][9]
Q2: How long do the effects of a single dose of MCAM last?
A2: The duration of MCAM's effects is dose-dependent. In animal studies, a single 3.2 mg/kg dose has been shown to block the effects of morphine for approximately two weeks, while a 10 mg/kg dose can block these effects for over two months.[2][8]
Q3: What are some common behavioral experiments where MCAM is used?
A3: MCAM is commonly used in preclinical studies to investigate its potential for treating opioid use disorder and overdose.[9][10] Key behavioral experiments include:
-
Opioid Self-Administration: To assess MCAM's ability to reduce the reinforcing effects of opioids like heroin and fentanyl.[1][2][4]
-
Analgesia (Pain Relief) Models: To demonstrate MCAM's blockade of opioid-induced antinociception, often using tail-withdrawal or paw pressure tests.[2][3][12]
-
Respiratory Depression Models: To evaluate MCAM's ability to prevent or reverse opioid-induced breathing suppression, a major cause of overdose deaths.[2][7]
Q4: What are the key factors to control to minimize variability in rodent behavioral studies?
A4: Several factors can influence the outcomes of behavioral experiments.[5][6][13] Key factors to control include:
-
Environment: Maintain consistent lighting, temperature, and low noise levels in both housing and testing rooms.[5][6]
-
Handling: Handle animals consistently and gently to minimize stress.[5]
-
Experimenter Bias: Whenever possible, the experimenter should be blind to the treatment conditions.[14]
-
Animal Characteristics: Factors such as age, sex, and strain of the animal can significantly impact behavior.[6] For female rodents, the estrous cycle can be a source of variability.[5]
-
Test Order: If multiple behavioral tests are performed on the same animal, the order of testing should be consistent as the experience of one test can affect performance on subsequent tests.[15]
Experimental Protocols
Protocol 1: Fentanyl Self-Administration in Rhesus Monkeys
This protocol is a summary of the methodology used in studies evaluating the effect of MCAM on opioid self-administration.[1][16]
-
Subjects: Adult rhesus monkeys with indwelling intravenous catheters.
-
Apparatus: Operant conditioning chambers equipped with levers and infusion pumps.
-
Procedure:
-
Monkeys are trained to self-administer intravenous infusions of fentanyl (e.g., 0.00032 mg/kg/infusion) by pressing a lever under a fixed-ratio schedule.[1][16]
-
Cocaine (e.g., 0.032 mg/kg/infusion) may be substituted for fentanyl in some sessions to assess the selectivity of MCAM's effects.[1][16]
-
Once responding is stable, baseline self-administration rates are established.
-
MCAM (e.g., 0.1–0.32 mg/kg) or vehicle is administered subcutaneously prior to a test session.[1]
-
The number of infusions is recorded and compared to baseline to determine the effect of MCAM.
-
-
Data Analysis: The primary dependent variable is the number of infusions per session. Data are often analyzed using repeated-measures ANOVA.
Protocol 2: Warm Water Tail-Withdrawal Assay in Rats
This protocol outlines a common method for assessing the antinociceptive effects of opioids and their blockade by MCAM.[3][12]
-
Subjects: Adult male Sprague-Dawley rats.[17]
-
Apparatus: A warm water bath maintained at a constant temperature (e.g., 50°C).
-
Procedure:
-
Baseline tail-withdrawal latencies are determined by immersing the distal portion of the rat's tail in the warm water and recording the time to tail flick. A cut-off time is used to prevent tissue damage.
-
Rats are treated with MCAM (e.g., 1-10 mg/kg, s.c.) or vehicle.[3][12]
-
At various time points after MCAM administration (e.g., 1 day, 5 days, etc.), rats are challenged with cumulative doses of an opioid agonist like morphine.[3]
-
Tail-withdrawal latencies are measured after each cumulative dose.
-
-
Data Analysis: The antinociceptive effect is typically expressed as the percentage of maximum possible effect (%MPE). Dose-effect curves are generated, and ED50 values can be calculated.
Visualizations
Caption: MCAM's pseudo-irreversible binding to the µ-opioid receptor prevents agonist activation.
Caption: A standardized workflow is crucial for reducing variability in behavioral experiments.
Caption: A decision tree to systematically troubleshoot sources of experimental variability.
References
- 1. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Reverses and Prevents Fentanyl-Induced Ventilatory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Improving the Future of the Opioid Epidemic: this compound - Issuu [issuu.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound in Opioid Use Disorder Treatment | Encyclopedia MDPI [encyclopedia.pub]
- 12. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 13. researchgate.net [researchgate.net]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Issues in the design, analysis, and application of rodent developmental neurotoxicology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 17. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential risks of prolonged opioid antagonism with Methocinnamox
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating potential risks associated with the prolonged opioid antagonism of Methocinnamox (MCAM) during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound's (MCAM) prolonged duration of action?
A1: this compound is a novel µ-opioid receptor (MOR) antagonist with an exceptionally long duration of action, lasting up to two weeks or even months after a single dose in animal models.[1][2] This prolonged effect is not due to a long plasma half-life (which is approximately 70 minutes) but rather to its unique pharmacodynamic properties.[1][3] MCAM binds to the µ-opioid receptor in a pseudo-irreversible, non-competitive manner.[1][4][5] This means that while it doesn't form a covalent bond with the receptor, it dissociates extremely slowly, effectively rendering the receptor unavailable for agonists like morphine or fentanyl.[3][5] The long-lasting antagonism is therefore primarily dependent on the turnover rate of new µ-opioid receptors.[5][6]
Q2: What are the primary risks associated with using MCAM in experimental settings, particularly in opioid-dependent subjects?
A2: The main risk when administering any µ-opioid receptor antagonist to an opioid-dependent subject is the precipitation of withdrawal.[4][7] Given MCAM's prolonged and insurmountable antagonism, a key concern is the potential for a similarly prolonged and severe withdrawal syndrome. However, preclinical studies in morphine-dependent rats have shown that while MCAM does precipitate withdrawal, the duration and severity are not significantly different from that precipitated by the short-acting antagonist, naloxone.[2][4][8] Another potential consideration is the management of pain in subjects treated with MCAM, as it will block the analgesic effects of µ-opioid receptor agonists.[7] However, MCAM's antagonism is selective for the µ-opioid receptor, leaving kappa (κ) and delta (δ) opioid receptors available for potential alternative pain management strategies.[1][9]
Q3: How does the antagonist profile of MCAM differ from traditional antagonists like naloxone and naltrexone?
A3: MCAM's antagonist profile differs significantly from naloxone and naltrexone in several key aspects:
-
Binding Manner: Naloxone and naltrexone are competitive antagonists, meaning their effects can be overcome by increasing the dose of an opioid agonist.[9][10] MCAM is a non-competitive, insurmountable antagonist, making it much more effective at blocking the effects of high-efficacy opioids like fentanyl.[1][9][10]
-
Duration of Action: Naloxone has a very short duration of action (around 30-60 minutes), while naltrexone's effects last for about 24-72 hours.[7][9] A single injection of MCAM can block opioid effects for up to two weeks or longer, depending on the dose.[1][2]
-
Receptor Selectivity: While all three antagonists have the highest affinity for the µ-opioid receptor, MCAM's pseudo-irreversible binding is specific to the µ-opioid receptor. Its antagonism at κ- and δ-opioid receptors is competitive and reversible.[1][7]
Troubleshooting Guides
Issue 1: Unexpectedly severe or prolonged precipitated withdrawal in animal models.
-
Question: We administered MCAM to our opioid-dependent rat model and observed a very severe withdrawal response. How can we manage this?
-
Answer:
-
Confirm Opioid Dependence Level: Ensure that the level and duration of opioid dependence in your animal model are well-characterized and consistent. Higher levels of dependence can lead to more severe withdrawal.
-
Dose Consideration: While studies show withdrawal duration is not prolonged compared to naloxone, the initial intensity might be dose-dependent.[2][8] Consider using the lowest effective dose of MCAM for your experimental goals.
-
Supportive Care: Provide supportive care to the animals, including maintaining hydration and body temperature, as these can be affected during withdrawal.
-
Symptomatic Treatment: Consider the use of adjunctive medications that can alleviate specific withdrawal symptoms without interacting with the opioid system, such as alpha-2 adrenergic agonists (e.g., clonidine) for autonomic hyperactivity.
-
Comparative Control: Always include a positive control group with a standard antagonist like naloxone to benchmark the severity and duration of withdrawal in your specific model.[2][4]
-
Issue 2: Difficulty in assessing the duration of MCAM's antagonist effect.
-
Question: We are trying to determine how long MCAM is effective in our mouse model, but our results are variable. What is the best approach?
-
Answer:
-
Use a High-Efficacy Agonist Challenge: To test the insurmountable nature of MCAM's blockade, use a potent µ-opioid agonist like fentanyl for your challenge tests.[2]
-
Standardize Agonist Dose and Time Points: Administer a consistent dose of the agonist at predefined time points after MCAM administration (e.g., 24h, 48h, 7 days, 14 days).
-
Employ Multiple Behavioral Assays: Relying on a single assay may not provide a complete picture. Use a combination of assays to measure different opioid effects, such as:
-
Pharmacokinetic vs. Pharmacodynamic Correlation: Remember that MCAM's plasma levels will be very low or undetectable long before its antagonist effects wear off.[3] Focus on the pharmacodynamic (behavioral) readouts for determining the duration of action.
-
Quantitative Data
Table 1: Receptor Binding Affinities of this compound (MCAM)
| Receptor Subtype | Binding Affinity (Ki, nM) |
| µ-Opioid Receptor (MOR) | 0.6 |
| δ-Opioid Receptor (DOR) | 2.2 |
| κ-Opioid Receptor (KOR) | 4.9 |
(Data sourced from Broadbear et al., 2000, as cited in multiple reviews[4])
Table 2: Pharmacokinetic and Pharmacodynamic Properties of MCAM
| Parameter | Value |
| Time to Peak Plasma Concentration | 15 - 45 minutes |
| Plasma Half-life | ~70 minutes |
| Duration of MOR Antagonism (single dose) | Up to 2 weeks or longer |
(Data compiled from multiple preclinical studies[1][3][9])
Experimental Protocols & Visualizations
Protocol 1: Assessing Precipitated Withdrawal in Rodents
This protocol provides a general framework for evaluating the severity and duration of withdrawal precipitated by MCAM in opioid-dependent rodents.
-
Induce Opioid Dependence: Administer escalating doses of morphine (e.g., twice daily injections for 5-7 days) or implant a slow-release morphine pellet.
-
Baseline Assessment: Before antagonist administration, record baseline behavioral and physiological signs (e.g., body weight, locomotor activity, presence of wet-dog shakes, teeth chattering, ptosis).
-
Antagonist Administration: Administer a single subcutaneous (s.c.) injection of MCAM. A parallel group should receive naloxone as a positive control.
-
Withdrawal Scoring: At regular intervals (e.g., 15, 30, 60, 120 minutes, and then daily) after antagonist injection, score the animals for signs of withdrawal using a validated scale (e.g., Gellert-Holtzman scale).
-
Data Analysis: Compare the peak withdrawal scores and the duration of withdrawal signs between the MCAM and naloxone groups.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 3. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The lasting impact of this compound on opioid self-administration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Future of the Opioid Epidemic: this compound - Issuu [issuu.com]
- 7. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. In vivo characterization of the opioid antagonist nalmefene in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Methocinnamox and Naloxone for Opioid Overdose Reversal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating opioid crisis, largely driven by the prevalence of highly potent synthetic opioids such as fentanyl, has underscored the urgent need for more effective overdose reversal agents. Naloxone, a competitive opioid receptor antagonist, has been the cornerstone of overdose treatment for decades. However, its relatively short duration of action and surmountable antagonism present challenges in the face of potent, long-acting synthetic opioids, often necessitating repeated administrations and still risking re-narcorization.[1][2] This has spurred the development of novel antagonists with improved pharmacokinetic and pharmacodynamic profiles. Methocinnamox (MCAM), a promising new chemical entity, offers a distinct mechanism of action as a pseudo-irreversible, non-competitive antagonist at the µ-opioid receptor (MOR), suggesting potential advantages over naloxone for overdose reversal.[3][4][5] This guide provides a comprehensive comparative analysis of this compound and naloxone, focusing on their pharmacological properties, efficacy in preclinical models of overdose, and the experimental methodologies used for their evaluation.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound and naloxone, providing a side-by-side comparison of their in vitro and in vivo properties.
| Parameter | This compound (MCAM) | Naloxone | References |
| Mechanism of Action | Pseudo-irreversible, non-competitive antagonist at the µ-opioid receptor; Competitive antagonist at κ- and δ-opioid receptors. Also exhibits allosteric modulation at the µ-opioid receptor. | Competitive antagonist at µ-, κ-, and δ-opioid receptors, with the highest affinity for the µ-receptor. | [1][4][5][6] |
| Binding Affinity (Ki, nM) | |||
| µ-opioid receptor (MOR) | ~0.6 | ~1.1-1.4 | [4][7] |
| δ-opioid receptor (DOR) | ~2.2 | ~16-67.5 | [4][7] |
| κ-opioid receptor (KOR) | ~4.9 | ~2.5-12 | [4][7] |
| Duration of Action | Long-acting, with effects lasting for days to weeks after a single administration. | Short-acting, with a duration of 30-90 minutes. | [3][8][9] |
| In Vivo Efficacy (Overdose Reversal) | |||
| Fentanyl-induced respiratory depression | Effectively reverses and provides prolonged protection against fentanyl-induced respiratory depression in rats. | Reverses fentanyl-induced respiratory depression, but with a shorter duration of effect, requiring repeat dosing. | [10][11][12] |
| Heroin-induced respiratory depression | Effectively reverses heroin-induced respiratory depression in rats. | Standard of care for reversing heroin-induced respiratory depression. | [10][11] |
| Route of Administration | Intravenous, subcutaneous (in preclinical studies). | Intravenous, intramuscular, intranasal. | [4][13] |
Table 1: Comparative Pharmacological Properties of this compound and Naloxone. This table provides a summary of the key in vitro and in vivo pharmacological parameters of MCAM and naloxone.
Mechanism of Action and Signaling Pathways
Naloxone acts as a classical competitive antagonist, binding reversibly to the orthosteric site of the µ-opioid receptor and competing with opioid agonists for receptor occupancy.[6][7] This competitive nature means that its antagonist effects can be surmounted by high concentrations of potent agonists like fentanyl.
In contrast, this compound exhibits a more complex and durable mechanism of action. It binds to the µ-opioid receptor in a pseudo-irreversible manner, forming a long-lasting, non-covalent interaction that is not easily displaced by competing agonists.[3][5] This results in an insurmountable antagonism, a key advantage in the context of high-potency opioid overdose. Furthermore, MCAM has been shown to act as a negative allosteric modulator of the µ-opioid receptor, binding to a site distinct from the orthosteric pocket and altering the receptor's conformation in a way that reduces the affinity and/or efficacy of opioid agonists.[5][6]
The binding of an opioid agonist to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the desired analgesic effects but also to life-threatening respiratory depression. This process involves the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels. Both naloxone and MCAM disrupt this signaling pathway by preventing agonist-mediated receptor activation.
Caption: Opioid receptor signaling and antagonist intervention.
Experimental Protocols
The preclinical evaluation of this compound and naloxone relies on a battery of in vitro and in vivo assays designed to characterize their pharmacological properties and therapeutic potential.
In Vitro Assays
1. Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the antagonist for different opioid receptor subtypes (µ, δ, κ).
-
Methodology:
-
Cell membranes expressing the opioid receptor of interest are prepared.
-
A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (MCAM or naloxone).
-
The amount of radioligand bound to the receptor is measured using scintillation counting.
-
The Ki value is calculated from the IC50 (the concentration of antagonist that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.
-
2. cAMP Functional Assays:
-
Objective: To assess the functional antagonism of the µ-opioid receptor by measuring the inhibition of agonist-induced decreases in intracellular cAMP levels.
-
Methodology:
-
Cells expressing the µ-opioid receptor are treated with the antagonist (MCAM or naloxone) for a specified period.
-
The cells are then stimulated with an opioid agonist (e.g., DAMGO or fentanyl) in the presence of forskolin (an adenylyl cyclase activator).
-
Intracellular cAMP levels are measured using various techniques, such as enzyme-linked immunosorbent assay (ELISA) or commercially available cAMP detection kits.
-
The ability of the antagonist to block the agonist-induced inhibition of cAMP production is quantified to determine its potency (IC50) and efficacy.
-
Caption: Workflow for in vitro cAMP functional assay.
In Vivo Assays
1. Whole-Body Plethysmography (for Respiratory Depression):
-
Objective: To evaluate the ability of antagonists to reverse or prevent opioid-induced respiratory depression in conscious, unrestrained animals (typically rats or mice).
-
Methodology:
-
Animals are placed in a whole-body plethysmography chamber that measures changes in pressure associated with breathing.
-
Baseline respiratory parameters (respiratory rate, tidal volume, and minute ventilation) are recorded.
-
An opioid agonist (e.g., fentanyl or heroin) is administered to induce respiratory depression.
-
The antagonist (MCAM or naloxone) is then administered, and respiratory parameters are continuously monitored to assess the reversal of respiratory depression.
-
For prevention studies, the antagonist is administered prior to the opioid agonist.
-
2. Warm Water Tail-Withdrawal Assay (for Antinociception):
-
Objective: To assess the antagonist's ability to block the analgesic effects of opioid agonists.
-
Methodology:
-
The baseline latency for a rodent to withdraw its tail from warm water (e.g., 52°C) is determined.
-
An opioid agonist is administered, and the tail-withdrawal latency is measured again to confirm analgesia (an increased latency).
-
The antagonist is administered, followed by the opioid agonist, and the tail-withdrawal latency is measured to determine if the analgesic effect is blocked.
-
3. Fentanyl Self-Administration in Non-Human Primates:
-
Objective: To model the abuse potential of fentanyl and evaluate the effectiveness of antagonists in reducing drug-seeking behavior.
-
Methodology:
-
Rhesus monkeys are trained to self-administer intravenous infusions of fentanyl by pressing a lever.
-
Once a stable pattern of self-administration is established, the antagonist (MCAM or naloxone) is administered prior to the session.
-
The number of fentanyl infusions self-administered is measured to determine the antagonist's ability to reduce the reinforcing effects of the opioid.
-
References
- 1. The Use of Hypercapnic Conditions to Assess Opioid-Induced Respiratory Depression in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Effects of Daily this compound Treatment on Fentanyl Self-Administration in Rhesus Monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Long‐term antagonism and allosteric regulation of mu opioid receptors by the novel ligand, this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective opioid agonist and antagonist competition for [3H]-naloxone binding in amphibian spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 10. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 11. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vaccine blunts fentanyl potency in male rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Methocinnamox (MCAM) for In Vivo µ-Opioid Receptor Engagement
This guide provides a comprehensive comparison of Methocinnamox (MCAM) with other commonly used µ-opioid receptor (MOR) antagonists. It is intended for researchers, scientists, and drug development professionals engaged in opioid research. This document presents objective experimental data, detailed methodologies for key in vivo assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound (MCAM) is a novel µ-opioid receptor antagonist characterized by its exceptionally long duration of action.[1][2][3] Unlike traditional competitive antagonists such as naltrexone and naloxone, which bind reversibly to opioid receptors, MCAM exhibits pseudo-irreversible binding.[1][2][4] This means that while it does not form a covalent bond with the receptor, it dissociates extremely slowly, leading to a sustained and insurmountable blockade of MOR function.[1][5][6] This property makes MCAM a valuable tool for in vivo studies requiring prolonged receptor antagonism without the need for continuous drug administration.[7] Furthermore, MCAM demonstrates high selectivity for the µ-opioid receptor over kappa (κ) and delta (δ) opioid receptors.[2][8]
Comparative Analysis of µ-Opioid Receptor Antagonists
The selection of an appropriate antagonist is critical for the specific experimental needs of in vivo opioid research. This section compares MCAM with other widely used antagonists, including the reversible antagonist naltrexone and the irreversible antagonist β-funaltrexamine (β-FNA).
Pharmacological Profile Comparison
The following table summarizes the key pharmacological characteristics of MCAM, naltrexone, and β-FNA, providing a basis for selecting the most suitable antagonist for a given research application.
| Feature | This compound (MCAM) | Naltrexone | β-Funaltrexamine (β-FNA) |
| Mechanism of Action | Pseudo-irreversible Antagonist[1][2][4] | Competitive Reversible Antagonist[1] | Irreversible (Covalent) Antagonist[9] |
| Receptor Selectivity | High for µ-opioid receptor[2][8] | Binds to µ, κ, and δ opioid receptors[2] | Selective for µ-opioid receptor, but has κ-agonist activity[9] |
| Duration of Action | Long-lasting (days to weeks)[1][2][3] | Short-acting (< 24 hours)[1][5] | Long-lasting (several days)[10] |
| In Vivo Agonist Activity | None reported[8] | None | κ-opioid receptor agonist activity[9] |
Quantitative In Vivo Efficacy
The table below presents quantitative data from various in vivo studies, highlighting the potency and duration of action of each antagonist in relevant animal models.
| In Vivo Assay | Animal Model | Antagonist & Dose | Key Finding |
| Morphine-induced Antinociception (Writhing Assay) | Mouse | MCAM (1.8 mg/kg) | 74-fold increase in the ED50 of morphine.[8][11] |
| Fentanyl Self-Administration | Rhesus Monkey | MCAM (0.32 mg/kg) | Attenuation of fentanyl self-administration for up to 2 weeks.[1] |
| Fentanyl Self-Administration | Rhesus Monkey | Naltrexone (up to 0.032 mg/kg) | Attenuation of fentanyl self-administration for less than 1 day.[1] |
| Heroin Self-Administration | Rat | β-FNA (40 nmol, i.c.v.) | Decrease in heroin self-administration, returning to baseline in ~10 days.[6] |
| Opioid-induced Ventilatory Depression | Rat | MCAM (10 mg/kg) | Persistent blockade of morphine- and fentanyl-induced ventilatory depression for at least 2 weeks.[7] |
| Thermal Allodynia | Rat | MCAM (local injection) | Antagonized µ-agonist-mediated inhibition of thermal allodynia for up to 96 hours.[12] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and validation of findings.
Warm-Water Tail-Withdrawal Test for Antinociception
This assay measures the latency of an animal to withdraw its tail from a noxious thermal stimulus, a common method to assess the efficacy of analgesic drugs and their antagonists.
Materials:
-
Male ICR mice or Sprague Dawley rats
-
Tail-flick analgesiometer with a constant temperature water bath (e.g., 50°C or 55°C)
-
Opioid agonist (e.g., morphine sulfate)
-
Antagonist (e.g., MCAM, naltrexone)
-
Animal restrainers
-
Stopwatch
Procedure:
-
Acclimation: Acclimate the animals to the experimental room and restrainers for at least 30 minutes before testing.
-
Baseline Latency: Gently place the distal third of the animal's tail into the warm water bath. Start the stopwatch immediately.
-
Record the time it takes for the animal to flick or withdraw its tail. This is the baseline tail-flick latency. A cut-off time (e.g., 15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer the antagonist (e.g., MCAM or naltrexone) via the desired route (e.g., subcutaneous).
-
After the appropriate pre-treatment time for the antagonist, administer the opioid agonist (e.g., morphine).
-
Post-treatment Latency: At predetermined time points after agonist administration, repeat the tail-flick test as described in steps 2 and 3.
-
Data Analysis: The degree of antinociception is typically expressed as the Maximum Possible Effect (%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The antagonist effect is determined by the rightward shift in the agonist dose-response curve.
Opioid Self-Administration in Rhesus Monkeys
This operant conditioning paradigm is a gold-standard model for assessing the reinforcing effects (abuse potential) of drugs and the ability of antagonists to block these effects.
Materials:
-
Adult rhesus monkeys with indwelling intravenous catheters
-
Operant conditioning chambers equipped with two levers, stimulus lights, and an infusion pump
-
Opioid for self-administration (e.g., fentanyl, heroin)
-
Antagonist (e.g., MCAM, naltrexone)
-
Saline solution for catheter flushing
Procedure:
-
Training: Train the monkeys to press a lever to receive an intravenous infusion of the opioid under a specific schedule of reinforcement (e.g., fixed-ratio). A second lever, when pressed, may deliver saline or have no programmed consequence.
-
Baseline Responding: Once stable responding is established, conduct baseline sessions where the opioid is available for self-administration.
-
Antagonist Administration: Prior to a test session, administer the antagonist (e.g., MCAM or naltrexone) at the desired dose and route.
-
Test Session: Place the monkey in the operant chamber and allow it to self-administer the opioid. Record the number of infusions earned.
-
Washout and Follow-up: Following the test session, monitor the animal's responding in subsequent daily sessions to determine the duration of the antagonist's effect.
-
Data Analysis: The primary dependent variable is the number of infusions self-administered. A decrease in the number of infusions following antagonist pre-treatment indicates a blockade of the opioid's reinforcing effects.
Measurement of Opioid-Induced Ventilatory Depression in Rats
This procedure utilizes whole-body plethysmography to measure changes in respiratory function following opioid administration, a critical assay for assessing the life-threatening side effects of opioids and the protective effects of antagonists.
Materials:
-
Male Sprague Dawley rats
-
Whole-body plethysmography chambers
-
Transducers and software for recording respiratory parameters
-
Opioid agonist (e.g., fentanyl, heroin)
-
Antagonist (e.g., MCAM, naloxone)
-
Intravenous catheters (optional, for precise drug delivery)
Procedure:
-
Acclimation: Acclimate the rats to the plethysmography chambers for a sufficient period (e.g., 40-60 minutes) to obtain stable baseline respiratory recordings.
-
Baseline Measurement: Record baseline respiratory parameters, including respiratory frequency (breaths/minute), tidal volume (mL/breath), and minute ventilation (mL/minute).
-
Drug Administration: Administer the opioid agonist via the desired route (e.g., intravenous).
-
Post-agonist Measurement: Continuously monitor and record respiratory parameters for a set duration (e.g., 60 minutes) after agonist administration.
-
Antagonist Reversal/Prevention:
-
Reversal: After establishing respiratory depression with an agonist, administer the antagonist and measure the reversal of the depressive effects.
-
Prevention: Administer the antagonist at various time points before the agonist challenge to determine its ability to prevent the onset of respiratory depression.
-
-
Data Analysis: Compare the respiratory parameters before and after drug administration. The primary outcome is the degree of depression in minute ventilation. The efficacy of the antagonist is measured by its ability to reverse or prevent this depression.
Visualizations
The following diagrams illustrate key concepts related to µ-opioid receptor signaling and the experimental workflows described above.
Caption: µ-Opioid Receptor Signaling Pathway and Antagonist Intervention.
Caption: Experimental Workflow for the Warm-Water Tail-Withdrawal Test.
Caption: Experimental Workflow for the Opioid Self-Administration Paradigm.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. naltrexone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 4—Oral Naltrexone - Incorporating Alcohol Pharmacotherapies Into Medical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. en.wikipedia.org [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Methocinnamox and Buprenorphine in Opioid Use Disorder Treatment Models
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, mechanisms of action, and experimental foundations of Methocinnamox (MCAM) and buprenorphine for the treatment of Opioid Use Disorder (OUD).
This guide provides an objective comparison of the emerging long-acting opioid antagonist, this compound (MCAM), and the established partial agonist, buprenorphine. While direct comparative clinical trials are not yet available due to MCAM's preclinical status, this document synthesizes existing data from animal studies of MCAM and extensive clinical trial data for buprenorphine to offer a foundational comparative analysis for the scientific community.
Executive Summary
This compound (MCAM) is a novel, pseudo-irreversible antagonist of the µ-opioid receptor (MOR) with a remarkably long duration of action, showing promise in preclinical models for preventing relapse and overdose. Buprenorphine, a partial µ-opioid receptor agonist and κ-opioid receptor antagonist, is a widely used and effective medication for OUD that reduces cravings and withdrawal symptoms while carrying a lower risk of respiratory depression compared to full agonists. This guide delves into the quantitative efficacy data, detailed experimental protocols, and underlying signaling pathways of both compounds to facilitate a deeper understanding of their potential and established roles in OUD treatment.
Comparative Efficacy: A Look at the Data
Direct comparative efficacy studies between this compound and buprenorphine in humans are not yet possible as MCAM has not entered clinical trials. The following tables summarize key efficacy data from preclinical studies of MCAM and clinical trials of buprenorphine.
Table 1: Preclinical Efficacy of this compound (MCAM) in Animal Models
| Experimental Model | Species | MCAM Dose | Key Findings | Citation |
| Fentanyl Self-Administration | Rhesus Monkeys | 0.1 - 0.32 mg/kg | Decreased fentanyl self-administration for up to 2 weeks after a single dose. Repeated administration decreased fentanyl self-administration for over 2 months. | [1] |
| Heroin Self-Administration | Rhesus Monkeys | Not specified | A single administration of MCAM decreased heroin self-administration for an average of 10 days. | [2] |
| Morphine-Induced Antinociception | Rats | 1 - 10 mg/kg | Selectively antagonized the antinociceptive effects of morphine for 2 weeks or longer. | [3] |
| Opioid-Induced Ventilatory Depression | Rhesus Monkeys & Rats | Not specified | A single administration of MCAM provided protection against and reversal of opioid-induced ventilatory depression for days to weeks. | [2] |
Table 2: Clinical Efficacy of Buprenorphine in Opioid Use Disorder
| Study Design | Comparison | Buprenorphine Dose | Treatment Retention | Reduction in Illicit Opioid Use | Citation |
| Randomized Controlled Trial | Buprenorphine vs. Placebo | ≥ 16 mg/day | Superior to placebo in improving treatment retention. | Significantly reduced opioid use compared to placebo. | [4] |
| Multi-site Randomized Trial | Buprenorphine/Naloxone vs. Methadone | Up to 32 mg/day | 46% completion rate at 24 weeks (compared to 74% for methadone). Retention increased with higher doses, reaching 60% at 30-32 mg/day. | Significantly lower positive opioid urine results during the first 9 weeks of treatment compared to methadone. | [5] |
| Retrospective Cohort Study | Buprenorphine/Naloxone | Not specified | Receipt of buprenorphine-naloxone was associated with a reduced risk of opioid overdose (Hazard Ratio = 0.66) and death (HR = 0.24). | Not directly measured. | [6] |
| Systematic Review & Meta-Analysis | Buprenorphine/Naloxone vs. Methadone | 2 to 32 mg/day | Methadone showed significantly higher treatment retention at six months. | Not directly measured. | [7] |
Mechanisms of Action and Signaling Pathways
The distinct therapeutic profiles of this compound and buprenorphine stem from their different interactions with opioid receptors.
This compound (MCAM) is a potent µ-opioid receptor (MOR) antagonist.[2] It binds to the receptor with high affinity and exhibits pseudo-irreversible antagonism, meaning its effects are very long-lasting.[2] By blocking the MOR, MCAM prevents opioid agonists like heroin and fentanyl from binding and producing their effects, including euphoria and respiratory depression.[2] In contrast to its effects at the µ-opioid receptor, its antagonism of the κ- and δ-opioid receptors is competitive and reversible.[8]
Buprenorphine has a more complex pharmacology. It is a partial agonist at the µ-opioid receptor and an antagonist at the κ-opioid receptor.[4] As a partial agonist, it activates the MOR but to a lesser degree than full agonists like methadone or heroin.[9] This partial agonism is sufficient to alleviate withdrawal symptoms and reduce cravings.[9] Buprenorphine's high affinity for the MOR allows it to displace other opioids from the receptor, and its slow dissociation prolongs its therapeutic effect.[4] Its antagonistic activity at the κ-opioid receptor may contribute to its antidepressant and anti-anxiety effects.[10]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by MCAM and buprenorphine.
References
- 1. This compound is a Potent and Long-Acting Antagonist that can Prevent and Reverse Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buprenorphine Treatment for Opioid Use Disorder: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Daily this compound treatment dose-dependently attenuates fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Buprenorphine-naloxone vs methadone for opioid use disorder: a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal Models for Microbicide Safety and Efficacy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buprenorphine vs methadone treatment: A review of evidence in both developed and developing worlds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Cross-Species Pharmacological Profile of Methocinnamox (MCAM): A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the pharmacological effects of Methocinnamox (MCAM), a novel, long-acting μ-opioid receptor antagonist, across various animal models. This guide provides a comparative analysis with other opioid antagonists, supported by experimental data and detailed methodologies.
This compound (MCAM) has emerged as a promising therapeutic candidate for opioid use disorder and overdose, primarily due to its unique pharmacological profile.[1] It functions as a pseudo-irreversible, non-competitive antagonist at the μ-opioid receptor (MOR) and a competitive antagonist at the κ- (KOR) and δ-opioid receptors (DOR).[2] This profile results in a remarkably long duration of action, offering a significant advantage over currently available treatments like naloxone and naltrexone.[1][2][3][4] Preclinical studies in mice, rats, and non-human primates have consistently demonstrated its potent and sustained antagonism of the effects of various opioid agonists.[1][5]
Comparative Pharmacodynamics and Efficacy
MCAM's interaction with opioid receptors is characterized by high affinity and a pseudo-irreversible binding to the μ-opioid receptor, which is believed to be responsible for its prolonged effects.[5][6][7][8] This non-competitive antagonism means that its blocking effects are difficult to overcome even with high doses of opioid agonists.[1] In contrast, traditional antagonists like naloxone and naltrexone exhibit competitive and reversible binding, allowing their effects to be surmounted by increased opioid doses.[1][7]
Receptor Binding Affinities
The following table summarizes the receptor binding affinities of MCAM.
| Receptor | Binding Affinity (Ki, nM) |
| μ-Opioid Receptor (MOR) | 0.6 |
| δ-Opioid Receptor (DOR) | 2.2 |
| κ-Opioid Receptor (KOR) | 4.9 |
| (Data sourced from reference[2]) |
In Vivo Efficacy Across Species
MCAM has been shown to effectively block the pharmacological effects of various μ-opioid receptor agonists, including morphine, fentanyl, and heroin, in a range of animal models.
| Species | Opioid Agonist | Assay | Key Findings | Reference |
| Mouse | Morphine | Warm-water tail-withdrawal | MCAM produced a 74-fold increase in the ED50 of morphine. | [9] |
| Morphine | Acetic acid-induced writhing | MCAM shifted the morphine dose-response curve to the right by up to 100-fold. | [5] | |
| Rat | Morphine, Fentanyl | Warm-water tail withdrawal | MCAM attenuated the antinociceptive effects of both morphine and fentanyl. | [6][7] |
| Morphine | Gastrointestinal motility | MCAM blocked morphine-induced decreases in gastrointestinal motility. | [6][7] | |
| Fentanyl, Heroin, Carfentanil, 3-Methylfentanyl | Whole-body plethysmography | MCAM reversed and prevented hypoventilation induced by all tested agonists. | [10] | |
| Rhesus Monkey | Heroin | Ventilatory depression | A single dose of MCAM blocked the ventilatory-depressant effects of heroin for up to 2 weeks. | [11] |
| Fentanyl | Self-administration | MCAM selectively and repeatedly decreased fentanyl self-administration. | [11] | |
| Heroin, Cocaine | Self-administration | MCAM selectively decreased heroin self-administration for an average of 10 days without affecting cocaine self-administration. | [1] |
Pharmacokinetic Profile
In animal studies, subcutaneously administered MCAM reaches peak plasma concentrations between 15 and 45 minutes, with an elimination half-life of approximately 70 minutes.[2] However, its pharmacological effects persist for a much longer duration, up to several weeks, which is attributed to its pseudo-irreversible binding to the μ-opioid receptor rather than its pharmacokinetic profile.[12][11]
Comparative Analysis with Other Antagonists
MCAM's pharmacological profile distinguishes it from other opioid antagonists.
| Feature | This compound (MCAM) | Naloxone | Naltrexone | β-Funaltrexamine (β-FNA) | β-Chlornaltrexamine (β-CNA) |
| Mechanism at MOR | Pseudo-irreversible, non-competitive antagonist | Competitive antagonist | Competitive antagonist | Irreversible antagonist | Irreversible antagonist |
| Duration of Action | Very long (days to weeks) | Short (minutes to hours) | Moderate (24-72 hours) | Long | Long |
| Selectivity | High for MOR | Non-selective | Preferential for MOR | μ/δ selective | Low selectivity |
| Agonist Activity | None reported | None | None | κ-agonist activity | κ-agonist activity |
| (Data compiled from references[1][2][9]) |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
Warm-Water Tail-Withdrawal Assay (Mouse/Rat)
This assay is used to assess thermal nociception.
-
Acclimation: Animals are gently restrained, and the distal third of their tail is submerged in a water bath maintained at a constant temperature (e.g., 50°C).
-
Baseline Latency: The time taken for the animal to withdraw its tail from the water is recorded as the baseline latency. A cut-off time (e.g., 15 seconds) is typically used to prevent tissue damage.
-
Drug Administration: The test compound (e.g., MCAM) or vehicle is administered, followed by the opioid agonist (e.g., morphine) at a specified time interval.
-
Post-treatment Latency: Tail-withdrawal latencies are measured at various time points after drug administration.
-
Data Analysis: The antinociceptive effect is often expressed as the percentage of maximal possible effect (%MPE) or as a shift in the dose-response curve of the agonist.
Whole-Body Plethysmography (Rat)
This technique is used to measure respiratory function.
-
Chamber Acclimation: Conscious, unrestrained rats are placed in a whole-body plethysmography chamber and allowed to acclimate for a period (e.g., 45 minutes).
-
Baseline Measurement: Respiratory parameters, including frequency and tidal volume, are recorded to establish a baseline.
-
Drug Administration: The opioid agonist is administered (e.g., intravenously) to induce respiratory depression.
-
Antagonist Administration: The antagonist (e.g., MCAM or naloxone) is then administered to assess its ability to reverse the respiratory depression. For prevention studies, the antagonist is given prior to the agonist.
-
Data Analysis: Changes in minute volume (the volume of air inhaled or exhaled per minute) are calculated and compared across different treatment groups.
Intravenous Self-Administration (Rhesus Monkey)
This is the gold standard for evaluating the reinforcing effects of drugs.
-
Surgical Implantation: Animals are surgically fitted with an intravenous catheter.
-
Training: Monkeys are trained to press a lever to receive an intravenous infusion of a drug (e.g., fentanyl or heroin) under a specific schedule of reinforcement (e.g., fixed-ratio). Responding on a second lever may deliver a non-drug reinforcer like food.
-
Baseline Responding: Stable rates of self-administration are established.
-
Antagonist Treatment: The antagonist (e.g., MCAM) is administered prior to the self-administration session.
-
Data Analysis: The number of infusions earned is recorded and compared to baseline levels to determine the effect of the antagonist on the reinforcing properties of the opioid.
Visualizing Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway of opioid receptors, the experimental workflow for evaluating MCAM's antagonism, and the logical relationship of its pharmacological actions.
Caption: Opioid receptor signaling pathway and the antagonistic action of MCAM.
Caption: General experimental workflow for cross-species validation of MCAM.
Caption: Logical flow of MCAM's pharmacological properties to its therapeutic potential.
References
- 1. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. RePORT ⟩ RePORTER [reporter.nih.gov]
- 4. Pharmacological and behavioral effects of MCAM: a long-acting, ? opioid receptor antagonist for treatment of opioid overdose and opioid abuse disorder - William Clarke [grantome.com]
- 5. researchgate.net [researchgate.net]
- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 7. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound is a potent, long-lasting, and selective antagonist of morphine-mediated antinociception in the mouse: comparison with clocinnamox, beta-funaltrexamine, and beta-chlornaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of the μ-Opioid Receptor Antagonists this compound and Naloxone to Reverse and Prevent the Ventilatory Depressant Effects of Fentanyl, Carfentanil, 3-Methylfentanyl, and Heroin in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Potential of this compound as a Future Treatment for Opioid Use Disorder: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Insurmountable Antagonism: Methocinnamox at the µ-Opioid Receptor versus M4 Muscarinic Receptor Modulators
A Note to the Reader: The initial topic for this guide, "Quantifying the insurmountability of Methocinnamox antagonism" at the M4 muscarinic acetylcholine receptor, is based on a common misconception. Extensive research confirms that this compound (MCAM) is a potent and selective antagonist of the µ-opioid receptor , where it exhibits insurmountable antagonism. There is currently no scientific evidence to suggest that MCAM interacts with the M4 muscarinic receptor.
This guide has been adapted to address this clarification while still fulfilling the core requirements of the original request. We will provide a comprehensive analysis of MCAM's insurmountable antagonism at its correct target, the µ-opioid receptor, and compare its pharmacological profile to that of antagonists acting at the M4 muscarinic receptor. This comparative approach will serve to highlight the principles of insurmountable antagonism and provide valuable data and protocols for researchers in the field of pharmacology and drug development.
Introduction to Insurmountable Antagonism
In classical pharmacology, receptor antagonists are broadly classified as either surmountable or insurmountable.
-
Surmountable Antagonism: This is characteristic of competitive antagonists that bind reversibly to the same site as the agonist. The inhibitory effect of a surmountable antagonist can be overcome by increasing the concentration of the agonist. This results in a parallel rightward shift of the agonist's dose-response curve, with no change in the maximum possible response (Emax).
-
Insurmountable Antagonism: This type of antagonism occurs when the antagonist's effect cannot be overcome by increasing the agonist concentration. This results in a depression of the Emax of the agonist's dose-response curve. Insurmountable antagonism can arise from several mechanisms, including irreversible covalent binding to the receptor's active site or allosteric binding to a site distinct from the agonist binding site, which induces a conformational change that prevents receptor activation. This compound is a prime example of a pseudo-irreversible, non-competitive antagonist, leading to insurmountable antagonism at the µ-opioid receptor.[1]
This compound (MCAM): An Insurmountable µ-Opioid Receptor Antagonist
This compound is a novel, long-acting antagonist of the µ-opioid receptor (MOR).[2] Its pseudo-irreversible binding to the MOR leads to a profound and long-lasting blockade of the effects of opioid agonists like morphine and fentanyl.[3] This property makes it a promising candidate for the treatment of opioid use disorder and the prevention of overdose.[2]
Quantitative Analysis of this compound Antagonism at the µ-Opioid Receptor
The insurmountable nature of MCAM's antagonism is quantified through various in vitro and in vivo studies. Below is a summary of key quantitative data.
| Parameter | Receptor | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | µ-opioid | 0.6 nM | Mouse | Radioligand Binding | [3] |
| δ-opioid | 2.2 nM | Mouse | Radioligand Binding | [3] | |
| κ-opioid | 4.9 nM | Mouse | Radioligand Binding | [3] | |
| Functional Antagonism | |||||
| Morphine ED50 Shift | µ-opioid | 74-fold increase | Mouse | Writhing Assay | [4] |
| Morphine Dose-Ratio (1 mg/kg MCAM, 24h post) | µ-opioid | 2.38 | Rat | Tail-Withdrawal | [5] |
| Morphine Dose-Ratio (3.2 mg/kg MCAM, 24h post) | µ-opioid | 10.9 | Rat | Tail-Withdrawal | [5] |
| Effect on Agonist Emax | |||||
| Morphine-mediated antinociception | µ-opioid | Depression of maximal effect | Mouse | Tail-Withdrawal | [4] |
| DAMGO, Fentanyl, Morphine-mediated cAMP inhibition | µ-opioid | Depression of maximal effect | Human (in vitro) | cAMP Assay | [3] |
M4 Muscarinic Receptor Antagonists: A Comparative Profile
The M4 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, particularly in the striatum. It is a key target for the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease. Unlike MCAM at the µ-opioid receptor, most well-characterized M4 receptor antagonists exhibit competitive, surmountable antagonism.
Quantitative Data for Selected M4 Muscarinic Receptor Antagonists
The following table presents binding and functional data for several known M4 receptor antagonists. Note the different pharmacological parameters used to characterize these compounds compared to the insurmountable antagonist MCAM. The pA2 value, for instance, is a measure of the potency of a competitive antagonist.
| Compound | Receptor | Ki (nM) | IC50 (nM) | pA2 | Species | Assay Type | Reference |
| VU6021625 | M4 | 11.4 | 9.6 (rat M4) | - | Human, Rat | Radioligand Binding, Calcium Mobilization | [6] |
| VU6021302 | M4 | 11.7 | 4.8 (human M4) | - | Human | Radioligand Binding, Calcium Mobilization | [6] |
| VU6013720 | M4 | 1.5 | 1.7 (human M4) | - | Human | Radioligand Binding, Calcium Mobilization | [6] |
| Pirenzepine | M4 | - | 246.8 | 7.74 | - | Functional Assay (ICa inhibition) | [7][8] |
| Himbacine | M4 | - | - | 8.83 | - | Functional Assay (ICa inhibition) | [8] |
| Tropicamide | M4 | - | - | - | - | Selective M4 antagonist | [9] |
| Methoctramine | M4 | - | - | 7.63 | - | Functional Assay (ICa inhibition) | [8] |
Experimental Protocols
Radioligand Binding Assay (for Ki determination)
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., µ-opioid or M4 muscarinic).
-
Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid, [³H]N-methylscopolamine for muscarinic receptors).
-
Unlabeled test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known antagonist like naloxone).
-
Glass fiber filters and a cell harvester.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and the diluted test compound.
-
Add the cell membrane preparation to initiate the binding reaction.
-
For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled ligand.
-
Incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation Assay (for Gi-coupled receptors like µ-opioid and M4)
Objective: To measure the functional effect of a compound on a Gi-coupled receptor by quantifying the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels.
Materials:
-
Whole cells expressing the target receptor (e.g., CHO or HEK293 cells).
-
Forskolin (an adenylyl cyclase activator).
-
Test agonist and antagonist compounds.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with the antagonist (e.g., MCAM) at various concentrations for a specified duration.
-
Add the agonist (e.g., morphine for µ-opioid, carbachol for M4) at various concentrations in the presence of a fixed concentration of forsklin to stimulate cAMP production.
-
Incubate for a defined period to allow for receptor activation and modulation of cAMP levels.
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercial detection kit according to the manufacturer's instructions.
-
Plot the cAMP levels against the log of the agonist concentration to generate dose-response curves in the absence and presence of the antagonist.
-
Analyze the curves to determine changes in agonist potency (EC50) and maximal efficacy (Emax). A rightward shift in the EC50 indicates surmountable antagonism, while a depression of the Emax is indicative of insurmountable antagonism.
Schild Analysis for Quantifying Competitive Antagonism
Objective: To characterize a competitive antagonist and determine its pA2 value, which is the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.
Procedure:
-
Generate a full dose-response curve for an agonist in a functional assay (e.g., cAMP assay, calcium mobilization, or organ bath study).
-
Repeat the agonist dose-response curve in the presence of several fixed concentrations of the competitive antagonist.
-
For each antagonist concentration, calculate the dose ratio (r), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
Create a Schild plot by graphing log(r-1) on the y-axis against the negative log of the molar concentration of the antagonist on the x-axis.
-
Perform a linear regression on the data points. For a simple competitive antagonist, the slope of the line should not be significantly different from 1.
-
The x-intercept of the regression line is the pA2 value.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. The Potential of this compound as a Future Treatment for Opioid Use Disorder: A Narrative Review [mdpi.com]
- 3. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a potent, long-lasting, and selective antagonist of morphine-mediated antinociception in the mouse: comparison with clocinnamox, beta-funaltrexamine, and beta-chlornaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Muscarinic acetylcholine receptor M4 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 8. Pharmacology of the putative M4 muscarinic receptor mediating Ca-current inhibition in neuroblastoma x glioma hybrid (NG 108-15) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
A Comparative Review of Methocinnamox (MCAM) and Methoclocinnamox (MCCAM)
A deep dive into the pharmacology of two closely related, long-acting opioid receptor modulators reveals critical differences in their mechanism of action and potential therapeutic applications. This guide provides a comprehensive comparison of Methocinnamox (MCAM), a potent antagonist, and Methoclocinnamox (MCCAM), a partial agonist, at the µ-opioid receptor, supported by experimental data for researchers and drug development professionals.
This compound (MCAM) and Methoclocinnamox (MCCAM) are two structurally similar compounds derived from buprenorphine that exhibit prolonged and pseudo-irreversible binding to the µ-opioid receptor (MOR).[1][2] Despite their chemical resemblance, a single atomic substitution—a methyl group in MCAM versus a chlorine atom in MCCAM on the cinnamoyl aromatic ring—dramatically alters their pharmacological profiles.[1][2] MCAM functions as a non-competitive antagonist at the MOR, while MCCAM acts as a partial agonist.[1][3] This fundamental difference dictates their distinct potential therapeutic uses, with MCAM being investigated for opioid overdose and use disorder, and MCCAM having been explored for opioid dependence treatment.
Pharmacodynamic Profile: A Tale of Two Mechanisms
The primary distinction between MCAM and MCCAM lies in their interaction with the µ-opioid receptor.
This compound (MCAM) is a pseudo-irreversible, non-competitive antagonist of the µ-opioid receptor.[3] This means that it binds to the receptor with high affinity and dissociates extremely slowly, effectively rendering the receptor inactive for an extended period.[3] While it does not form a covalent bond, its functional antagonism is insurmountable by typical opioid agonists like morphine.[3] In addition to its potent µ-opioid receptor antagonism, MCAM also acts as a competitive antagonist at the κ- and δ-opioid receptors, though with lower affinity.[3]
Methoclocinnamox (MCCAM) , in contrast, is a selective pseudo-irreversible partial agonist of the µ-opioid receptor.[1] As a partial agonist, it binds to and activates the receptor, but with a lower maximal effect (Emax) than full agonists like morphine.[1] This dual agonist-antagonist profile means that it can produce some opioid-like effects, such as analgesia, while also blocking the effects of more potent opioids.[1] MCCAM appears to have a limited impact on respiratory depression, a significant advantage over full opioid agonists.[1]
Quantitative Comparison of Receptor Binding and Functional Activity
The following tables summarize the available quantitative data for MCAM and MCCAM, highlighting their distinct pharmacological properties.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| This compound (MCAM) | 0.6[4] | 2.2[4] | 4.9[4] |
| Methoclocinnamox (MCCAM) | ~0.5 - 1.0 | ~5.0 | ~30 |
Note: Data for MCCAM is estimated from available literature and may vary between studies.
Table 2: In Vitro Functional Activity
| Compound | Receptor | Activity | Efficacy (Emax) | Potency (EC50/IC50) |
| This compound (MCAM) | µ-Opioid | Antagonist | N/A | IC50: ~1-10 nM (inhibition of agonist-induced signaling) |
| Methoclocinnamox (MCCAM) | µ-Opioid | Partial Agonist | Lower than full agonists (e.g., morphine) | EC50: Nanomolar range for agonist activity |
Note: Specific Emax and EC50 values for MCCAM are not consistently reported across the literature.
Table 3: In Vivo Effects
| Compound | Primary Effect | Duration of Action | Analgesic Effect | Respiratory Depression |
| This compound (MCAM) | Antagonism of opioid effects | Weeks to months[2][3] | Blocks opioid-induced analgesia[3] | Reverses and prevents opioid-induced respiratory depression[5][6][7][8] |
| Methoclocinnamox (MCCAM) | Partial opioid agonism and antagonism | Long-lasting (days)[1] | Produces analgesia[1] | Appears to be minimal[1] |
Signaling Pathways and Experimental Workflows
The interaction of both MCAM and MCCAM with the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The diagrams below illustrate the general signaling pathway and a typical workflow for in vivo analgesic testing.
Caption: µ-Opioid Receptor Signaling Pathway.
Caption: In Vivo Analgesic Testing Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize MCAM and MCCAM.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the opioid receptor of interest (e.g., CHO-K1 cells expressing human µ, δ, or κ receptors) or from brain tissue homogenates.
-
Assay Setup: In a multi-well plate, cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69,593 for KOR) and varying concentrations of the unlabeled test compound (MCAM or MCCAM).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
Objective: To determine the functional activity (agonist or antagonist) of a test compound at Gαi-coupled opioid receptors.
Methodology:
-
Cell Culture: Cells expressing the opioid receptor of interest (e.g., HEK293 or CHO-K1 cells) are cultured in appropriate media.
-
Assay Setup: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: Cells are stimulated with forskolin (an adenylyl cyclase activator) to induce cAMP production.
-
Compound Treatment:
-
For agonist testing (MCCAM): Cells are treated with varying concentrations of the test compound, and the inhibition of forskolin-stimulated cAMP accumulation is measured.
-
For antagonist testing (MCAM): Cells are pre-incubated with the antagonist before the addition of a known opioid agonist, and the ability of the antagonist to block the agonist-induced inhibition of cAMP accumulation is measured.
-
-
cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as radioimmunoassay (RIA) or commercially available ELISA kits.
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).
Hot Plate Test
Objective: To assess the analgesic effects of a compound in response to a thermal stimulus.
Methodology:
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55°C) is used.
-
Procedure: An animal (typically a mouse or rat) is placed on the hot plate, and the latency to exhibit a pain response (e.g., licking a hind paw or jumping) is recorded.
-
Drug Testing: The test is performed before and at various times after the administration of the test compound or a vehicle control.
-
Cut-off Time: A cut-off time is established to prevent tissue damage.
-
Data Analysis: The increase in response latency after drug administration is calculated as a measure of analgesia, often expressed as the percentage of the maximum possible effect (%MPE).
Tail-Flick Test
Objective: To measure the analgesic effect of a compound by assessing the latency of a spinal reflex to a thermal stimulus.
Methodology:
-
Apparatus: A tail-flick apparatus that focuses a beam of radiant heat onto the animal's tail is used.
-
Procedure: The animal's tail is exposed to the heat source, and the time taken for the animal to flick its tail away from the heat is measured.
-
Drug Testing: The test is conducted before and after the administration of the test compound or a vehicle.
-
Cut-off Time: A maximum exposure time is set to avoid tissue injury.
-
Data Analysis: An increase in the tail-flick latency indicates an analgesic effect.
Synthesis of this compound and Methoclocinnamox
The synthesis of both MCAM and MCCAM typically starts from derivatives of naltrexone or buprenorphine, involving a multi-step chemical process. A key step involves the acylation of the 14-amino group of a morphinan precursor with the appropriate cinnamoyl chloride (4-methylcinnamoyl chloride for MCAM and 4-chlorocinnamoyl chloride for MCCAM). The full synthetic pathways are complex and require expertise in organic synthesis. For detailed, step-by-step protocols, researchers are advised to consult specialized medicinal chemistry literature.
Conclusion
This compound and Methoclocinnamox, while structurally very similar, represent a fascinating case of how minor chemical modifications can lead to profoundly different pharmacological activities. MCAM's potent and long-lasting µ-opioid receptor antagonism makes it a promising candidate for the treatment of opioid overdose and for relapse prevention in opioid use disorder. Its ability to reverse respiratory depression caused by potent opioids like fentanyl underscores its potential clinical utility.[5][7] Conversely, MCCAM's partial agonist profile, characterized by analgesic effects with potentially minimal respiratory depression, suggests a different therapeutic niche, such as in opioid maintenance therapy, although it has not been pursued for clinical development.[1] The continued investigation of these and similar long-acting, pseudo-irreversible opioid receptor modulators will undoubtedly provide valuable insights into the complexities of opioid pharmacology and may lead to the development of safer and more effective treatments for opioid-related disorders.
References
- 1. Methoclocinnamox - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound is a potent, long-lasting, and selective antagonist of morphine-mediated antinociception in the mouse: comparison with clocinnamox, beta-funaltrexamine, and beta-chlornaltrexamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the μ-Opioid Receptor Antagonists this compound and Naloxone to Reverse and Prevent the Ventilatory Depressant Effects of Fentanyl, Carfentanil, 3-Methylfentanyl, and Heroin in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversal and Prevention of the Respiratory-Depressant Effects of Heroin by the Novel μ-Opioid Receptor Antagonist this compound in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound is a Potent and Long-Acting Antagonist that can Prevent and Reverse Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound is a Potent and Long-Acting Antagonist that can Prevent and Reverse Opioid-Induced Respiratory Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Receptor Selectivity of Methocinnamox: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Methocinnamox (MCAM), a novel opioid receptor antagonist, with other alternatives, supported by experimental data. The focus is on validating its selectivity for the mu (µ)-opioid receptor over kappa (κ)- and delta (δ)-opioid receptors.
Executive Summary
This compound is a potent and long-acting opioid receptor antagonist with a unique selectivity profile. It functions as a pseudo-irreversible, non-competitive antagonist at the µ-opioid receptor, while acting as a competitive antagonist at κ- and δ-opioid receptors.[1] This distinct mechanism contributes to its prolonged duration of action, lasting for weeks to months after a single administration.[1] In contrast, traditional opioid antagonists like naloxone and naltrexone are competitive antagonists at all three opioid receptors and have a much shorter duration of action.[2][3] The high selectivity of MCAM for the µ-opioid receptor minimizes off-target effects and presents a promising avenue for the treatment of opioid use disorder and overdose.[2][4][5]
Comparative Receptor Binding Affinity
The binding affinity of a compound to its receptor is a critical determinant of its potency and selectivity. The following table summarizes the binding affinities (Ki values) of this compound and other common opioid antagonists for the µ, κ, and δ opioid receptors. Lower Ki values indicate higher binding affinity.
| Compound | µ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Selectivity (µ vs. κ) | Selectivity (µ vs. δ) |
| This compound (MCAM) | 0.6 [1] | 4.9 [1] | 2.2 [1] | 8.2-fold [6] | 3.7-fold [6] |
| Naloxone | ~1-2 | ~10-20 | ~10-30 | ~10-fold | ~10-15-fold |
| Naltrexone | ~0.5-1 | ~1-5 | ~5-15 | ~2-5-fold | ~10-30-fold |
Note: Ki values for Naloxone and Naltrexone are approximate and can vary based on experimental conditions. The data for MCAM is from radioligand binding assays in mouse cortical homogenates.[6]
Functional Activity Profile
Beyond binding affinity, the functional activity of a compound at the receptor determines its pharmacological effect. MCAM's pseudo-irreversible antagonism at the µ-opioid receptor is a key differentiator.
| Compound | µ-Opioid Receptor | κ-Opioid Receptor | δ-Opioid Receptor |
| This compound (MCAM) | Pseudo-irreversible non-competitive antagonist [1] | Competitive antagonist [1] | Competitive antagonist [1] |
| Naloxone | Competitive antagonist[3] | Competitive antagonist | Competitive antagonist |
| Naltrexone | Competitive antagonist[2] | Competitive antagonist | Competitive antagonist |
This non-competitive and insurmountable antagonism at the µ-opioid receptor means that even high concentrations of µ-opioid agonists like morphine and fentanyl cannot displace MCAM from the receptor.[1] This property contributes to its long-lasting therapeutic effects.[1]
Experimental Protocols
Radioligand Binding Assay for Opioid Receptor Affinity
This protocol outlines a standard method for determining the binding affinity (Ki) of a test compound for opioid receptors.
Objective: To determine the Ki of this compound for µ, κ, and δ opioid receptors using competitive radioligand binding assays.
Materials:
-
Receptor Source: Cell membranes from stable cell lines expressing recombinant human µ, κ, or δ opioid receptors.
-
Radioligands:
-
µ-receptor: [³H]-DAMGO (a selective agonist)
-
κ-receptor: [³H]-U69,593 (a selective agonist)
-
δ-receptor: [³H]-DPDPE (a selective agonist)
-
-
Test Compound: this compound (MCAM)
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).[7]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[7]
-
Scintillation Counter: For measuring radioactivity.[7]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[7]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.[7]
-
Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.[7]
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of MCAM (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[7]
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).[7]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The filters trap the membranes with bound radioligand.[7]
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[7]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of MCAM.
-
Determine IC50: The IC50 is the concentration of MCAM that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.[7]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Visualizations
Caption: MCAM's differential antagonism at opioid receptors.
Caption: Workflow for determining receptor binding affinity.
Caption: Opioid receptor signaling pathway and MCAM's point of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Potential of this compound as a Future Treatment for Opioid Use Disorder: A Narrative Review [mdpi.com]
- 6. Behavioral pharmacology of this compound: A potential new treatment for opioid overdose and opioid use disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal of the Novel Opioid Antagonist Methocinnamox
For researchers and drug development professionals, the introduction of novel compounds like Methocinnamox (MCAM), a pseudo-irreversible µ-opioid receptor antagonist, presents new frontiers in scientific discovery and challenges in laboratory safety and waste management. As a potent, long-acting research chemical, the proper disposal of this compound is critical to ensure the safety of personnel and prevent environmental contamination. While specific regulatory guidelines for this compound are not yet established, a conservative approach aligned with best practices for potent pharmaceuticals and controlled substances is mandatory.
This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, ensuring that laboratory practices meet the highest safety standards.
Hazard Assessment and Safety Profile
This compound is a powerful opioid receptor antagonist with a prolonged duration of action.[1][2][3][4] Although a comprehensive Safety Data Sheet (SDS) specific to this compound is not publicly available, its pharmacological profile necessitates careful handling. The following table summarizes key safety considerations based on available information for analogous compounds and general laboratory safety principles.
| Hazard Category | Description | Recommended Precautions |
| Acute Toxicity | While not fully characterized, as a potent opioid antagonist, accidental exposure could have significant physiological effects. | Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Avoid inhalation, ingestion, and skin contact.[5][6] |
| Route of Exposure | Primary risks in a laboratory setting include inhalation of aerosolized powder, skin contact, and accidental ingestion. | Handle in a well-ventilated area or a fume hood.[6] Wash hands thoroughly after handling.[5] |
| Environmental | The environmental impact has not been determined. As a precaution, it should be treated as hazardous waste. | Do not dispose of down the drain or in regular trash.[7][8] |
| Regulatory Status | As a novel opioid antagonist, it may be subject to regulation as a controlled substance or a potent research chemical. | Comply with all institutional and local regulations regarding the handling and disposal of controlled substances. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedures for the disposal of this compound, categorized by the nature of the waste.
1. Non-Recoverable Waste (Empty Containers and Residual Amounts):
This category includes empty vials, syringes, and other containers where the remaining amount of this compound is not practically recoverable.
-
Procedure:
-
Rinse the empty container three times with a suitable solvent (e.g., ethanol or a solvent in which this compound is soluble).
-
Collect the solvent rinsate for disposal as chemical waste.
-
The rinsed, empty container can then be disposed of in the appropriate laboratory waste stream (e.g., biohazard sharps container for syringes).[8]
-
Obliterate or remove all labels from the container to prevent misuse.[9][10]
-
2. Recoverable Waste (Unused Solutions and Bulk Powder):
This category includes expired or unwanted bulk powder and any prepared solutions containing this compound.
-
Procedure for Unused Solutions:
-
Unused solutions must be collected in a designated, properly labeled hazardous waste container.
-
The label should clearly indicate "Hazardous Waste," the name "this compound solution," and the approximate concentration and volume.
-
Store the waste container in a secure, designated area until it is collected by the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[8][11]
-
-
Procedure for Bulk Powder:
-
Expired or unwanted bulk this compound powder should not be disposed of in regular trash or down the drain.
-
The primary container must be securely sealed and clearly labeled as "Hazardous Waste: this compound" for disposal.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the material through a licensed hazardous waste contractor or a reverse distributor for controlled substances.[8]
-
3. In-Lab Neutralization (When Permitted and Feasible):
Chemical inactivation is a potential method for rendering the compound non-potent. However, no specific, validated inactivation protocol for this compound is currently published. If your institution's EHS office approves in-lab neutralization, a general procedure for potent pharmaceuticals can be adapted, but it must be validated.
-
Note: This should only be performed by trained personnel and with the explicit approval of your institution's safety office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
By adhering to these stringent disposal protocols, researchers can mitigate the risks associated with this potent research compound, ensuring a safe laboratory environment and responsible stewardship of chemical waste. Always consult your institution's specific guidelines and safety officers for any additional requirements.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. northamerica.covetrus.com [northamerica.covetrus.com]
- 8. research-compliance.umich.edu [research-compliance.umich.edu]
- 9. dea.gov [dea.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Navigating the Safe Handling of Methocinnamox: A Guide for Researchers
Crucial Safety Protocols for a Novel Opioid Antagonist
Methocinnamox (MCAM) is a novel, long-acting µ-opioid receptor antagonist with significant potential in opioid use disorder research.[1][2][3] As with any potent, research-stage compound, adherence to strict safety protocols is paramount for the protection of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals in the safe handling of this compound.
Personal Protective Equipment (PPE): A Multi-layered Defense
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent novel opioids should be rigorously followed. The following table summarizes recommended PPE based on guidelines for similar compounds and potent substances.
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves | Prevents dermal absorption.[4] |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield | Protects eyes from splashes or aerosolized particles.[5] |
| Respiratory Protection | At least an N100, R100, or P100 disposable filtering facepiece respirator, or a higher level of protection | Essential to prevent inhalation of aerosolized powder, especially when handling the solid form.[4][6] |
| Protective Clothing | A lab coat, sleeve covers, or a disposable gown | Provides a barrier against skin contact.[4] |
Note: All PPE should be used in accordance with the Occupational Safety and Health Administration (OSHA) PPE standard (29 CFR 1910.132).[4]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic approach is crucial to minimize exposure risk during the handling of this compound. The following workflow diagram, generated using Graphviz, illustrates the key stages of handling this potent compound, from receipt to disposal.
Detailed Experimental Protocols
While specific experimental protocols for this compound are proprietary to the conducting research institutions, published studies provide insight into its administration in animal models.
In Vivo Administration in Rodents and Non-Human Primates:
-
Vehicle: this compound has been dissolved in a vehicle of 10% w/v 2-hydroxypropyl-β-cyclodextrin in saline for subcutaneous injection.[7][8]
-
Administration Routes: It is typically administered via intravenous or subcutaneous injection in animal studies.[1]
-
Dosing: The dose and frequency of administration will vary depending on the experimental design. Studies have reported single doses as well as repeated administration regimens.[8][9]
Researchers should develop detailed, study-specific protocols that include precise measurements, handling procedures within a certified biological safety cabinet or fume hood, and clear labeling of all solutions.
Disposal Plan: Ensuring Safe and Compliant Waste Management
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of contents/container to an approved waste disposal plant.[10] Do not discard in regular trash or down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE | Single-use PPE should be placed in labeled durable 6 mil polyethylene bags and disposed of appropriately.[4] |
General Disposal Guidelines:
-
Follow Institutional Policies: Adhere to your institution's specific guidelines for hazardous waste disposal.
-
Drug Take-Back Programs: For unused or expired medicines, the best option is a drug take-back program.[11][12]
-
Household Trash (with precautions): If a take-back program is not available, and the substance is not on the FDA flush list, it can be mixed with an unappealing substance (e.g., dirt, cat litter), sealed in a plastic bag, and placed in the trash.[11] However, for a potent research compound, this is not the recommended primary method.
-
Deactivating Products: Products like DisposeRx™ can render medications inert and safe for household trash disposal.[13]
Given the potent nature of this compound, consulting with your institution's environmental health and safety (EHS) department is crucial to ensure compliance with all local, state, and federal regulations for the disposal of hazardous chemical waste.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 5. targetmol.com [targetmol.com]
- 6. ems.gov [ems.gov]
- 7. This compound Produces Long-Lasting Antagonism of the Behavioral Effects of µ-Opioid Receptor Agonists but Not Prolonged Precipitated Withdrawal in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of acute and repeated treatment with this compound, a mu opioid receptor antagonist, on fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Daily this compound treatment dose-dependently attenuates fentanyl self-administration in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 12. hhs.gov [hhs.gov]
- 13. es.oncolink.org [es.oncolink.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
